molecular formula C4H6N2O3 B1293850 2-Oxoimidazolidine-4-carboxylic acid CAS No. 21277-16-7

2-Oxoimidazolidine-4-carboxylic acid

Cat. No.: B1293850
CAS No.: 21277-16-7
M. Wt: 130.1 g/mol
InChI Key: KZKRPYCBSZIQKN-UHFFFAOYSA-N
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Description

2-Oxoimidazolidine-4-carboxylic acid is a heterocyclic alpha-amino acid derivative that serves as a key scaffold in medicinal chemistry and biochemical research. Its core structure features a five-membered imidazolidinone ring with a carboxylic acid functional group, making it a constrained amino acid analog valuable for peptidomimetic studies . A significant area of application for this compound is in enzyme inhibition research. It has been identified as an effective competitive inhibitor of 5-oxoprolinase, a key enzyme in the γ-glutamyl cycle . By inhibiting the metabolism of 5-oxo-L-proline (pyroglutamic acid), this compound provides researchers with a valuable tool to model the human genetic disorder 5-oxoprolinuria in animal studies . The compound's structure is closely related to (S)-pyroglutamic acid, a component found in naturally occurring peptide hormones and synthetic pharmaceutical candidates . This structural similarity, where the primary distinction is the substitution of a ring carbon in pyroglutamate with a nitrogen, underlies its biological activity and its role as both a precursor and a metabolite of certain angiotensin-converting enzyme (ACE) inhibitors, such as Imidapril, used in hypertension treatment . Furthermore, derivatives of this scaffold have been synthesized and investigated as potent inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme target implicated in osteoarthritis . The molecule's constrained geometry and hydrogen-bonding capabilities, illustrated by detailed X-ray crystallography studies of its close analogs, facilitate diverse interactions with biological targets, supporting research into neurodegenerative, inflammatory, and infectious diseases . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxoimidazolidine-4-carboxylic acid
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InChI

InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKRPYCBSZIQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40943780
Record name 2-Hydroxy-4,5-dihydro-1H-imidazole-5-carboxylic acid
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Molecular Weight

130.10 g/mol
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CAS No.

21277-16-7
Record name 2-Oxo-4-imidazolidinecarboxylic acid
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Record name 2-Oxo-4-imidazolinecarboxylic acid
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Record name 2-Hydroxy-4,5-dihydro-1H-imidazole-5-carboxylic acid
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Record name 2-oxo-4-imidazolinecarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a Structural Analogue of Pyroglutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a close structural analogue of the endogenous molecule (S)-pyroglutamic acid. While pyroglutamic acid is known for its role in various physiological processes, including neurotransmission and the glutathione cycle, its synthetic analogue is primarily recognized as a key precursor and metabolite of the angiotensin-converting enzyme (ACE) inhibitor, imidapril.[1][2][3][4] This document details the synthesis, physicochemical properties, and known biological context of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, alongside a thorough examination of the biological functions of pyroglutamic acid. The guide aims to provide a foundational resource for researchers interested in the potential pharmacological applications of this synthetic analogue, drawing comparisons with its naturally occurring counterpart and highlighting areas for future investigation.

Introduction

(S)-Pyroglutamic acid, a cyclized derivative of glutamic acid, is a ubiquitous molecule in biological systems.[5] It serves as the N-terminal residue in several peptide hormones, such as thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH), and is implicated in cognitive functions and the maintenance of glutathione levels.[1][3] The structural modification of this endogenous molecule offers a promising avenue for the development of novel therapeutic agents.

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a synthetic heterocyclic compound that shares a high degree of structural similarity with pyroglutamic acid.[1][3] Its primary role in the current scientific literature is as a crucial intermediate in the synthesis of the ACE inhibitor imidapril and as one of its metabolites.[1][3] Understanding the comparative biology of this analogue is essential for exploring its potential intrinsic pharmacological activities.

This guide will delve into the known data for both molecules, presenting a side-by-side view to facilitate comparison and spark further research into the structure-activity relationships of pyroglutamic acid analogues.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid and (S)-pyroglutamic acid is presented in Table 1.

Property(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid(S)-Pyroglutamic acid
Molecular Formula C₅H₈N₂O₃C₅H₇NO₃
Molecular Weight 144.13 g/mol [6]129.11 g/mol
CAS Number 107716-98-3[1]98-79-3[5]
Appearance Colorless needlesWhite crystalline solid
Melting Point 183–185 °C[1]162-164 °C
Solubility Water-soluble[1]Soluble in water

Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid

The synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid has been reported via the cyclization of (S)-2-amino-3-(methylamino)propionic acid hydrochloride.[1]

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up cluster_product Product A (S)-2-amino-3-(methylamino)propionic acid hydrochloride D Water, Ice Bath to Room Temperature A->D B Phosgene (20% in Toluene) B->D C Sodium Bicarbonate (NaHCO₃) C->D E Dowex 50WX2-100 Ion Exchange D->E F Lyophilization E->F G Recrystallization from Acetonitrile F->G H (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid G->H

Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.
Detailed Experimental Protocol

This protocol is adapted from the method described by Dey et al. (2024).[1]

  • A solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (154.6 mg, 1.00 mmol) in water (10 mL) is prepared in a suitable reaction vessel.

  • The solution is cooled in an ice bath.

  • Sodium bicarbonate (840 mg, 10.0 mmol) is added to the stirred solution, followed by the slow addition of 20% (w/w) phosgene in toluene (1.6 mL, 3.5 mmol).

  • The reaction mixture is allowed to gradually warm to room temperature and is stirred for 22 hours.

  • The aqueous phase of the reaction mixture is then passed through a column of Dowex 50WX2-100 ion exchange resin (H⁺ form) and eluted with water.

  • The combined filtrate and washings are collected and lyophilized to remove the water.

  • The resulting solid is recrystallized from hot acetonitrile to yield (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid as colorless needles.[1]

Biological Activity of (S)-Pyroglutamic Acid

(S)-Pyroglutamic acid exhibits a range of biological activities, with notable effects on the central nervous system and cellular metabolism.

Nootropic and Neurotransmitter Receptor Interaction

L-pyroglutamic acid is considered a nootropic agent, with studies suggesting it can enhance cognitive function.[7] It has been shown to interact with excitatory amino acid receptors in the rat forebrain.[7]

LigandReceptor BindingIC₅₀ (µM)
L-Pyroglutamic acid³H-L-glutamic acid binding sites28.11[7]
L-Glutamic acid³H-L-glutamic acid binding sites1.68[7]
L-Aspartic acid³H-L-glutamic acid binding sites16.95[7]
Role in the Glutathione Cycle

Pyroglutamic acid is a key intermediate in the γ-glutamyl cycle, which is responsible for the synthesis and degradation of glutathione (GSH).[5] Glutathione is a critical antioxidant, protecting cells from oxidative damage.

G cluster_cycle γ-Glutamyl Cycle Glutathione Glutathione (GSH) gamma_Glutamyl_Amino_Acid γ-Glutamyl-Amino Acid Glutathione->gamma_Glutamyl_Amino_Acid γ-Glutamyl Transpeptidase CysGly Cysteinylglycine Glutathione->CysGly Amino_Acid_out Amino Acid gamma_Glutamyl_Amino_Acid->Amino_Acid_out Five_Oxoproline 5-Oxoproline (Pyroglutamic Acid) gamma_Glutamyl_Amino_Acid->Five_Oxoproline γ-Glutamyl Cyclotransferase Amino_Acid_in Amino Acid Amino_Acid_in->gamma_Glutamyl_Amino_Acid Glutamate Glutamate Five_Oxoproline->Glutamate 5-Oxoprolinase (ATP -> ADP+Pi) gamma_Glutamylcysteine γ-Glutamylcysteine Glutamate->gamma_Glutamylcysteine γ-Glutamylcysteine Synthetase gamma_Glutamylcysteine->Glutathione Glutathione Synthetase Glycine Glycine Glycine->Glutathione Cysteine Cysteine Cysteine->gamma_Glutamylcysteine

The role of pyroglutamic acid in the γ-Glutamyl Cycle.

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid in Drug Metabolism

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a known metabolite of the ACE inhibitor, imidapril.[1][3] Imidapril is a prodrug that is hydrolyzed in the liver to its active form, imidaprilat.[8]

G Imidapril Imidapril (Prodrug) Imidaprilat Imidaprilat (Active Metabolite) Imidapril->Imidaprilat Hydrolysis (Liver) Metabolite (S)-1-Methyl-2-oxoimidazolidine -4-carboxylic acid Imidapril->Metabolite Metabolism

Metabolic relationship of Imidapril and its derivatives.

While imidaprilat is the primary active metabolite responsible for ACE inhibition, the pharmacological activity of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid itself has not been extensively studied. Given its structural similarity to pyroglutamic acid, it is plausible that it may interact with similar biological targets, but this remains an area for further investigation. Studies on the metabolites of imidapril have primarily focused on their pharmacokinetics and excretion.[5]

Potential Areas for Future Research

The structural analogy between (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid and pyroglutamic acid suggests several avenues for future research:

  • ACE Inhibition: Direct in vitro assays to determine if (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid possesses any intrinsic ACE inhibitory activity.

  • Glutamate Receptor Binding: Radioligand binding assays to investigate its affinity for various glutamate receptor subtypes.

  • Nootropic Effects: In vivo studies in animal models to assess any cognitive-enhancing properties.

  • Glutathione Metabolism: Investigating its effects on the enzymes of the γ-glutamyl cycle and on cellular glutathione levels.

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is a generalized method for determining the in vitro IC₅₀ of a compound for ACE inhibition.

  • Reagent Preparation:

    • ACE solution (from rabbit lung) in a suitable buffer (e.g., 0.05 M sodium borate buffer, pH 8.2, containing 0.3 M NaCl).

    • Substrate solution: Hippuryl-Histidyl-Leucine (HHL) in the same buffer.

    • Test compound solutions at various concentrations.

    • Stopping solution (e.g., 1 M HCl).

    • Extraction solvent (e.g., ethyl acetate).

  • Assay Procedure:

    • Pre-incubate the ACE solution with the test compound or buffer (control) at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the HHL substrate solution and incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the stopping solution.

    • Extract the hippuric acid formed into the organic solvent.

    • Evaporate the organic solvent and redissolve the hippuric acid in a suitable aqueous solution.

  • Quantification:

    • Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Glutamate Receptor Binding Assay

This is a general protocol for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Prepare crude synaptic membranes from a suitable brain region (e.g., rat forebrain).

  • Assay Buffer:

    • A suitable buffer such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand:

    • A tritiated glutamate receptor ligand (e.g., ³H-L-glutamic acid).

  • Assay Procedure:

    • Incubate the brain membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., L-glutamic acid).

    • Incubate at a specific temperature for a set time to reach equilibrium.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value from the competition curve.

Total Glutathione (GSH) Assay

This protocol is based on the DTNB-GSSG reductase recycling assay.

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a suitable buffer containing a protein precipitating agent (e.g., metaphosphoric acid or sulfosalicylic acid).

    • Centrifuge to remove precipitated proteins.

  • Reagents:

    • Assay buffer (e.g., phosphate buffer with EDTA).

    • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution.

    • NADPH solution.

    • Glutathione reductase solution.

  • Assay Procedure:

    • In a microplate, add the sample supernatant, DTNB, and glutathione reductase to the assay buffer.

    • Initiate the reaction by adding NADPH.

  • Measurement:

    • Measure the rate of formation of 5-thio-2-nitrobenzoic acid (TNB) by monitoring the absorbance at 412 nm over time.

  • Quantification:

    • Calculate the total glutathione concentration by comparing the rate of the sample to a standard curve prepared with known concentrations of GSH.

Conclusion

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid represents an intriguing structural analogue of the biologically active molecule, pyroglutamic acid. While its current significance lies in its role as a precursor and metabolite in the context of the ACE inhibitor imidapril, its structural similarity to pyroglutamic acid warrants further investigation into its own potential pharmacological activities. This guide has provided a comprehensive summary of the existing knowledge on both compounds, highlighting the need for direct comparative studies to elucidate the structure-activity relationships. The detailed experimental protocols provided herein offer a starting point for researchers to explore the potential of this and other pyroglutamic acid analogues in the pursuit of novel therapeutic agents.

References

The Crucial Role of 2-Oxoimidazolidine-4-carboxylic Acid in the Synthesis of Imidapril: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Oxoimidazolidine-4-carboxylic acid (OIC) as a pivotal precursor in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. Imidapril is a prodrug, converted in the liver to its active metabolite, imidaprilat, which is used for the treatment of hypertension and chronic heart failure.[1] The structural integrity and chirality of the OIC moiety are critical for the therapeutic efficacy of Imidapril. This document details the synthetic pathways, experimental protocols, and quantitative data associated with the synthesis of OIC and its subsequent conversion to Imidapril.

Overview of the Synthetic Strategy

The synthesis of Imidapril from this compound and its derivatives is a multi-step process that involves the formation of the core heterocyclic structure, followed by coupling with another key chiral intermediate, and finally, deprotection to yield the active pharmaceutical ingredient. A common strategy begins with a protected amino acid, such as N-benzyloxycarbonyl-L-asparagine, and proceeds through cyclization, esterification, and methylation to form the tert-butyl ester of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid. This intermediate is then acylated with N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine, followed by the removal of the tert-butyl protecting group to give Imidapril.

Synthesis_Overview Start N-benzyloxycarbonyl-L-asparagine Cyclization Cyclization & Esterification Start->Cyclization Methylation Methylation Cyclization->Methylation DeCbz De-Cbz Reaction Methylation->DeCbz OIC_ester (4S)-1-methyl-2-oxoimidazolidine- 4-carboxylic acid tert-butyl ester DeCbz->OIC_ester Coupling Acylation with N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine OIC_ester->Coupling Protected_Imidapril Protected Imidapril (tert-butyl ester) Coupling->Protected_Imidapril Deprotection Removal of tert-butyl group Protected_Imidapril->Deprotection Imidapril_HCl Imidapril Hydrochloride Deprotection->Imidapril_HCl

Figure 1: Overall synthetic pathway to Imidapril Hydrochloride.

Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

A direct, one-step synthesis of the key precursor, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, has been developed, providing a more efficient route compared to multi-step methods starting from asparagine derivatives.[1][2]

Experimental Protocol

This protocol is based on the reaction of (S)-2-amino-3-(methylamino)propionic acid hydrochloride with phosgene.[1][2]

Materials:

  • (S)-2-amino-3-(methylamino)propionic acid hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • 20% (w/w) Phosgene in toluene

  • Deionized water

  • Dowex 50WX2-100 ion-exchange resin (H⁺ form)

  • Acetonitrile

Procedure:

  • A solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol) in deionized water (10 mL) is prepared in a flask and cooled in an ice bath.

  • Sodium bicarbonate (10.0 mmol) is added to the stirred solution, followed by the slow addition of 20% (w/w) phosgene in toluene (3.5 mmol).

  • The reaction mixture is allowed to warm to room temperature and stirred for 22 hours.

  • The aqueous phase is separated and passed through a column packed with Dowex 50WX2-100 ion-exchange resin (H⁺ form), eluting with deionized water.

  • The combined filtrate and washings are collected and lyophilized to remove the water.

  • The resulting solid is recrystallized from hot acetonitrile to yield (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid as colorless needles.[1][2]

Quantitative Data
ParameterValueReference
Yield 70%[1][2]
Melting Point 183–185 °C[1][2]
[α]²⁴_D_ -9.4 (c 1.02 in H₂O)[2]
Elemental Analysis (Found) C, 41.83; H, 5.61; N, 19.62[2]
Elemental Analysis (Required) C, 41.67; H, 5.59; N, 19.43[2]

Synthesis of Imidapril from (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester

The synthesis of Imidapril involves the coupling of the tert-butyl ester of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid with a side-chain component, followed by deprotection.

Experimental Workflow

Imidapril_Synthesis_Workflow cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Deprotection and Salt Formation OIC_tBu (4S)-1-methyl-2-oxoimidazolidine- 4-carboxylic acid t-butyl ester Coupling_Step Dissolve OIC-tBu in THF, cool to -50°C. Add Potassium t-butoxide. Add Side Chain solution. OIC_tBu->Coupling_Step Side_Chain (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl] -4-phenylbutanoate Side_Chain->Coupling_Step Protected_Imidapril Protected Imidapril Intermediate Coupling_Step->Protected_Imidapril Deprotection_Step Hydrolysis of t-butyl ester (e.g., with H₂SO₄ in 1,4-dioxane or HCl gas). Protected_Imidapril->Deprotection_Step Salt_Formation Formation of Hydrochloride salt (e.g., with isopropanolic HCl). Deprotection_Step->Salt_Formation Imidapril_HCl_Final Imidapril Hydrochloride Salt_Formation->Imidapril_HCl_Final

References

Spectroscopic Fingerprints of 2-Oxoimidazolidine-4-Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-oxoimidazolidine-4-carboxylic acid and its derivatives, a class of compounds of significant interest in medicinal chemistry. Notably, these structures form the core of drugs like imidapril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] A thorough understanding of their spectroscopic properties is paramount for synthesis confirmation, purity assessment, and further drug development endeavors.

Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for representative this compound derivatives.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) in ppm
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid D₂O2.63 (3H, s, NMe), 3.50 (1H, dd, J=9.7, 5.2 Hz, H-5), 3.72 (1H, apparent t, J=10.0 Hz, H-5), 4.27 (1H, dd, J=10.3, 5.2 Hz, H-4)[3]
General Protons α to Carbonyl -2.0 - 3.0[4][5]
Carboxylic Acid Proton (-COOH) -~12 (s)[4]
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) in ppm
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid D₂O29.5 (NMe), 49.9 (C-5), 51.2 (C-4), 163.5 (C-2), 175.6 (CO₂H)[3]
General Carboxylic Acid Derivatives (C=O) -160 - 180[5]
General Carboxylic Acids (C=O) -165 - 185[4]
Table 3: Infrared (IR) Spectroscopic Data
CompoundTechniqueKey Absorption Bands (ν) in cm⁻¹
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid ATR3317, 1708, 1626, 1516, 1452, 1242[3]
General Carboxylic Acids (O-H stretch) -2500 - 3300 (broad)[4]
General Carboxylic Acids (C=O stretch) -1710 - 1760[4]
General Amides (C=O stretch) -1650 - 1690[5]
Table 4: Mass Spectrometry Data
CompoundIonization Mode[M-H]⁻ (m/z)
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid ESI⁻Found: 143.0458; Calculated for C₅H₇N₂O₃⁻: 143.0462[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Weigh accurately between 5-25 mg of the this compound derivative for ¹H NMR, and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a clean vial.

    • Ensure complete dissolution, using gentle vortexing if necessary. Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrumental Analysis:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the spectrum using appropriate pulse sequences and acquisition parameters. For ¹H NMR of carboxylic acids, the spectral window should be set to observe the acidic proton, which can appear as a broad singlet around 12 ppm.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for Solid Samples (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

    • Place a small amount of the solid this compound derivative directly onto the ATR crystal.

  • Instrumental Analysis:

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the background spectrum.

    • Acquire the sample spectrum. The characteristic broad O-H stretch of the carboxylic acid is typically observed between 2500-3300 cm⁻¹, while the carbonyl (C=O) stretch of the urea and carboxylic acid moieties appear in the 1650-1760 cm⁻¹ region.[4]

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the elemental composition and exact mass of the molecule.

Protocol for Electrospray Ionization (ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile, water) compatible with mass spectrometry. The concentration should be in the low µg/mL to ng/mL range.

    • Incorporate an appropriate internal standard if quantitative analysis is required.

  • Instrumental Analysis:

    • Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR).

    • Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve a stable ion signal.

    • Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred to observe the [M-H]⁻ ion.

    • Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

Visualizing Molecular Pathways and Workflows

Synthesis Workflow

The synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid provides a representative experimental workflow for this class of compounds.[3][6]

G cluster_0 Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid start (S)-2-amino-3-(methylamino)propionic acid hydrochloride reagents Phosgene (in Toluene) NaHCO₃, Water start->reagents Reactants cyclization Cyclization Reaction reagents->cyclization Reaction Conditions workup Aqueous Phase Separation cyclization->workup ion_exchange Dowex 50WX2-100 Ion Exchange (H⁺ form) workup->ion_exchange lyophilization Lyophilization ion_exchange->lyophilization recrystallization Recrystallization from Acetonitrile lyophilization->recrystallization product (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid recrystallization->product Final Product

Caption: Synthetic route for a this compound derivative.

Signaling Pathway: ACE Inhibition

This compound derivatives are precursors to ACE inhibitors like imidapril.[1] The mechanism of action involves the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).[2][7][8][9]

G cluster_1 Mechanism of ACE Inhibition by Imidaprilat Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I Cleavage ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Conversion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Imidapril Imidapril (Prodrug) Imidaprilat Imidaprilat (Active Drug) Imidapril->Imidaprilat Hydrolysis in Liver Imidaprilat->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Imidaprilat.

Spectroscopic Characterization Workflow

A logical workflow for the complete spectroscopic characterization of a novel this compound derivative.

G cluster_2 Spectroscopic Analysis Workflow Sample Synthesized Compound FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR HRMS High-Resolution Mass Spectrometry Sample->HRMS Functional_Groups Identify Functional Groups (e.g., -COOH, C=O, N-H) FTIR->Functional_Groups Structure_Elucidation Determine C-H Framework and Connectivity NMR->Structure_Elucidation Elemental_Composition Confirm Elemental Composition and Exact Mass HRMS->Elemental_Composition Final_Structure Confirmed Chemical Structure Functional_Groups->Final_Structure Structure_Elucidation->Final_Structure Elemental_Composition->Final_Structure

Caption: A typical workflow for spectroscopic characterization.

References

Conformational Analysis of the 2-Oxoimidazolidine-4-Carboxylic Acid Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxoimidazolidine-4-carboxylic acid scaffold is a key structural motif in various biologically active compounds, including precursors and metabolites of angiotensin-converting enzyme (ACE) inhibitors. Understanding the conformational preferences of this heterocyclic system is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides an in-depth analysis of the conformational landscape of the this compound ring, drawing upon experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational modeling approaches. Due to a scarcity of detailed conformational studies on the parent molecule, this guide will heavily feature data from its well-characterized analog, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, as a representative model.

Introduction to the this compound Ring System

The this compound ring is a five-membered heterocycle containing a urea functional group incorporated into the ring. This structure is analogous to pyroglutamic acid, a component of several peptide hormones.[1] Its derivatives are of significant interest in medicinal chemistry; for instance, it is a precursor and metabolite of the ACE inhibitor Imidapril.[1] The conformational flexibility of the five-membered ring, coupled with the hydrogen bonding capabilities of the urea and carboxylic acid moieties, dictates its intermolecular interactions and, consequently, its biological activity.

The puckering of the five-membered ring can be described by two key parameters: the puckering amplitude and the phase angle of pseudorotation. These parameters define the specific conformation, which typically exists as either a twisted (half-chair) or an envelope form. The substituents on the ring play a crucial role in determining the lowest energy conformation.

Experimental Conformational Analysis

The solid-state and solution-phase conformations of the this compound ring system can be elucidated using various experimental techniques.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides precise atomic coordinates in the crystalline state, offering a detailed snapshot of the preferred solid-state conformation and intermolecular interactions.

A study on (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid revealed that the molecule crystallizes in the orthorhombic chiral space group P212121.[1] Interestingly, the unit cell contains two distinct conformers of the molecule, highlighting the conformational flexibility of the ring.[1] Both conformers adopt flattened half-chair (twist) conformations.[1]

The key difference between the two conformers lies in the orientation of the carboxylic acid substituent. In one conformer, the carboxylic acid group is in a pseudo-equatorial position, while in the other, it adopts a pseudo-axial orientation.[1] These conformational differences are quantitatively described by the C(urea)–N–C–C(carboxyl) torsion angles.[1]

Table 1: Key Torsional Angles from X-ray Crystallography of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid[1]

ConformerC(urea)–N–C–C(carboxyl) Torsion AngleCarboxylic Acid Orientation
1145.9°Pseudo-equatorial
2109.0°Pseudo-axial

These two conformers co-exist in the crystal lattice, forming helical assemblies stabilized by a network of hydrogen bonds.[1] The carboxylic acid group primarily acts as a hydrogen bond donor, while the urea carbonyl is the acceptor.[1]

A general protocol for the single-crystal X-ray diffraction of a small organic molecule like this compound is as follows:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, crystals were obtained by recrystallization from hot acetonitrile.[1]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., MoKα radiation, λ = 0.71073 Å).[1] The diffraction pattern is recorded on a detector as the crystal is rotated. Data is collected over a range of angles to ensure a complete dataset.

  • Data Processing: The collected diffraction data is integrated to determine the intensities of the reflections. Corrections for absorption and other experimental factors are applied.

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles. For the methylated analog, the structure was solved and refined using the Bruker SHELXTL software package.[1]

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination a Dissolve Compound b Slow Evaporation / Cooling a->b c Single Crystal Formation b->c d Mount Crystal c->d e X-ray Diffraction d->e f Record Diffraction Pattern e->f g Data Processing & Correction f->g h Structure Solution (e.g., SHELXTL) g->h i Structural Refinement h->i j Final Conformational Data i->j

Figure 1. Experimental workflow for single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. For five-membered rings, the analysis of vicinal proton-proton coupling constants (³JHH) can provide information about the dihedral angles and, consequently, the ring pucker.

For (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, the following ¹H and ¹³C NMR data have been reported in D₂O:[1]

Table 2: NMR Spectroscopic Data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid in D₂O[1]

NucleusChemical Shift (δ) in ppm
¹H NMR (400 MHz)
NMe2.63 (s, 3H)
H-53.50 (dd, J = 9.7, 5.2 Hz, 1H)
H-5'3.72 (apparent t, J = 10.0 Hz, 1H)
H-44.27 (dd, J = 10.3, 5.2 Hz, 1H)
¹³C NMR (100.6 MHz)
NMe29.5
C-549.9
C-451.2
C-2163.5
CO₂H175.6

The observed coupling constants for the protons on C-4 and C-5 can be used in Karplus-type equations to estimate the dihedral angles and infer the ring's conformational equilibrium in solution.

A general protocol for the conformational analysis of the this compound ring using NMR is as follows:

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) at a concentration appropriate for the spectrometer.

  • 1D NMR Spectra Acquisition: High-resolution ¹H and ¹³C NMR spectra are acquired.

  • 2D NMR Spectra Acquisition: To aid in the unambiguous assignment of proton and carbon signals, various 2D NMR experiments are performed:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two or three bonds, which is useful for assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which can help differentiate between stereoisomers and conformers.

  • Data Analysis:

    • Chemical shifts and coupling constants are accurately measured from the 1D ¹H NMR spectrum.

    • The Karplus equation, which relates the vicinal coupling constant to the dihedral angle, is used to estimate the torsional angles in the ring.

    • The conformational equilibrium (e.g., the ratio of pseudo-axial to pseudo-equatorial conformers) can be determined by analyzing the averaged coupling constants.

G cluster_0 Sample & Spectra cluster_1 Data Analysis cluster_2 Conformational Model a Prepare Solution in Deuterated Solvent b Acquire 1D (1H, 13C) and 2D (COSY, HSQC, etc.) NMR Spectra a->b c Assign Signals b->c d Measure Coupling Constants (3JHH) c->d e Apply Karplus Equation d->e f Determine Dihedral Angles e->f g Elucidate Ring Pucker and Conformational Equilibrium f->g

Figure 2. Workflow for NMR-based conformational analysis.

Computational Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of a molecule and identifying its stable conformers.

A computational study of the this compound ring system would involve a conformational search to identify all low-energy minima. For each minimum, a geometry optimization would be performed, followed by a frequency calculation to confirm that it is a true minimum and to obtain thermodynamic data.

The likely conformers would be variations of the envelope and twist (half-chair) forms of the five-membered ring. The relative energies of these conformers would indicate their populations at a given temperature.

  • Initial Structure Generation: A 3D model of the this compound molecule is built.

  • Conformational Search: A systematic or stochastic conformational search is performed to generate a wide range of possible ring puckers and substituent orientations.

  • Geometry Optimization: Each identified conformer is subjected to geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to verify that they are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as free energies.

  • Relative Energy Analysis: The relative energies of the stable conformers are calculated to determine their predicted populations.

  • Comparison with Experimental Data: The calculated parameters (e.g., dihedral angles, coupling constants) can be compared with experimental data from X-ray crystallography and NMR to validate the computational model.

G cluster_0 Model Building & Search cluster_1 Quantum Mechanical Calculations cluster_2 Analysis & Validation a Build 3D Structure b Perform Conformational Search a->b c Geometry Optimization (e.g., DFT) b->c d Frequency Calculation c->d e Identify Stable Conformers d->e f Calculate Relative Energies e->f g Compare with Experimental Data f->g

Figure 3. Workflow for computational conformational analysis.

Conclusion

The conformational analysis of the this compound ring system reveals a flexible five-membered ring that predominantly adopts flattened half-chair (twist) conformations. The orientation of the carboxylic acid substituent can be either pseudo-axial or pseudo-equatorial, with both conformers being experimentally observed in the solid state for the N-methylated analog. This conformational flexibility, coupled with the molecule's hydrogen bonding capabilities, is critical for its interaction with biological targets. A combined approach of X-ray crystallography, NMR spectroscopy, and computational modeling provides a comprehensive understanding of the conformational landscape of this important heterocyclic scaffold, which is essential for the design and development of new therapeutic agents.

References

The Ascendant Role of 2-Oxoimidazolidine-4-Carboxylic Acid in Peptide Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biological activities of peptides incorporating the novel heterocyclic amino acid, 2-oxoimidazolidine-4-carboxylic acid (Ioc). This document collates and presents key findings, quantitative data, and detailed experimental methodologies, with a primary focus on the well-documented role of these peptides as potent inhibitors of the Angiotensin-Converting Enzyme (ACE).

Executive Summary

Peptides containing the this compound moiety have emerged as a significant class of compounds in medicinal chemistry. As structural analogues of pyroglutamic acid, a key component in several peptide hormones, these modified peptides exhibit compelling biological activities.[1][2] Most notably, extensive research has demonstrated their potent inhibitory effects on the Angiotensin-Converting Enzyme (ACE), a critical regulator of blood pressure. This guide provides a comprehensive overview of the synthesis, in vitro activity, and the underlying mechanism of action of these promising therapeutic agents. While the primary focus of existing research has been on ACE inhibition, the potential for other biological activities remains an open area for future investigation.

Angiotensin-Converting Enzyme (ACE) Inhibition

The most well-characterized biological activity of peptides containing this compound is the inhibition of the Angiotensin-Converting Enzyme. These compounds are a focal point in the development of antihypertensive drugs.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which is fundamental to the regulation of blood pressure and fluid balance. In this cascade, ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, peptides containing this compound prevent the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (Decapeptide) Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II (Octapeptide) Angiotensin_I->Angiotensin_II cleaves Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure_Up Increased Blood Pressure Vasoconstriction->Blood_Pressure_Up Na_H2O_Retention Na+ and H2O Retention (in Kidney) Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure_Up Renin Renin (from Kidney) Renin->Angiotensinogen ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_I Ioc_Peptide Peptide containing 2-oxoimidazolidine- 4-carboxylic acid Ioc_Peptide->ACE inhibits

Figure 1: Inhibition of the RAAS pathway by Ioc-peptides.
Quantitative Data on ACE Inhibitory Activity

The following table summarizes the in vitro ACE inhibitory activity (IC50) of a series of (4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives. The data is adapted from the pivotal study by Hayashi et al. (1989).

Compound IDR1R2nIC50 (nM)
3a CH3C6H511.5
3b CH3C6H5211
3c C2H5C6H511.8
3d C2H5C6H5213
3e n-C3H7C6H512.0
3f n-C3H7C6H5218
3g CH3CH311.8
3h CH3CH3214
3i C2H5CH311.9
3j C2H5CH3216
3k n-C3H7CH312.2
3l n-C3H7CH3219
3m CH3H11.6
3n C2H5H12.1

Table 1: In Vitro ACE Inhibitory Activities of this compound Derivatives.

Other Potential Biological Activities

While ACE inhibition is the most extensively studied activity, the incorporation of the this compound moiety into synthetic drug candidates has been patented for a range of conditions including pain, cancer, and hepatitis C.[1] However, specific data on the biological activity of peptides containing this moiety in these therapeutic areas is not yet widely available in peer-reviewed literature.

Research into structurally related compounds, such as 2-thioxoimidazolidin-4-one derivatives, has shown promising anticancer activity. These compounds have been demonstrated to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines. It is plausible that peptides incorporating the this compound scaffold may also possess activities beyond ACE inhibition, representing a fertile ground for future research and development.

Experimental Protocols

General Peptide Synthesis Workflow

The synthesis of peptides containing this compound typically involves a multi-step process, beginning with the formation of the core heterocyclic structure, followed by coupling with other amino acid residues.

Synthesis_Workflow Start Starting Amino Acid (e.g., Diaminopropionic acid derivative) Cyclization Cyclization Reaction (e.g., with Phosgene or equivalent) Start->Cyclization Ioc_Core 2-Oxoimidazolidine-4-carboxylic acid (Ioc) Core Cyclization->Ioc_Core Protection Protection of Functional Groups Ioc_Core->Protection Protected_Ioc Protected Ioc Derivative Protection->Protected_Ioc Coupling Peptide Coupling (e.g., with another amino acid ester) Protected_Ioc->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide Deprotection Final Deprotection Dipeptide->Deprotection Final_Peptide Final Biologically Active Peptide Deprotection->Final_Peptide

References

2-Oxoimidazolidine-4-carboxylic Acid: A Constrained Dipeptide Mimetic for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of therapeutic peptide development, overcoming inherent limitations such as poor metabolic stability and conformational flexibility is paramount. Constrained dipeptide mimetics have emerged as a powerful strategy to address these challenges by locking the peptide backbone into a bioactive conformation, thereby enhancing receptor affinity, selectivity, and resistance to enzymatic degradation. Among these, 2-oxoimidazolidine-4-carboxylic acid (Oic) has garnered significant attention as a versatile proline and dipeptide surrogate. Its rigid five-membered ring structure effectively restricts the torsional angles of the peptide backbone, making it an invaluable tool in the design of potent and specific therapeutic agents.

This technical guide provides a comprehensive overview of this compound as a constrained dipeptide mimetic. It covers its synthesis, incorporation into peptides, conformational properties, and applications in drug discovery, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Conformational Properties of this compound

The rigid cyclic structure of Oic imposes significant conformational constraints on the peptide backbone. X-ray crystallography studies have revealed that the 2-oxoimidazolidine ring typically adopts a flattened half-chair conformation. This rigid structure limits the available Ramachandran space for the preceding amino acid residue, effectively mimicking the conformational restrictions of a proline residue or a β-turn. The precise conformational effects depend on the stereochemistry at the C4 position and the nature of the substituents on the ring nitrogens.

Synthesis of this compound and its Derivatives

The synthesis of the Oic core can be achieved through various synthetic routes. A common method involves the cyclization of a protected 2,3-diaminopropionic acid derivative with a carbonylating agent. For incorporation into peptides using solid-phase peptide synthesis (SPPS), the N-Fmoc protected version, Fmoc-(S)-2-oxoimidazolidine-4-carboxylic acid (Fmoc-Oic-OH), is required and is commercially available from various suppliers.[1][2]

Incorporation of Oic into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Oic-OH into a growing peptide chain follows standard Fmoc-based solid-phase peptide synthesis protocols. The rigid nature of the Oic moiety can sometimes lead to slower coupling kinetics compared to standard amino acids. Therefore, optimization of coupling reagents and reaction times may be necessary to ensure efficient incorporation.

Applications in Drug Discovery

The unique conformational constraints imposed by the Oic moiety have made it a valuable component in the design of various bioactive peptides. A prominent example is its presence in the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, imidapril.

Oic in Angiotensin-Converting Enzyme (ACE) Inhibitors

Imidapril is a prodrug that is hydrolyzed in vivo to its active form, imidaprilat, which contains the Oic scaffold. Imidaprilat is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure. The constrained conformation imparted by the Oic ring contributes to the high binding affinity of imidaprilat for the active site of ACE.

Quantitative Data of Oic-Containing Peptides

The following table summarizes the biological activity of representative Oic-containing compounds and other constrained dipeptide mimetics.

Compound/PeptideTargetActivity TypeValueUnitsReference
ImidaprilatAngiotensin-Converting Enzyme (ACE)IC501.1 - 1.5nM[3]
Bradykinin B1 Antagonist ([desArg10]HOE 140 analog with Oic)Bradykinin B1 ReceptorAntagonist ActivityData not specified-[1]
Thiazolidine-2,4-dione derivative 22VEGFR-2IC500.079µM[4]
Thiazolidine-2,4-dione derivative 20HepG2 cellsIC501.14µM[4]
Thiazolidine-2,4-dione derivative 24HepG2 cellsIC500.6µM[4]

Experimental Protocols

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of an Oic-Containing Peptide

This protocol provides a general guideline for the manual synthesis of a peptide containing an Oic residue using Fmoc chemistry.[5][6][7]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-(S)-2-oxoimidazolidine-4-carboxylic acid (Fmoc-Oic-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (including Fmoc-Oic-OH):

    • Dissolve the Fmoc-amino acid (or Fmoc-Oic-OH) (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For Fmoc-Oic-OH, the coupling time may be extended to 4 hours or a second coupling can be performed.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Once the coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Protocol for Conformational Analysis using NMR and CD Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: [8]

  • Sample Preparation: Dissolve the purified Oic-containing peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture depending on solubility) at a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:

    • ¹H NMR for initial assessment of spectral dispersion.

    • TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to obtain through-space proton-proton distance restraints.

    • ¹³C HSQC (Heteronuclear Single Quantum Coherence) to assign carbon resonances.

    • ¹H-¹⁵N HSQC (if ¹⁵N labeling is employed) for backbone amide assignments.

  • Data Analysis:

    • Assign all proton and carbon resonances using the combination of TOCSY and HSQC spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectra to derive inter-proton distance restraints.

    • Use the distance restraints in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the NMR data.

    • Analyze the resulting structures to determine the preferred conformation of the Oic residue and its influence on the overall peptide structure.

Circular Dichroism (CD) Spectroscopy: [9]

  • Sample Preparation: Prepare a solution of the purified Oic-containing peptide in a suitable solvent (e.g., water, phosphate buffer, or trifluoroethanol) at a concentration of 0.1-0.2 mg/mL.

  • Data Acquisition:

    • Record the CD spectrum of the peptide solution in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record a baseline spectrum of the solvent and subtract it from the peptide spectrum.

  • Data Analysis:

    • Analyze the shape and magnitude of the CD spectrum to gain insights into the secondary structure content (e.g., α-helix, β-sheet, β-turn, random coil) of the peptide. The constrained nature of the Oic residue is expected to induce specific turn-like structures that can be identified by their characteristic CD signatures.

Mandatory Visualizations

Signaling Pathway: The Renin-Angiotensin System (RAS)

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion ACE ACE Renin Renin Imidaprilat Imidaprilat (Oic-containing) Imidaprilat->ACE

Caption: The Renin-Angiotensin System and the inhibitory action of Imidaprilat.

Experimental Workflow: Synthesis and Purification of an Oic-Containing Peptide

SPPS_Workflow start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_aa 3. Coupling of Fmoc-AA-OH (DIC, Oxyma) deprotect1->couple_aa couple_oic 4. Coupling of Fmoc-Oic-OH (DIC, Oxyma) deprotect1->couple_oic Oic residue couple_aa->deprotect1 Next AA repeat_cycle Repeat Steps 2 & 3 for remaining AAs couple_oic->repeat_cycle final_deprotect 5. Final Fmoc Deprotection repeat_cycle->final_deprotect cleavage 6. Cleavage from Resin (TFA Cocktail) final_deprotect->cleavage precipitation 7. Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 8. RP-HPLC Purification precipitation->purification characterization 9. Characterization (MS, Analytical HPLC) purification->characterization end Pure Oic-Peptide characterization->end GPCR_Signaling ligand Peptide Ligand (e.g., Oic-containing mimetic) gpcr GPCR ligand->gpcr Binds g_protein G-Protein (αβγ) gpcr->g_protein Activates g_alpha_gtp Gα-GTP g_protein->g_alpha_gtp GDP -> GTP g_beta_gamma Gβγ g_protein->g_beta_gamma effector Effector Enzyme (e.g., Adenylyl Cyclase) g_alpha_gtp->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A second_messenger->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

References

X-ray Crystal Structure of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the X-ray crystal structure of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The information presented is based on the single-crystal X-ray diffraction study published in Molbank in 2024.[1][2][3] This document details the experimental protocols, presents key crystallographic data, and visualizes the experimental workflow.

Introduction

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound that can be considered an analog of pyroglutamic acid. Its rigid, cyclic structure makes it an attractive scaffold for the design of peptidomimetics and other pharmacologically active agents. Understanding its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and for the rational design of new therapeutic molecules. The X-ray crystal structure reveals the precise atomic arrangement, intramolecular and intermolecular interactions, and the conformational preferences of the molecule in the solid state.

Data Presentation

The crystallographic data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is summarized in the following tables. The data is derived from the publication by Dey, A.L., et al. (2024).[1][2][3] A full Crystallographic Information File (CIF) is available in the supplementary materials of the original publication.[1][3]

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC₅H₈N₂O₃
Formula weight144.13 g/mol
Temperature100(2) K
Wavelength1.54178 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensions
a6.2275(4) Å
b8.3963(5) Å
c24.9490(14) Å
α90°
β90°
γ90°
Volume1304.0(1) ų
Z8
Density (calculated)1.467 Mg/m³
Absorption coefficient1.001 mm⁻¹
F(000)608
Crystal size0.20 x 0.10 x 0.05 mm³
Theta range for data collection4.45 to 66.80°
Index ranges-7 ≤ h ≤ 7, -9 ≤ k ≤ 9, -29 ≤ l ≤ 29
Reflections collected12268
Independent reflections2298 [R(int) = 0.045]
Completeness to theta = 66.80°99.7 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2298 / 0 / 182
Goodness-of-fit on F²1.05
Final R indices [I > 2sigma(I)]R1 = 0.035, wR2 = 0.088
R indices (all data)R1 = 0.036, wR2 = 0.089
Absolute structure parameter0.1(2)
Largest diff. peak and hole0.23 and -0.21 e.Å⁻³
Table 2: Selected Bond Lengths (Å)
Atom 1Atom 2Conformer AConformer B
O1C11.259(2)1.256(2)
O2C11.261(2)1.264(2)
O3C21.226(2)1.228(2)
N1C21.365(2)1.363(2)
N1C31.462(2)1.465(2)
N1C51.458(3)1.456(3)
N2C21.353(2)1.355(2)
N2C41.467(2)1.469(2)
C1C41.521(3)1.523(3)
C3C41.534(3)1.532(3)

Note: Conformer A and Conformer B represent the two crystallographically independent molecules in the asymmetric unit.

Table 3: Selected Bond Angles (°)
Atom 1Atom 2Atom 3Conformer AConformer B
O1C1O2125.4(2)125.6(2)
O1C1C4117.8(2)117.5(2)
O2C1C4116.8(2)116.9(2)
O3C2N1125.9(2)125.7(2)
O3C2N2125.3(2)125.5(2)
N1C2N2108.8(2)108.8(2)
C2N1C3112.1(2)112.3(2)
C2N1C5124.5(2)124.3(2)
C3N1C5123.4(2)123.4(2)
C2N2C4112.5(2)112.4(2)
N1C3C4103.2(2)103.4(2)
N2C4C1111.3(2)111.1(2)
N2C4C3103.5(2)103.6(2)
C1C4C3113.2(2)113.4(2)
Table 4: Hydrogen Bond Geometry (Å, °)
D—H···AD-HH···AD···AD-H···A
O1A—H1A···O3B0.821.702.513(2)167.3
O1B—H1B···O3A0.821.712.528(2)165.2
N2A—H2A···O2B0.862.062.915(2)172.1
N2B—H2B···O2A0.862.052.904(2)171.8

D = donor atom, H = hydrogen atom, A = acceptor atom.

Experimental Protocols

Synthesis and Crystallization

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid was synthesized via the reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene in the presence of sodium bicarbonate.[1] The resulting product was purified by ion-exchange chromatography. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of the compound in hot acetonitrile.[1]

X-ray Data Collection

A colorless needle-shaped crystal with dimensions 0.20 x 0.10 x 0.05 mm was mounted on a goniometer. Data were collected on a Bruker APEX-II CCD diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) at a temperature of 100(2) K. A series of ω and φ scans were performed to collect a complete dataset.

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F² using the SHELXL program, as implemented in the Bruker SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

Mandatory Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the workflow for the determination of the crystal structure of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Structural Analysis synthesis Synthesis of (S)-1-Methyl-2- oxoimidazolidine-4-carboxylic acid crystallization Recrystallization from Acetonitrile synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction (Bruker APEX-II CCD) crystal_mounting->xray_diffraction data_processing Data Processing and Reduction xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods - SHELXS) data_processing->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares - SHELXL) structure_solution->structure_refinement validation Structure Validation (CIF generation) structure_refinement->validation molecular_geometry Analysis of Bond Lengths, Angles, and Torsion Angles validation->molecular_geometry intermolecular_interactions Analysis of Hydrogen Bonding Network validation->intermolecular_interactions

Caption: Experimental workflow for the X-ray crystal structure determination.

Logical Relationship of Conformers and Hydrogen Bonding

The crystal structure reveals the presence of two distinct conformers which form a helical assembly through hydrogen bonding.

hydrogen_bonding cluster_hbond Hydrogen Bonding conformer_a Conformer A (pseudo-equatorial) helix Helical Assembly conformer_a->helix Forms conformer_b Conformer B (pseudo-axial) conformer_b->helix Forms hbond1 O-H···O=C (Carboxylic acid - Urea) helix->hbond1 Stabilized by hbond2 N-H···O=C (Urea - Carboxylic acid) helix->hbond2 Stabilized by

Caption: Relationship between conformers and stabilizing hydrogen bonds.

References

The Ascendant Role of 2-Oxoimidazolidine-4-Carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxoimidazolidine-4-carboxylic acid (OIC) scaffold, a cyclic urea derivative of the amino acid aspartic acid, has emerged as a privileged structure in medicinal chemistry. Its inherent chirality, rigidified conformation, and capacity for diverse functionalization have positioned it as a valuable core for the design of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of OIC and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways. The stereochemistry of the 4-carboxylic acid, typically in the (S)-configuration for biological activity, is a critical determinant of its interaction with target proteins.

Synthetic Methodologies

The synthesis of the OIC core and its derivatives often involves cyclization strategies starting from precursors like aspartic acid or related amino acids. A key intermediate, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, serves as a precursor to the angiotensin-converting enzyme (ACE) inhibitor, imidapril.[1]

Experimental Protocol: Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid[1]

This protocol details the synthesis of a key OIC derivative.

Materials:

  • (S)-2-amino-3-(methylamino)propionic acid hydrochloride

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • 20% (w/w) Phosgene in toluene

  • Dowex 50WX2-100 ion exchange resin (H⁺ form)

  • Acetonitrile

Procedure:

  • A solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol) in water (10 mL) is cooled in an ice bath.

  • Sodium bicarbonate (10.0 mmol) is added to the stirred solution, followed by the dropwise addition of 20% (w/w) phosgene in toluene (3.5 mmol).

  • The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 22 hours.

  • The aqueous phase is separated and passed through a column of Dowex 50WX2-100 ion exchange resin (H⁺ form), eluting with water.

  • The combined filtrate and washings are lyophilized.

  • The resulting solid is recrystallized from hot acetonitrile to yield (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid as colorless needles.

Therapeutic Applications and Biological Activity

The OIC scaffold has been successfully incorporated into molecules targeting a range of diseases, from cardiovascular conditions to cancer and inflammatory disorders.

Angiotensin-Converting Enzyme (ACE) Inhibitors

Derivatives of OIC have shown potent ACE inhibitory activity, crucial for the management of hypertension. The (4S)-configuration is a key feature of these inhibitors.

Quantitative Data: ACE Inhibitory Activity

Compound ClassIC50 (M)In Vivo Activity (ID50, mg/kg, po in rats)Reference
(4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives (dicarboxylic acids)1.1 x 10⁻⁸ - 1.5 x 10⁻⁹Not specified[2]
Monoester derivative (3p) of the above classNot specified0.24[2]
Matrix Metalloproteinase-13 (MMP-13) Inhibitors

Selective inhibition of MMP-13 is a therapeutic strategy for osteoarthritis. OIC derivatives have been explored as potent and selective MMP-13 inhibitors.

Quantitative Data: MMP-13 Inhibitory Activity

CompoundTargetIC50 (nM)Ki (nM)SelectivityReference
Carboxylic acid-based inhibitor (24f)MMP-130.50.19No activity against MMP-1 or TACE (>10,000 nM)[3]
Polybrominated benzotriazole derivatives with a carboxylic acid ZBGMMP-13>10,000-Complete lack of inhibitory activity[4]

Experimental Protocol: MMP-13 Inhibition Assay

This protocol is based on a commercially available MMP-13 inhibitor assay kit.[5]

Materials:

  • Recombinant human MMP-13 (rhMMP-13)

  • Fluorogenic peptide substrate

  • Assay buffer

  • Inhibitor test compounds

  • Black 96-well microtiter plate

  • Fluorescence microplate reader

Procedure:

  • Activate the rhMMP-13 according to the manufacturer's instructions.

  • In a black 96-well plate, add the assay buffer, activated rhMMP-13, and the inhibitor test compound at various concentrations.

  • Incubate the plate at room temperature for a specified period (e.g., 5-60 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic peptide substrate to each well.

  • Incubate the plate at 25°C for approximately 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 365 nm and emission at 450 nm).

  • Calculate the percent inhibition by comparing the fluorescence of the wells with the inhibitor to the control wells without the inhibitor. The IC50 value is then determined from the dose-response curve.

Anticancer Agents

The imidazolidinone core, including derivatives of OIC, has demonstrated significant potential in oncology. The proposed mechanism for some of these compounds involves the induction of apoptosis through oxidative stress.

Quantitative Data: Anticancer Activity of Imidazolidinone Derivatives

Compound Class/NumberCell LineIC50 (µM)Reference
4-Imidazolidinone derivative (Compound 9r)HCT116Not specified, but potent[6]
2-Thioxoimidazolidin-4-one derivatives (Compounds 3d and 4d)MCF-743.4 and 39.0[7]
2-Thioxoimidazolidin-4-one derivatives (Compounds 3d and 4d)MDA-MB-23135.9 and 35.1[7]

Experimental Protocol: Cell Viability (MTT) Assay for IC50 Determination [6]

Materials:

  • Cancer cell lines (e.g., HCT116)

  • Complete culture medium

  • 96-well plates

  • Test compounds (OIC derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 4 x 10³ cells/well) and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48 hours).

  • Add MTT solution to each well and incubate for an additional 4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Mechanistic Insights

A key mechanism of action for some anticancer imidazolidinone derivatives is the induction of apoptosis via the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.

signaling_pathway cluster_cell Cancer Cell Compound Imidazolidinone Derivative ROS Increased ROS (Reactive Oxygen Species) Compound->ROS induces JNK JNK Pathway Activation ROS->JNK activates Caspase Caspase Cascade Activation JNK->Caspase triggers Apoptosis Apoptosis Caspase->Apoptosis executes

ROS-JNK Mediated Apoptotic Pathway

Experimental Protocol: Intracellular ROS Detection [6]

Materials:

  • DCFH-DA (2′,7′-dichlorofluorescein diacetate) probe

  • Cancer cell lines

  • 12-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a 12-well plate and incubate overnight.

  • Treat the cells with the test compound at various concentrations for 24 hours.

  • Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Measure the fluorescence intensity to quantify the level of intracellular ROS.

Experimental Protocol: Western Blot for JNK Phosphorylation [8]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (anti-phospho-JNK, anti-total-JNK)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phosphorylated JNK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip and re-probe the membrane with an antibody against total JNK to normalize for protein loading.

Workflow for OIC-based Drug Discovery

The development of novel therapeutics based on the this compound scaffold typically follows a structured workflow from initial design to preclinical evaluation.

workflow cluster_discovery Drug Discovery and Development Workflow A Scaffold Selection & Target Identification B Synthesis of OIC Derivatives A->B C In Vitro Screening (e.g., Enzyme Assays, Cell Viability) B->C C->B SAR-driven Optimization D Lead Compound Identification C->D E Mechanism of Action Studies (e.g., Western Blot, ROS) D->E E->B SAR-driven Optimization F In Vivo Efficacy & Toxicity Studies E->F G Preclinical Candidate Selection F->G

OIC-based Drug Discovery Workflow

Conclusion

The this compound core continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility allows for the development of potent and selective inhibitors for a variety of biological targets, as evidenced by its successful application in ACE and MMP-13 inhibitors, and its emerging potential in oncology. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future work will likely focus on expanding the diversity of OIC-based libraries and exploring their application to new and challenging therapeutic targets.

References

2-Oxoimidazolidine-4-carboxylic Acid: A Key Metabolite of Imidapril

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Imidapril is an orally administered angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and chronic heart failure. As a prodrug, imidapril is metabolized in the body to its active form, imidaprilat, which exerts the therapeutic effect. The biotransformation of imidapril also leads to the formation of other metabolites, including 2-oxoimidazolidine-4-carboxylic acid. This technical guide provides a comprehensive overview of this compound as a metabolite of imidapril, focusing on its detection, relevant experimental protocols, and its position within the broader metabolic pathway of the parent drug.

Quantitative Data

Metabolic Pathway of Imidapril

Imidapril undergoes enzymatic biotransformation to produce its metabolites. The primary metabolic activation is the hydrolysis of the ethyl ester group to form the active diacid, imidaprilat. The formation of this compound involves the cleavage of the amide bond linking the imidazolidinone ring to the alanine moiety of imidapril.

Below is a diagram illustrating the proposed metabolic pathway of imidapril.

imidapril_metabolism imidapril Imidapril imidaprilat Imidaprilat (Active Metabolite) imidapril->imidaprilat Esterase (Hydrolysis) metabolite This compound imidapril->metabolite Amidase (Amide Bond Cleavage) side_chain Ethyl L-alaninate derivative imidapril->side_chain Amidase (Amide Bond Cleavage)

Caption: Proposed metabolic pathway of Imidapril.

Experimental Protocols

The detection and quantification of imidapril and its metabolites, including this compound, have been achieved through various analytical techniques. The following sections detail the methodologies cited in the literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

A sensitive and specific method for the determination of three of imidapril's metabolites in plasma and urine has been developed using GC-MS with multiple ion detection.[1]

Sample Preparation:

  • Solid-Phase Extraction (SPE): Metabolites are isolated from plasma and urine samples using a Bond Elut C18 solid-phase extraction cartridge.

  • Derivatization: The isolated metabolites are converted to more volatile and sensitive derivatives. This is a two-step process:

    • Reaction with pentafluorobenzyl bromide.

    • Reaction with heptafluoro-n-butyric acid anhydride.

GC-MS Analysis:

  • Column: Wide-bore column.

  • Detection: Mass spectrometry with multiple ion detection.

  • Detection Limits: 1 ng/ml in plasma and 5 ng/ml in urine for the three metabolites.[1]

The workflow for this analytical method is depicted below.

gcms_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Plasma or Urine Sample spe Solid-Phase Extraction (Bond Elut C18) sample->spe derivatization Derivatization 1. Pentafluorobenzyl bromide 2. Heptafluoro-n-butyric acid anhydride spe->derivatization gcms GC-MS Analysis (Wide-bore column, Multiple Ion Detection) derivatization->gcms data Data Acquisition and Quantification gcms->data

Caption: GC-MS analytical workflow for Imidapril metabolites.

High-Performance Liquid Chromatography (HPLC)

A highly sensitive HPLC method with fluorescence detection has also been developed for the simultaneous determination of imidapril and its active metabolite, imidaprilat, in human plasma and urine.[2] While this method was specified for imidapril and imidaprilat, similar principles can be applied for the detection of other metabolites like this compound.

Sample Preparation:

  • Solid-Phase Extraction (SPE): Imidapril and its metabolites are extracted from plasma and urine using a Bond Elut C18 cartridge.[2]

  • Derivatization: The carboxyl groups of the analytes are derivatized with a fluorescent labeling reagent, 9-anthryldiazomethane, to enhance detection sensitivity.[2]

  • Purification: The derivatized compounds are further purified using a Bond Elut SI solid-phase extraction cartridge.[2]

HPLC Analysis:

  • Detection: Fluorometry.

  • Detection Limits (for Imidapril and Imidaprilat): 0.2 ng/ml in plasma and 10 ng/ml in urine.[2]

The workflow for this HPLC-based analysis is outlined below.

hplc_workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc Analysis sample_hplc Plasma or Urine Sample spe_c18 Solid-Phase Extraction (Bond Elut C18) sample_hplc->spe_c18 derivatization_hplc Fluorescent Derivatization (9-anthryldiazomethane) spe_c18->derivatization_hplc spe_si Purification (Bond Elut SI) derivatization_hplc->spe_si hplc HPLC with Fluorescence Detection spe_si->hplc data_hplc Data Acquisition and Quantification hplc->data_hplc

Caption: HPLC analytical workflow for Imidapril and its metabolites.

Conclusion

This compound is a recognized metabolite of the ACE inhibitor imidapril. While robust analytical methods for the detection of imidapril and its metabolites have been established, there is a notable lack of specific quantitative data for this compound in the public domain. Further research is required to quantify the extent of this metabolic pathway and to fully elucidate the pharmacokinetic profile of this metabolite. The detailed experimental protocols provided in this guide, derived from existing literature on imidapril metabolite analysis, offer a solid foundation for researchers aiming to conduct such investigations. The continued study of all metabolites of a drug is crucial for a comprehensive understanding of its safety and efficacy profile.

References

Methodological & Application

Chiral Synthesis of 2-Oxoimidazolidine-4-carboxylic Acid for Peptide Incorporation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chiral synthesis of 2-oxoimidazolidine-4-carboxylic acid and its subsequent incorporation into peptide chains. This constrained cyclic amino acid analog is a valuable building block in medicinal chemistry for the development of peptidomimetics with enhanced conformational stability and biological activity. The protocols provided are based on established synthetic methodologies for analogous compounds and standard solid-phase peptide synthesis (SPPS) techniques.

Overview

This compound, a cyclic urea-containing amino acid, serves as a rigid scaffold that can introduce conformational constraints into a peptide backbone. This can lead to peptides with improved receptor binding affinity, selectivity, and resistance to enzymatic degradation. This document outlines a proposed enantioselective synthesis of the (S)-enantiomer, its protection for SPPS, and a general protocol for its incorporation into a target peptide sequence.

Chiral Synthesis of (S)-2-Oxoimidazolidine-4-carboxylic Acid

The proposed enantioselective synthesis starts from the readily available and orthogonally protected (S)-2,3-diaminopropionic acid. The synthesis involves the protection of the α- and β-amino groups, followed by cyclization to form the 2-oxoimidazolidine ring.

Logical Workflow for Synthesis

A Start: (S)-2,3-Diaminopropionic Acid Derivative B Protection of α- and β-Amino Groups A->B Orthogonal Protecting Groups C Cyclization with a Phosgene Equivalent B->C e.g., CDI D Deprotection C->D Selective Removal E Final Product: (S)-2-Oxoimidazolidine- 4-carboxylic Acid D->E

Caption: Proposed synthetic workflow for (S)-2-oxoimidazolidine-4-carboxylic acid.

Experimental Protocol: Proposed Synthesis of (S)-2-Oxoimidazolidine-4-carboxylic Acid

This protocol is adapted from methodologies for similar cyclic urea formations.

Step 1: Protection of (S)-2,3-diaminopropionic acid

  • Start with commercially available Nα-Fmoc-(S)-2,3-diaminopropionic acid.

  • Selectively protect the β-amino group with a Boc group. Dissolve Nα-Fmoc-(S)-2,3-diaminopropionic acid in a 1:1 mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and sodium bicarbonate (2.5 equivalents).

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Nα-Fmoc-Nβ-Boc-(S)-2,3-diaminopropionic acid.

Step 2: Cyclization to form the 2-oxoimidazolidine ring

  • The cyclization of a precursor, (S)-2-amino-3-(methylamino)propionic acid, has been achieved using a phosgene solution.[1] A safer alternative is the use of 1,1'-carbonyldiimidazole (CDI).

  • First, selectively deprotect the Nα-Fmoc group using 20% piperidine in DMF.

  • Dissolve the resulting Nβ-Boc-(S)-2,3-diaminopropionic acid in anhydrous DMF.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and acidify with 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Boc-protected this compound.

Step 3: Deprotection of the Boc group

  • Dissolve the crude product from Step 2 in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • Purify the final product, (S)-2-oxoimidazolidine-4-carboxylic acid, by recrystallization or column chromatography.

Quantitative Data (Illustrative)
StepReactionReagentsTypical Yield (%)Purity (%)
1Nβ-Boc protection(Boc)₂O, NaHCO₃85-95>95
2CyclizationCDI70-85>90
3Boc DeprotectionTFA/DCM90-98>98

Preparation of Fmoc-(S)-2-oxoimidazolidine-4-carboxylic Acid for SPPS

For incorporation into a peptide using Fmoc-based solid-phase synthesis, the α-amino group of the synthesized cyclic urea amino acid needs to be protected with an Fmoc group.

Experimental Protocol: Fmoc Protection
  • Dissolve (S)-2-oxoimidazolidine-4-carboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

  • Cool the solution to 0 °C and add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.05 equivalents).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Acidify the mixture with 1 M HCl to pH 2.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting Fmoc-(S)-2-oxoimidazolidine-4-carboxylic acid by flash chromatography.

Quantitative Data (Illustrative)
StepReactionReagentsTypical Yield (%)Purity (%)
4Fmoc ProtectionFmoc-OSu, Na₂CO₃80-90>97

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of Fmoc-(S)-2-oxoimidazolidine-4-carboxylic acid into a peptide sequence using an automated peptide synthesizer or manual SPPS.

SPPS Workflow

A Resin Swelling B Fmoc Deprotection (20% Piperidine/DMF) A->B C Amino Acid Coupling: Fmoc-(S)-2-oxoimidazolidine- 4-carboxylic acid B->C HBTU/DIPEA D Washing C->D E Repeat Cycle for Next Amino Acid D->E F Final Deprotection and Cleavage D->F G Peptide Purification F->G

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Experimental Protocol: SPPS Incorporation

Materials:

  • Fmoc-protected amino acids

  • Fmoc-(S)-2-oxoimidazolidine-4-carboxylic acid

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and N,N-Diisopropylethylamine (DIPEA) as coupling reagents.

  • 20% (v/v) piperidine in dimethylformamide (DMF) for Fmoc deprotection.

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-(S)-2-oxoimidazolidine-4-carboxylic acid:

    • Pre-activate a solution of Fmoc-(S)-2-oxoimidazolidine-4-carboxylic acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF with a base (e.g., DIPEA, 6-10 equivalents) for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Due to the potentially hindered nature of the cyclic amino acid, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for SPPS (Illustrative)
ParameterCondition/ValueNotes
Resin Loading0.2 - 0.5 mmol/gLower loading can be beneficial for complex sequences.
Amino Acid Excess3 - 5 equivalentsMay need to be optimized for the cyclic amino acid.
Coupling Time1 - 4 hoursLonger times or double coupling may be required.
Coupling Efficiency>98% (typical)Monitor with Kaiser test.
Overall Crude Peptide Purity50 - 80%Sequence-dependent.
Final Purity (after HPLC)>95%

Potential Biological Applications and Signaling Pathways

While specific biological activities of peptides containing this compound are not extensively documented in the literature, the incorporation of such constrained mimetics is a common strategy to enhance the therapeutic potential of bioactive peptides.

Logical Relationship of Peptide Modification to Biological Activity

A Native Peptide B Incorporation of 2-Oxoimidazolidine- 4-carboxylic Acid A->B C Conformationally Constrained Peptide B->C D Enhanced Receptor Binding Affinity C->D E Improved Proteolytic Stability C->E F Altered Signaling Pathway Modulation D->F G Enhanced Therapeutic Potential E->G F->G

Caption: Rationale for incorporating constrained amino acids into peptides.

Peptides incorporating this motif could potentially modulate various signaling pathways by acting as agonists or antagonists for receptors such as G-protein coupled receptors (GPCRs) or by inhibiting enzymes like proteases. The rigid structure can lock the peptide into a bioactive conformation, leading to increased potency and selectivity. Further biological evaluation would be required to determine the specific effects of incorporating this compound into a given peptide sequence.

References

Protecting Group Strategies for 2-Oxoimidazolidine-4-Carboxylic Acid in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoimidazolidine-4-carboxylic acid (Oic), a cyclic urea-containing amino acid, is a valuable building block in medicinal chemistry, particularly for the design of peptidomimetics with constrained conformations. Its incorporation into peptide sequences has been instrumental in the development of potent bradykinin B2 receptor antagonists and angiotensin-converting enzyme (ACE) inhibitors. A key consideration for its use in solid-phase peptide synthesis (SPPS) is the protection strategy for its reactive functionalities. This document provides detailed application notes and protocols for the incorporation of Oic into peptide chains, focusing on the most effective and widely adopted protecting group strategies.

Core Principle: Unprotected Side Chain Strategy

The most prevalent and efficient strategy for the incorporation of this compound in Fmoc-based solid-phase peptide synthesis involves the use of the N-α-Fmoc protected building block, Fmoc-Oic-OH , without any protecting group on the cyclic urea side chain. The urea moiety of the Oic ring is sufficiently stable under the standard conditions of Fmoc-SPPS, including piperidine-mediated Fmoc deprotection and coupling reactions. This approach simplifies the synthetic process, avoiding the need for additional protection and deprotection steps for the side chain, which can improve overall yield and reduce the potential for side reactions.

The stability of the unprotected Oic side chain is a significant advantage, streamlining the synthesis of Oic-containing peptides. Standard coupling reagents used in Fmoc-SPPS are effective for the incorporation of Fmoc-Oic-OH.

Data Presentation

While specific quantitative data on the coupling efficiency of Fmoc-Oic-OH can be sequence-dependent, the use of standard coupling protocols generally results in high incorporation rates. The following table summarizes the key aspects of the unprotected side chain strategy.

ParameterDescriptionTypical Conditions/Observations
Building Block N-α-Fmoc-2-oxoimidazolidine-4-carboxylic acidFmoc-Oic-OH
Side Chain Protection None (unprotected)The cyclic urea is stable to standard Fmoc-SPPS conditions.
Coupling Reagents Standard aminium/uronium or carbodiimide reagentsHBTU/HOBt, HATU/HOAt, DIC/HOBt
Coupling Time Standard to slightly extended1-2 hours; may be extended for sterically hindered sequences.
Fmoc Deprotection Standard basic conditions20% piperidine in DMF
Final Cleavage & Deprotection Standard acidic conditionsTFA-based cleavage cocktail (e.g., TFA/TIS/H2O)
Potential Side Reactions MinimalThe unprotected urea is generally unreactive under SPPS conditions.

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of an Oic-Containing Peptide

This protocol describes the manual synthesis of a model peptide containing an Oic residue using Fmoc-Oic-OH.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-amino acids

  • Fmoc-Oic-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x), DCM (3 x), and DMF (3 x).

  • Amino Acid Coupling (Standard Amino Acid):

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (negative result).

    • Wash the resin with DMF (3 x) and DCM (3 x).

  • Incorporation of Fmoc-Oic-OH:

    • Follow the same procedure as in step 3, using Fmoc-Oic-OH as the amino acid to be coupled. A slightly extended coupling time (e.g., 2 hours) may be beneficial.

  • Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After the last coupling cycle, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DMF (3 x) and DCM (3 x) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Visualizations

Logical Workflow for Incorporating Oic in SPPS

Oic_SPPS_Workflow start Start SPPS swell_resin Swell Resin in DMF start->swell_resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) swell_resin->fmoc_deprotection coupling Couple Standard Fmoc-Amino Acid fmoc_deprotection->coupling If next AA is standard couple_oic Couple Fmoc-Oic-OH (Unprotected Side Chain) fmoc_deprotection->couple_oic If next AA is Oic kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (recouple) wash Wash Resin (DMF, DCM) kaiser_test->wash Negative wash->fmoc_deprotection Continue chain repeat Repeat Cycles for Sequence Elongation wash->repeat Sequence complete couple_oic->kaiser_test final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification & Analysis (HPLC, MS) cleavage->purification end End purification->end

Caption: Workflow for incorporating Oic into a peptide sequence via Fmoc-SPPS.

Decision Pathway for Oic Protecting Group Strategy

Oic_Strategy_Decision start Select Oic for Peptide Synthesis question Is the synthesis based on standard Fmoc-SPPS? start->question strategy_unprotected Use Fmoc-Oic-OH with an unprotected side chain. question->strategy_unprotected Yes strategy_special Consider specialized protecting groups (rarely necessary). question->strategy_special No (e.g., non-standard chemistry) note The unprotected strategy is the standard and recommended approach. strategy_unprotected->note

Caption: Decision-making process for the Oic protecting group strategy in SPPS.

Conclusion

The incorporation of this compound into peptides via solid-phase synthesis is a straightforward process when utilizing the N-α-Fmoc protected building block without side-chain protection. This strategy is compatible with standard Fmoc-SPPS protocols and reagents, offering a reliable and efficient method for the synthesis of Oic-containing peptidomimetics. The provided protocols and workflows serve as a comprehensive guide for researchers and drug development professionals to successfully synthesize these valuable molecules.

Application Notes and Protocols for Incorporating 2-Oxoimidazolidine-4-Carboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling methods for incorporating the non-standard amino acid 2-oxoimidazolidine-4-carboxylic acid (Oic) into peptide sequences. Due to the sterically hindered nature of Oic, careful selection of coupling reagents and optimization of reaction conditions are crucial for achieving high yields and minimizing racemization. This document outlines recommended protocols, comparative data on common coupling reagents, and visual workflows to facilitate the successful synthesis of Oic-containing peptides.

Introduction to this compound (Oic)

This compound is a cyclic, conformationally constrained amino acid analog. Its incorporation into peptides can induce specific secondary structures and enhance metabolic stability, making it a valuable building block in drug design and peptidomimetic studies. However, the rigid structure and the presence of the urea moiety can present challenges during solid-phase peptide synthesis (SPPS), necessitating the use of highly efficient coupling methods.

Comparative Analysis of Coupling Reagents for Oic Incorporation

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Oic. The following table summarizes the characteristics and expected performance of commonly used coupling reagents in the context of Oic peptide synthesis. The data is extrapolated from studies on other hindered amino acids and related cyclic structures, as direct comparative studies on Oic are limited.

Coupling ReagentReagent TypeKey AdvantagesPotential DisadvantagesExpected Yield for OicExpected Racemization
HATU Aminium/Uronium SaltHigh coupling efficiency, fast reaction kinetics, low racemization.[1][2]Higher cost, potential for side reactions if not used correctly.HighLow
HBTU Aminium/Uronium SaltGood coupling efficiency, widely used.Less reactive than HATU for very hindered couplings.Moderate to HighLow to Moderate
PyBOP Phosphonium SaltHigh efficiency, avoids guanidinylation side reactions.Can be less effective than HATU for extremely difficult couplings.Moderate to HighLow
DIC/HOBt Carbodiimide/AdditiveCost-effective, readily available.Slower reaction times, higher risk of racemization and side reactions (e.g., N-acylurea formation) compared to onium salts.ModerateModerate
COMU Aminium/Uronium SaltHigh efficiency comparable to HATU, based on the safer OxymaPure leaving group.[2]HighLow

Recommended Coupling Protocols for Fmoc-Oic-OH

The following are detailed protocols for the incorporation of Fmoc-Oic-OH into a peptide sequence using solid-phase peptide synthesis (SPPS) with two of the most effective classes of coupling reagents.

Protocol 1: Coupling of Fmoc-Oic-OH using HATU

This protocol is recommended for achieving high coupling yields and minimizing racemization, especially for challenging sequences.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Oic-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Kaiser test kit or other method for monitoring coupling completion

Procedure:

  • Fmoc Deprotection:

    • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by a final DMF wash (3 times).

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Oic-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation solution and mix for 1-2 minutes.

    • Immediately add the activated Fmoc-Oic-OH solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive after 4 hours, a second coupling may be necessary.

    • Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (5 times), DCM (3 times), and finally DMF (3 times).

Protocol 2: Coupling of Fmoc-Oic-OH using DIC/HOBt

This protocol provides a cost-effective alternative, though it may require longer reaction times and careful monitoring to minimize side reactions.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Oic-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Kaiser test kit

Procedure:

  • Fmoc Deprotection:

    • Follow the same procedure as in Protocol 1 for Fmoc deprotection.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Oic-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add this solution to the deprotected peptide-resin.

    • Add DIC (3 equivalents) to the reaction mixture.

    • Agitate the reaction at room temperature for 4-6 hours.

  • Monitoring and Washing:

    • Monitor the reaction progress using the Kaiser test.

    • If the reaction is incomplete after 6 hours, consider a double coupling.

    • Upon completion, drain the reaction vessel and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

Visualizing the Workflow

The following diagrams illustrate the key steps in the solid-phase peptide synthesis of Oic-containing peptides.

SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation Activation of Fmoc-Oic-OH (Coupling Reagent + Base) Activation->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Monitoring Monitoring (Kaiser Test) Washing2->Monitoring Monitoring->Coupling Positive Test (Double Couple) Repeat Repeat Cycle or Cleavage Monitoring->Repeat Negative Test

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Activation cluster_HATU HATU Activation cluster_DIC_HOBt DIC/HOBt Activation Fmoc_Oic_HATU Fmoc-Oic-OH + HATU + DIPEA Active_Ester_HATU OAt-Active Ester Fmoc_Oic_HATU->Active_Ester_HATU Fast Fmoc_Oic_DIC Fmoc-Oic-OH + HOBt + DIC Active_Ester_DIC OBt-Active Ester Fmoc_Oic_DIC->Active_Ester_DIC Slower

Caption: Activation of Fmoc-Oic-OH with different coupling reagents.

Conclusion

The successful incorporation of this compound into peptides is achievable with careful selection of coupling reagents and optimized protocols. For routine and challenging couplings of Oic, aminium/uronium salt reagents such as HATU and COMU are recommended due to their high efficiency and low propensity for racemization. Carbodiimide-based methods like DIC/HOBt offer a viable, cost-effective alternative, particularly if reaction times are extended and monitoring is diligent. The protocols and data presented herein provide a solid foundation for researchers to develop robust and efficient syntheses of Oic-containing peptides for various applications in drug discovery and chemical biology.

References

Application Notes and Protocols: Utilizing 2-Oxoimidazolidine-4-carboxylic Acid (Oic) to Engineer Beta-Turn Conformations in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide science and drug discovery, the ability to precisely control the three-dimensional structure of peptides is paramount. The conformation of a peptide dictates its biological activity, stability, and pharmacokinetic properties. Beta-turns are crucial secondary structural motifs that facilitate the folding of polypeptide chains, and their induction is a key strategy in the design of peptidomimetics with enhanced therapeutic potential. 2-Oxoimidazolidine-4-carboxylic acid (Oic), a cyclic non-proteinogenic amino acid, has emerged as a potent inducer of beta-turn conformations. Its rigid five-membered ring structure acts as a constrained dipeptide surrogate, predisposing the peptide backbone to adopt a turn structure.

These application notes provide a comprehensive overview of the use of Oic in peptide chemistry, including its impact on peptide conformation, quantitative data on its application in a well-characterized bioactive peptide, detailed experimental protocols for the synthesis and analysis of Oic-containing peptides, and a visualization of a relevant signaling pathway.

Data Presentation: The Impact of Oic on Peptide Bioactivity

The incorporation of Oic into peptide sequences can significantly enhance their biological activity by locking the peptide into a bioactive conformation. A prime example is the potent and selective bradykinin B2 receptor antagonist, HOE 140 (Icatibant). In this peptide, the proline at position 8 of the native bradykinin sequence is replaced by Oic, contributing to a significant increase in antagonistic potency.

Peptide/CompoundTarget ReceptorBioactivity MetricValueReference
HOE 140 (with Oic)Bradykinin B2IC501.07 nM[1]
HOE 140 (with Oic)Bradykinin B2Ki0.798 nM[1]
Bradykinin (endogenous ligand)Bradykinin B2--
D-Arg-[Hyp², Thi⁵,⁸, D-Phe⁷]BKBradykinin B2IC5030,000 nM[2]

Table 1: Comparative bioactivity of Oic-containing peptide antagonist HOE 140 and a related bradykinin antagonist.

Conformational Effects of Oic Incorporation

Computational and experimental studies have demonstrated that the rigid structure of Oic promotes the formation of a specific type of beta-turn, a type II' beta-turn , particularly at the C-terminus of peptides. This conformational constraint is crucial for the high affinity and antagonistic properties of molecules like HOE 140.

While direct experimental determination of the phi (Φ) and psi (Ψ) dihedral angles for the Oic residue itself within a peptide via NMR in solution can be complex due to its cyclic nature, computational modeling and the conformational preferences of the resulting turn provide strong evidence for its structural role. Simulated annealing studies of the Oic residue indicate a predominant one-chair conformation for the six-membered ring component of its structure.[3]

The table below outlines the ideal dihedral angles for the central i+1 and i+2 residues of a type II' beta-turn, the conformation favored by the inclusion of residues like Oic in the i+2 or i+3 position.

Turn TypeΦ (i+1)Ψ (i+1)Φ (i+2)Ψ (i+2)
Type II' +60°-120°-80°

Table 2: Ideal dihedral angles for a type II' beta-turn.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Oic-Containing Peptides

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of an Oic-containing peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Oic-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours. For coupling of Fmoc-Oic-OH, an extended coupling time (up to 4 hours) or a double coupling may be beneficial.

    • Wash the resin with DMF (5-7 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: NMR Spectroscopy for Conformational Analysis

This protocol provides a general workflow for determining the solution conformation of an Oic-containing peptide using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Lyophilized, purified peptide

  • NMR solvent (e.g., H₂O/D₂O 9:1, or a structure-inducing solvent like deuterated methanol or SDS micelles in water)

  • NMR spectrometer (≥ 500 MHz recommended)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the chosen NMR solvent to a final concentration of 1-5 mM. Transfer the solution to an NMR tube.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity, and identify the amide and aromatic proton regions.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify proton spin systems corresponding to individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum (with a mixing time of 150-300 ms) to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for identifying long-range interactions that define the peptide's fold, including those characteristic of a beta-turn (e.g., NOEs between the alpha-proton of residue i and the amide proton of residue i+2, and between the amide protons of residues i+1 and i+2).

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, an HSQC spectrum will provide a fingerprint of the amide groups, aiding in resonance assignment and providing information on the local environment of each residue.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Sequentially assign the proton resonances to their respective amino acid residues using the TOCSY and NOESY spectra.

    • NOE-based Distance Restraints: Identify and quantify NOE cross-peaks to generate a list of interproton distance restraints.

    • Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum. These values can be used to estimate the phi (Φ) dihedral angles using the Karplus equation.

  • Structure Calculation:

    • Use a molecular modeling program (e.g., CYANA, XPLOR-NIH, AMBER) to calculate a family of 3D structures that are consistent with the experimental distance and dihedral angle restraints.

    • Analyze the resulting ensemble of structures to identify the predominant conformation and characterize the beta-turn induced by the Oic residue.

Visualizations

Bradykinin B2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway antagonized by the Oic-containing peptide, HOE 140. Bradykinin binding to its B2 receptor initiates a cascade of intracellular events leading to various physiological responses. HOE 140 competitively inhibits this initial binding step.

Bradykinin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling B2R Bradykinin B2 Receptor (B2R) Gq Gq protein B2R->Gq Activates Bradykinin Bradykinin Bradykinin->B2R Binds HOE140 HOE 140 (Oic-containing) Antagonist HOE140->B2R Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Responses (e.g., Vasodilation, Inflammation) Ca->Response PKC->Response Oic_Peptide_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) Deprotection1->Coupling Coupling->Deprotection1 Repeat for each AA Oic_Coupling Fmoc-Oic-OH Coupling Coupling->Oic_Coupling Oic_Coupling->Deprotection1 Deprotection2 Final Fmoc Deprotection Oic_Coupling->Deprotection2 Cleavage Cleavage from Resin (TFA Cocktail) Deprotection2->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry (Verification) Purification->MS NMR_Sample NMR Sample Preparation Purification->NMR_Sample NMR_Acquisition 2D NMR Acquisition (TOCSY, NOESY) NMR_Sample->NMR_Acquisition Structure_Calc Structure Calculation (Distance & Dihedral Restraints) NMR_Acquisition->Structure_Calc Beta_Turn β-Turn Conformation (e.g., Type II') Structure_Calc->Beta_Turn

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing a 2-Oxoimidazolidine-4-Carboxylic Acid Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties, such as conformational rigidity, resistance to enzymatic degradation, and receptor affinity. The 2-oxoimidazolidine-4-carboxylic acid (Oic) moiety, a cyclic urea-containing amino acid analog, presents an intriguing building block for peptidomimetic design. Its rigid structure can enforce specific backbone conformations, potentially leading to enhanced biological activity and selectivity.

These application notes provide a comprehensive guide to the solid-phase synthesis of peptides containing a this compound residue using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocols described herein are based on established principles of solid-phase peptide synthesis (SPPS) and provide a framework for the successful incorporation of this unique moiety. While direct literature on the SPPS of Oic-containing peptides is limited, the following protocols are derived from extensive knowledge of SPPS of other non-canonical and structurally related amino acids.

Data Presentation

Table 1: Proposed Reagents and Conditions for Fmoc-Oic-OH Synthesis
StepReagent/SolventMolar Equiv.Reaction TimeTemperature (°C)Notes
1. Oic Synthesis (S)-2-amino-3-(methylamino)propionic acid HCl1.022 h0 to RTBased on established synthesis of the core moiety.[1][2][3]
Sodium Bicarbonate10.0
20% Phosgene in Toluene3.5Caution: Phosgene is highly toxic.
2. Fmoc Protection (S)-2-oxoimidazolidine-4-carboxylic acid1.012-24 hRTStandard conditions for Fmoc protection.
Fmoc-OSu1.1
Sodium Bicarbonate2.0
1,4-Dioxane/Water (1:1)-
Table 2: Recommended Parameters for SPPS of Oic-Containing Peptides
StepParameterRecommended Conditions
Resin TypeRink Amide or Wang Resin
Substitution0.3 - 0.7 mmol/g
Fmoc Deprotection Reagent20% Piperidine in DMF
Time2 x 10 min
Fmoc-Oic-OH Coupling Coupling ReagentHATU/DIPEA or HBTU/DIPEA
Molar Excess (AA:Reagent:Base)1:0.95:2
Coupling Time2 - 4 h
SolventDMF
Cleavage Reagent Cocktail95% TFA, 2.5% TIS, 2.5% H₂O
Time2 - 3 h
Purification MethodPreparative RP-HPLC
Table 3: Expected Yield and Purity of a Model Oic-Containing Peptide
Peptide SequenceCrude Yield (%)Purity by RP-HPLC (%)Notes
Ac-Tyr-Gly-Gly-Phe-Oic -NH₂50 - 70>90 (after purification)Expected values based on typical Fmoc-SPPS of modified peptides. Actual yields may vary.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Oxoimidazolidine-4-carboxylic acid (Oic)

This protocol is adapted from the literature for the synthesis of the non-protected Oic moiety.[1][2][3]

  • Dissolution: In a well-ventilated fume hood, dissolve (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.0 eq) in water (10 mL per mmol of starting material).

  • Cooling: Cool the solution in an ice bath.

  • Base Addition: Slowly add sodium bicarbonate (10.0 eq).

  • Phosgenation: (EXTREME CAUTION: Phosgene is highly toxic and should only be handled by trained personnel with appropriate safety measures in place). Slowly add a 20% solution of phosgene in toluene (3.5 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 22 hours.

  • Work-up: The aqueous phase is then passed through a column of Dowex 50WX2-100 ion-exchange resin (H⁺ form) and eluted with water.

  • Isolation: The collected fractions are lyophilized to yield the crude product, which can be further purified by recrystallization from acetonitrile.

Protocol 2: Synthesis of Fmoc-(S)-2-Oxoimidazolidine-4-carboxylic acid (Fmoc-Oic-OH)

This is a proposed protocol based on standard Fmoc protection procedures.

  • Dissolution: Dissolve (S)-2-oxoimidazolidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate.

  • Fmoc Reagent Addition: Add 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2 with 1N HCl.

  • Extraction: Extract the product with ethyl acetate.

  • Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography to obtain Fmoc-Oic-OH.

Protocol 3: Solid-Phase Synthesis of an Oic-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a model pentapeptide (Ac-Tyr-Gly-Gly-Phe-Oic-NH₂) on Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection (First Amino Acid): Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Coupling of Fmoc-Oic-OH:

    • Pre-activate Fmoc-Oic-OH (0.3 mmol, 3 eq) with HATU (0.285 mmol, 2.85 eq) and DIPEA (0.6 mmol, 6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash thoroughly.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH) using standard coupling reagents like HATU or HBTU.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 1 hour.

  • Final Washing: Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.

    • Add the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.

Mandatory Visualizations

SPPS_Workflow start Start: Resin Swelling resin_prep Resin Swelling in DMF start->resin_prep end_node End: Purified Peptide fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->fmoc_deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) fmoc_deprotection->coupling wash1 Wash (DMF, DCM) coupling->wash1 repeat_cycle Repeat for each Amino Acid wash1->repeat_cycle repeat_cycle->fmoc_deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection Final Amino Acid Coupled cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification purification->end_node

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Fmoc_Oic_Incorporation oic (S)-2-Oxoimidazolidine- 4-carboxylic acid synthesis_step Fmoc Protection (Base, Dioxane/Water) oic->synthesis_step fmoc_osu Fmoc-OSu fmoc_osu->synthesis_step fmoc_oic Fmoc-Oic-OH (Building Block) synthesis_step->fmoc_oic activation Activation of Fmoc-Oic-OH (HATU/DIPEA) fmoc_oic->activation resin Resin-Bound Peptide with free N-terminus coupling_step Coupling to Resin resin->coupling_step activation->coupling_step coupled_product Resin-Bound Peptide with incorporated Oic coupling_step->coupled_product

Caption: Logical relationship for the preparation and incorporation of Fmoc-Oic-OH.

References

Application Notes and Protocols for Peptides Containing 2-oxoimidazolidine-4-carboxylic Acid: Cleavage and Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the final cleavage and deprotection of synthetic peptides incorporating the non-proteinogenic amino acid, 2-oxoimidazolidine-4-carboxylic acid (Oic). It is critical to note that the Oic moiety is a stable component of the peptide backbone and is not cleaved or deprotected under standard solid-phase peptide synthesis (SPPS) conditions. The protocols outlined below pertain to the cleavage of the entire peptide from the resin support and the simultaneous removal of side-chain protecting groups from other amino acid residues.

The final step in Fmoc-based solid-phase peptide synthesis is the cleavage of the synthesized peptide from the solid support and the concurrent removal of any side-chain protecting groups. This is typically accomplished in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). During this process, reactive cationic species are generated from the protecting groups and the resin linker, which can lead to unwanted side reactions with sensitive amino acid residues. To prevent these modifications, scavengers are added to the cleavage cocktail to trap these reactive species. The choice of cleavage cocktail is therefore dependent on the amino acid composition of the peptide.

Data Presentation: Cleavage Cocktail Compositions

The selection of an appropriate cleavage cocktail is critical for obtaining high yields and purity of the final peptide. The following table summarizes commonly used TFA-based cleavage cocktails and their applications.

Reagent NameComposition (v/v/v/v/v)ApplicationReference
TFA/TIS/H₂O 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂OGeneral purpose for peptides without sensitive residues like Cys, Met, or Trp. TIS is an effective scavenger for carbocations.[1][2]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)"Universal" cocktail for peptides containing multiple sensitive residues including Cys, Met, Trp, and Tyr.[1][3]
TFA/EDT/TIS/H₂O 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDTRecommended for peptides containing Cysteine to prevent oxidation and other side reactions.[4]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISUseful for peptides with trityl-based protecting groups, but does not prevent methionine oxidation.[5]
Reagent R TFA / Thioanisole / EDT / Anisole (e.g., 90:5:3:2)Strong cleavage cocktail for peptides with multiple Arg(Mtr/Pmc) residues.[5][6]

Mandatory Visualizations

G start Start: Peptide-Resin wash_resin 1. Wash Resin (DCM, MeOH) start->wash_resin dry_resin 2. Dry Resin (Vacuum) wash_resin->dry_resin prepare_cocktail 3. Prepare Cleavage Cocktail (Fresh) dry_resin->prepare_cocktail cleavage 4. Add Cocktail to Resin (1-3 hours at RT) prepare_cocktail->cleavage filter 5. Filter to Separate Resin cleavage->filter precipitate 6. Precipitate Peptide (Cold Diethyl Ether) filter->precipitate pellet 7. Pellet Peptide (Centrifugation) precipitate->pellet wash_pellet 8. Wash Pellet (Cold Diethyl Ether) pellet->wash_pellet dry_peptide 9. Dry Crude Peptide wash_pellet->dry_peptide end End: Crude Peptide dry_peptide->end G start Peptide Sequence Analysis check_sensitive Contains Cys, Met, or Trp? start->check_sensitive check_arg Contains Arg(Pbf/Pmc)? check_sensitive->check_arg No use_reagent_k Use Reagent K or TFA/EDT/TIS/H₂O check_sensitive->use_reagent_k Yes no_sensitive Use TFA/TIS/H₂O check_arg->no_sensitive No use_reagent_r Consider Reagent R for multiple Arg residues check_arg->use_reagent_r Yes

References

Application of 2-Oxoimidazolidine-4-Carboxylic Acid in the Design of Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxoimidazolidine-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the design of potent and selective enzyme inhibitors. Its rigid, cyclic urea structure provides a well-defined framework for the precise orientation of functional groups that can engage with the active sites of various enzymes. This document provides detailed application notes, experimental protocols, and data summaries for the use of this compound and its derivatives in the inhibition of key enzymes implicated in a range of diseases.

Angiotensin-Converting Enzyme (ACE) Inhibitors

Derivatives of this compound have been successfully developed as potent inhibitors of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. These inhibitors are designed to mimic the transition state of the natural substrate of ACE, angiotensin I, thereby blocking its conversion to the potent vasoconstrictor, angiotensin II.

Application Notes:

The design of this compound-based ACE inhibitors often involves the introduction of a zinc-binding group, such as a carboxylate or a phosphinate, to interact with the catalytic zinc ion in the ACE active site. Further modifications at the N1 and C5 positions of the imidazolidinone ring allow for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity. The (4S) configuration of the carboxylic acid is generally preferred for optimal binding.

Quantitative Data: ACE Inhibitory Activity

The following table summarizes the in vitro ACE inhibitory activities of representative this compound derivatives.

Compound IDStructureIC50 (nM)Reference
TA-6366 (Imidapril) (4S)-1-methyl-3-[(2S)-2-[N-((1S)-1-ethoxycarbonyl-3-phenylpropyl)amino] propionyl]-2-oxo-imidazolidine-4-carboxylic acid hydrochloride9900 (prodrug)[1]
6366A (Active Metabolite) (4S)-1-methyl-3-[(2S)-2-[N-((1S)-1-carboxy-3-phenylpropyl)amino] propionyl]-2-oxo-imidazolidine-4-carboxylic acid2.6[1]
Generic Dicarboxylic Acids (3a-n) (4S)-1-Alkyl-3-[[N-(carboxyalkyl)amino]acyl]-2-oxoimidazolidine-4-carboxylic acid derivatives1.5 - 11[2][3][4]
Experimental Protocol: ACE Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound derivatives against ACE.

Materials:

  • ACE (from rabbit lung or recombinant)

  • Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 µM ZnCl₂, pH 7.5

  • Test compounds (dissolved in DMSO or assay buffer)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 330 nm, Emission: 430 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the final working concentration in assay buffer just before use.

    • Prepare a stock solution of ACE in assay buffer. The final concentration should be determined empirically to give a linear reaction rate.

    • Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is below 1%.

  • Assay Protocol:

    • To each well of the 96-well plate, add 10 µL of the test compound solution or vehicle control (assay buffer with DMSO).

    • Add 40 µL of the ACE enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 50 µL of the pre-warmed fluorogenic substrate solution to each well.

    • Immediately begin monitoring the increase in fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE is a central component of the RAAS, which regulates blood pressure and fluid balance.[5][6][7][8][9] Inhibition of ACE by this compound derivatives disrupts this pathway, leading to a decrease in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Na_H2O_Retention->BloodPressure Renin Renin (from Kidney) ACE ACE (Lungs, Endothelium) Inhibitor 2-Oxoimidazolidine-4- carboxylic acid derivative Inhibitor->ACE

Caption: The Renin-Angiotensin-Aldosterone System and the point of inhibition by this compound derivatives.

Matrix Metalloproteinase-13 (MMP-13) Inhibitors

Derivatives of this compound have also been investigated as inhibitors of Matrix Metalloproteinase-13 (MMP-13), an enzyme involved in the degradation of extracellular matrix components, particularly type II collagen. Overexpression of MMP-13 is implicated in the pathogenesis of osteoarthritis and cancer metastasis.

Application Notes:

The design of MMP-13 inhibitors based on the this compound scaffold typically incorporates a hydroxamate or carboxylic acid group as a zinc-binding moiety. Selectivity against other MMPs is a critical consideration in the design process to minimize off-target effects. Structure-based design, aided by X-ray crystallography of the inhibitor-enzyme complex, can guide the optimization of these inhibitors.

Quantitative Data: MMP-13 Inhibitory Activity

The following table presents the inhibitory potency of selected this compound derivatives against MMP-13.

Compound IDStructureIC50 (nM)Reference
Compound 1 Dicarboxylic acid derivative190[10]
Compound 24f Optimized carboxylic acid derivative0.5[11]
AQU-019 Pyrimidine dicarboxamide derivative4.8[12]
Experimental Protocol: MMP-13 Inhibition Assay (Fluorogenic)

This protocol outlines a fluorogenic assay for determining the in vitro inhibitory activity of this compound derivatives against MMP-13.

Materials:

  • Recombinant human MMP-13 (activated)

  • Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the final working concentration in assay buffer.

    • Prepare a working solution of activated MMP-13 in assay buffer. The optimal concentration should be determined to ensure a linear reaction rate.

    • Prepare serial dilutions of the test compounds in assay buffer, maintaining a constant final DMSO concentration (e.g., 1%).

  • Assay Protocol:

    • Add 10 µL of the test compound solution or vehicle control to the wells of the microplate.

    • Add 70 µL of the MMP-13 enzyme solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.

    • Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well from the slope of the linear phase of the fluorescence versus time plot.

    • Calculate the percent inhibition for each inhibitor concentration compared to the vehicle control.

    • Generate a dose-response curve by plotting percent inhibition versus the logarithm of inhibitor concentration and fit the data to determine the IC50 value.

Signaling Pathway: MMP-13 in Osteoarthritis

In osteoarthritis, pro-inflammatory cytokines such as IL-1β and TNF-α stimulate chondrocytes to produce MMP-13, which leads to the degradation of cartilage.[13][14][15][16] Inhibitors based on this compound can block this degradative process.

MMP13_Pathway cluster_extracellular Extracellular cluster_cell Chondrocyte cluster_matrix Extracellular Matrix IL-1b_TNF-a IL-1β / TNF-α Receptor Cytokine Receptors IL-1b_TNF-a->Receptor Signaling Intracellular Signaling (e.g., MAPKs, NF-κB) Receptor->Signaling Transcription Gene Transcription (MMP13 gene) Signaling->Transcription Pro_MMP13 Pro-MMP-13 Transcription->Pro_MMP13 Translation Active_MMP13 Active MMP-13 Pro_MMP13->Active_MMP13 Activation Collagen Type II Collagen Active_MMP13->Collagen Cleavage Degradation Cartilage Degradation Collagen->Degradation Inhibitor 2-Oxoimidazolidine-4- carboxylic acid derivative Inhibitor->Active_MMP13

Caption: Simplified signaling pathway of MMP-13 activation in chondrocytes and its inhibition.

5-Oxoprolinase Inhibitors

L-2-Imidazolidone-4-carboxylic acid, a close structural analog of the substrate 5-oxo-L-proline, acts as a competitive inhibitor of 5-oxoprolinase.[5][17][18][19][20] This enzyme is part of the γ-glutamyl cycle, which is involved in glutathione metabolism.

Application Notes:

Inhibition of 5-oxoprolinase can lead to the accumulation of 5-oxoproline, providing a valuable tool for studying the γ-glutamyl cycle and its role in amino acid transport and glutathione homeostasis. This can be used to create animal models for 5-oxoprolinuria, a rare metabolic disorder.

Quantitative Data: 5-Oxoprolinase Inhibitory Activity
CompoundInhibition TypeKi (mM)Reference
L-2-Imidazolidone-4-carboxylic acidCompetitive0.11[18]
Experimental Protocol: 5-Oxoprolinase Inhibition Assay

This protocol is based on the measurement of the conversion of radiolabeled 5-oxo-L-proline to glutamate.

Materials:

  • Purified or partially purified 5-oxoprolinase

  • 5-oxo-L-[¹⁴C]proline

  • ATP, MgCl₂, KCl

  • Assay Buffer: e.g., Tris-HCl buffer, pH 7.8

  • L-2-Imidazolidone-4-carboxylic acid

  • Dowex-50 (H⁺ form) resin

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, MgCl₂, KCl, and 5-oxo-L-[¹⁴C]proline.

    • Add varying concentrations of L-2-imidazolidone-4-carboxylic acid or vehicle control.

  • Enzymatic Reaction:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the 5-oxoprolinase enzyme preparation.

    • Incubate at 37°C for a defined period (e.g., 30 minutes) during which the reaction is linear.

    • Terminate the reaction by adding an acid (e.g., perchloric acid) and placing the tubes on ice.

  • Separation and Quantification:

    • Centrifuge the terminated reaction mixtures to pellet the precipitated protein.

    • Apply the supernatant to a small column of Dowex-50 (H⁺ form) resin.

    • Wash the column with water to elute the unreacted 5-oxo-L-[¹⁴C]proline.

    • Elute the product, [¹⁴C]glutamate, with an ammonia solution.

    • Measure the radioactivity of the glutamate-containing eluate using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of product formed in each reaction.

    • Determine the percentage of inhibition at each concentration of the inhibitor.

    • For competitive inhibition, a Lineweaver-Burk plot can be used to determine the Ki value.

Experimental Workflow: 5-Oxoprolinase Inhibition Assay

Oxoprolinase_Workflow Start Start PrepMixture Prepare Reaction Mixture (Buffer, ATP, MgCl₂, KCl, [¹⁴C]5-oxoproline, Inhibitor) Start->PrepMixture PreIncubate Pre-incubate at 37°C PrepMixture->PreIncubate AddEnzyme Add 5-Oxoprolinase PreIncubate->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate Terminate Terminate Reaction (add acid) Incubate->Terminate Separate Separate Product from Substrate (Dowex-50 chromatography) Terminate->Separate Quantify Quantify [¹⁴C]Glutamate (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate % Inhibition, Ki) Quantify->Analyze End End Analyze->End

Caption: Workflow for the 5-oxoprolinase inhibition assay using a radiolabeled substrate.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Oxoimidazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of 2-oxoimidazolidine-4-carboxylic acid, a valuable building block in pharmaceutical development. The described synthetic strategy is designed for scalability and safety, avoiding the use of highly toxic reagents like phosgene. The overall synthesis is a two-stage process, beginning with the preparation of an orthogonally protected 2,3-diaminopropionic acid (DAP) derivative, followed by a cyclization to form the desired 2-oxoimidazolidine ring and subsequent deprotection.

Stage 1: Synthesis of Orthogonally Protected (S)-2,3-Diaminopropionic Acid

This stage focuses on the preparation of (S)-Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid, a key intermediate with orthogonal protecting groups that allow for selective manipulation in subsequent synthetic steps. The synthesis commences from the readily available starting material, (S)-Nα-Boc-aspartic acid β-benzyl ester, and utilizes a Curtius rearrangement to introduce the second amino group.

Experimental Protocol: Synthesis of (S)-Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid

1. Activation of the Carboxylic Acid:

  • To a solution of (S)-Nα-Boc-aspartic acid β-benzyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethylamine (1.1 equivalents).

  • Slowly add ethyl chloroformate (1.1 equivalents) while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour. The formation of a white precipitate of triethylammonium chloride will be observed.

2. Formation of the Acyl Azide:

  • In a separate flask, dissolve sodium azide (1.5 equivalents) in deionized water.

  • Cool the aqueous sodium azide solution to 0 °C and add it to the reaction mixture from the previous step.

  • Stir the biphasic mixture vigorously at 0 °C for 1 hour.

3. Curtius Rearrangement and Trapping of the Isocyanate:

  • Carefully separate the organic layer and wash it with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and transfer to a new flask.

  • Add benzyl alcohol (1.5 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC until the acyl azide is consumed. The rearrangement produces an isocyanate intermediate which is trapped in situ by benzyl alcohol.

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid.

Quantitative Data for Stage 1
StepReactantReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1. Carboxylic Acid Activation(S)-Nα-Boc-aspartic acid β-benzyl esterTriethylamine, Ethyl ChloroformateTHF01--
2. Acyl Azide FormationActivated EsterSodium AzideTHF/Water01--
3. Curtius Rearrangement & Isocyanate TrappingAcyl AzideBenzyl AlcoholTHF80-902-485-95>95

Stage 2: Cyclization and Deprotection to Yield (S)-2-Oxoimidazolidine-4-carboxylic Acid

In this final stage, the orthogonally protected 2,3-diaminopropionic acid derivative is cyclized to form the 2-oxoimidazolidine ring. This protocol utilizes triphosgene as a safer, solid alternative to phosgene gas. The final step involves the removal of the protecting groups to yield the target compound.

Experimental Protocol: Cyclization and Deprotection

1. Cyclization with Triphosgene:

  • Dissolve (S)-Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C and add triethylamine (2.2 equivalents).

  • In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous DCM.

  • Slowly add the triphosgene solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

2. Work-up and Purification of the Protected Product:

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude protected this compound derivative by flash column chromatography.

3. Deprotection:

  • Dissolve the purified protected intermediate in a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a palladium on carbon catalyst (10 mol%).

  • Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir at room temperature until the deprotection of the Cbz group is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • To the filtrate, add a strong acid such as hydrochloric acid in dioxane to remove the Boc group.

  • Stir at room temperature until deprotection is complete.

  • Concentrate the solution in vacuo. The product may be isolated as the hydrochloride salt or neutralized with a suitable base and purified by recrystallization or ion-exchange chromatography to yield the final product, (S)-2-oxoimidazolidine-4-carboxylic acid.

Quantitative Data for Stage 2
StepReactantReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1. Cyclization(S)-Nα-Boc-Nβ-Cbz-2,3-diaminopropionic acidTriphosgene, TriethylamineDCM0 to RT12-1680-90>95
2. Deprotection (Hydrogenolysis)Protected this compoundPd/C, H₂MethanolRT2-490-98>98
3. Deprotection (Acidolysis)Boc-deprotected intermediateHCl in DioxaneDioxaneRT1-295-99>99

Visualizing the Workflow

The following diagrams illustrate the key stages of the synthesis.

Synthesis_Stage_1 Start (S)-Nα-Boc-aspartic acid β-benzyl ester Activation Carboxylic Acid Activation (Et₃N, ClCOOEt) Start->Activation Step 1 AcylAzide Acyl Azide Formation (NaN₃) Activation->AcylAzide Step 2 Curtius Curtius Rearrangement & Isocyanate Trapping (Heat, Benzyl Alcohol) AcylAzide->Curtius Step 3 Product1 (S)-Nα-Boc-Nβ-Cbz- 2,3-diaminopropionic acid Curtius->Product1 Purification Synthesis_Stage_2 Start2 (S)-Nα-Boc-Nβ-Cbz- 2,3-diaminopropionic acid Cyclization Cyclization (Triphosgene, Et₃N) Start2->Cyclization Step 1 Deprotection Deprotection (H₂, Pd/C then HCl) Cyclization->Deprotection Step 2 & 3 Product2 (S)-2-Oxoimidazolidine- 4-carboxylic acid Deprotection->Product2 Purification

Application Notes and Protocols: Utilizing 2-Oxoimidazolidine-4-carboxylic Acid for the Synthesis of Constrained Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the non-proteinogenic amino acid, 2-oxoimidazolidine-4-carboxylic acid (Oic), in the synthesis of constrained cyclic peptides. The incorporation of Oic is a strategic approach in peptidomimetic design to enhance conformational rigidity, metabolic stability, and biological activity. Due to the limited availability of direct literature on the incorporation of this compound into cyclic peptides, this document leverages established protocols for the structurally similar 2-oxo-1,3-oxazolidine-4-carboxylic acid (Oxd) and general solid-phase peptide synthesis (SPPS) and cyclization techniques.

Introduction to this compound in Peptide Design

This compound is a cyclic amino acid analogue that introduces a significant conformational constraint on the peptide backbone. The rigid five-membered ring structure restricts the phi (φ) and psi (ψ) dihedral angles, leading to a more defined three-dimensional structure of the resulting peptide. This pre-organization of the peptide conformation can lead to higher receptor binding affinity and selectivity. Furthermore, the urea moiety within the Oic ring can participate in hydrogen bonding interactions, further stabilizing specific secondary structures. The modification of the peptide backbone with such unnatural amino acids is a key strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability.

Synthesis of Oic-Containing Linear Peptides

The incorporation of this compound into a peptide sequence is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols. The carboxylic acid functionality of Fmoc-protected Oic can be activated for coupling to the N-terminus of the growing peptide chain on a solid support.

Experimental Protocol: Solid-Phase Synthesis of Oic-Containing Linear Peptides

This protocol is adapted from established methods for incorporating similar constrained amino acids.

Materials:

  • Fmoc-protected this compound (Fmoc-Oic-OH)

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected standard amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF, DCM, and Methanol.

  • Amino Acid Coupling:

    • Dissolve Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution.

    • Add HBTU (3 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Incorporation of Fmoc-Oic-OH: Couple Fmoc-Oic-OH using the same procedure as for standard amino acids. Due to potential steric hindrance, a double coupling may be necessary to ensure complete reaction.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Linear Peptide Synthesis

Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Oic_Coupling Fmoc-Oic-OH Coupling Deprotection2->Oic_Coupling Wash2 Wash Oic_Coupling->Wash2 Elongation Chain Elongation Wash2->Elongation Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Linear_Peptide Purified Linear Peptide Dissolution Dissolution in DMF (High Dilution) Linear_Peptide->Dissolution Reagent_Addition Addition of Cyclization Reagents Dissolution->Reagent_Addition Reaction Cyclization Reaction (12-24h) Reagent_Addition->Reaction Monitoring Reaction Monitoring (RP-HPLC, MS) Reaction->Monitoring Workup Quenching & Work-up Monitoring->Workup Purification RP-HPLC Purification Workup->Purification Cyclic_Peptide Pure Cyclic Peptide Purification->Cyclic_Peptide cluster_cell Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein activates Effector Effector Enzyme G_Protein->Effector activates Second_Messenger Second Messenger Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers Peptide Oic-Cyclic Peptide (Antagonist) Peptide->GPCR binds and blocks

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of 2-Oxoimidazolidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-oxoimidazolidine-4-carboxylic acid derivatives.

Troubleshooting Guide

Poor solubility of your this compound derivative can be a significant hurdle in experimental assays and preclinical development. This guide provides a systematic approach to diagnose and resolve these issues.

Initial Assessment: Is Solubility the Limiting Factor?

Before attempting to modify your compound or its formulation, confirm that poor solubility is the root cause of your experimental issues (e.g., low bioactivity, poor dose-response, precipitation in assays).

Troubleshooting Workflow for Solubility Enhancement

The following workflow provides a step-by-step process for addressing solubility challenges with your this compound derivative.

G cluster_0 Phase 1: Characterization & Simple Adjustments cluster_1 Phase 2: Formulation & Chemical Modification cluster_2 Outcome start Start: Compound precipitates in aqueous buffer check_purity 1. Confirm Compound Purity & Identity (LC-MS, NMR) start->check_purity ph_adjust 2. Attempt pH Adjustment (Target pH > pKa + 2) check_purity->ph_adjust Purity Confirmed cosolvent 3. Screen Water-Miscible Co-solvents (DMSO, Ethanol, PEG 400) ph_adjust->cosolvent Solubility still insufficient success Solubility Goal Achieved ph_adjust->success Solubility sufficient salt_form 4. Investigate Salt Formation (e.g., Sodium, Potassium salts) cosolvent->salt_form Co-solvents ineffective or incompatible cosolvent->success Solubility sufficient prodrug 5. Consider Prodrug Strategy (e.g., Esterification of carboxylic acid) salt_form->prodrug Salt form unstable or still poorly soluble salt_form->success Solubility sufficient prodrug->success Prodrug shows desired properties

Caption: A stepwise workflow for troubleshooting poor solubility of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?

While the parent compound, (S)-2-oxoimidazolidine-4-carboxylic acid, has moderate water solubility (approximately 30 mg/mL at 25°C), derivatives developed for drug discovery often have increased lipophilicity to enhance target binding. This increased lipophilicity, coupled with the crystalline nature of the molecule, can lead to poor aqueous solubility.

Q2: How does pH adjustment improve the solubility of these compounds?

Your compounds contain a carboxylic acid group, which is weakly acidic. At a pH below the compound's pKa, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH), which is less soluble. By increasing the pH of the solution to be at least 2 units above the pKa, the carboxylic acid will be deprotonated to its carboxylate form (-COO⁻). This charged species is more polar and has significantly higher aqueous solubility.[1][2][3][4]

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Low_pH_Compound R-COOH (Neutral, Low Solubility) High_pH_Compound R-COO⁻ + H⁺ (Ionized, High Solubility) Low_pH_Compound->High_pH_Compound Add Base (e.g., NaOH) High_pH_Compound->Low_pH_Compound Add Acid (e.g., HCl)

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Q3: Which co-solvents are recommended, and what are the starting concentrations?

Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[5][6][] Commonly used co-solvents for preclinical studies include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

It is advisable to start with a low percentage of co-solvent (e.g., 1-5%) and gradually increase it, as high concentrations can sometimes be toxic to cells in biological assays.

Table 1: Example Co-solvent Screening Data

Co-solventConcentration (% v/v)Visual Solubility (at 1 mg/mL)
None0%Precipitate
DMSO1%Hazy
DMSO5%Clear Solution
Ethanol5%Precipitate
Ethanol10%Hazy
PEG 40010%Clear Solution
PEG 40020%Clear Solution
Q4: When should I consider salt formation, and how do I choose a counter-ion?

Salt formation is a robust strategy when pH adjustment alone is insufficient or not feasible for the final formulation.[8][9][10][11][12] This is most effective for crystalline compounds (BCS Class II). By reacting the carboxylic acid with a base, you form a salt that is often more soluble than the free acid.[2][8]

Common counter-ions for weakly acidic drugs include:

  • Sodium (Na⁺) and Potassium (K⁺) : Typically provide a significant increase in solubility.

  • Calcium (Ca²⁺) : Another common choice.

  • Amine-based counter-ions (e.g., tromethamine) : Can also be effective.[8]

The choice of counter-ion can affect not only solubility but also stability, hygroscopicity, and mechanical properties of the solid form.[8]

Q5: What is a prodrug strategy and when is it appropriate?

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[13] For this compound derivatives, a common prodrug strategy is to mask the polar carboxylic acid group, for instance, by converting it into an ester.[14] This can improve properties like membrane permeability. While this might temporarily decrease aqueous solubility, it can be a powerful tool to overcome other barriers like poor absorption. This strategy is typically considered during later stages of drug development due to the synthetic chemistry involved.[13][14][15]

Experimental Protocols

Protocol 1: Solubility Determination and Enhancement by pH Adjustment

Objective: To determine the aqueous solubility of a this compound derivative and enhance it by adjusting the pH.

Materials:

  • Your this compound derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable column and detection method

Methodology:

  • Prepare a Saturated Solution: Add an excess amount of your compound (e.g., 5-10 mg) to 1 mL of PBS in a microcentrifuge tube.

  • Equilibrate: Vortex the tube vigorously for 1-2 minutes. Place the tube on a rotator at room temperature for 24 hours to ensure equilibrium is reached.

  • Separate Solid from Solution: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample and Dilute: Carefully collect a known volume of the supernatant (e.g., 100 µL) and dilute it with the mobile phase used for HPLC analysis.

  • Quantify: Analyze the diluted sample by HPLC against a standard curve of your compound to determine its concentration. This is the solubility at pH 7.4.

  • pH Adjustment: a. Prepare another set of suspensions as in step 1. b. To each tube, add small aliquots of 0.1 M NaOH to raise the pH. Monitor the pH with a calibrated pH meter. Create samples at pH 8.0, 8.5, and 9.0. c. Repeat steps 2-5 for each pH value to determine the solubility.

  • Data Analysis: Plot solubility (in µg/mL or µM) versus pH.

Table 2: Example pH-Solubility Profile Data

pHSolubility (µg/mL)Fold Increase
7.45.21.0
8.045.88.8
8.5210.540.5
9.0>500 (fully dissolved)>96
Protocol 2: Co-solvent Screening for Improved Solubility

Objective: To identify an effective co-solvent and its optimal concentration to solubilize your compound.

Materials:

  • Your this compound derivative

  • Primary solvent (e.g., water, PBS)

  • Co-solvents: DMSO, Ethanol, PEG 400

  • Glass vials

  • Vortex mixer

Methodology:

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/primary solvent mixtures. For example, for DMSO, prepare 1%, 2%, 5%, and 10% (v/v) solutions in PBS.

  • Weigh Compound: Weigh a fixed amount of your compound into each vial (e.g., 1 mg).

  • Add Solvent Systems: To each vial, add 1 mL of the corresponding co-solvent mixture (or the primary solvent alone as a control). This will give a target concentration of 1 mg/mL.

  • Solubilize: Vortex each vial vigorously for 2-3 minutes.

  • Visual Assessment: Observe each vial against a light and dark background. Note whether the solution is clear, hazy, or contains a visible precipitate.

  • (Optional) Quantitative Analysis: For promising co-solvent mixtures that result in a clear solution, you can perform a full solubility determination as described in Protocol 1 to get a quantitative value.

Protocol 3: General Guideline for Salt Formation Feasibility Test

Objective: To quickly assess if salt formation can improve the solubility of your compound.

Materials:

  • Your this compound derivative

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH)

  • Litmus paper or pH meter

Methodology:

  • Initial Suspension: Add 1-2 mg of your compound to 1 mL of deionized water in a glass vial. The compound should be poorly soluble, forming a suspension.

  • Titration with Base: While stirring, add 1 M NaOH dropwise.

  • Observe for Dissolution: After each drop, observe the suspension. A significant increase in solubility upon adding a stoichiometric equivalent of base (or slightly more) suggests that the sodium salt of your compound is more soluble.

  • pH Check: Check the pH of the final clear solution. It should be alkaline.

  • Re-precipitation (Confirmation): To confirm that the dissolution was due to salt formation, add a strong acid (e.g., 1 M HCl) dropwise to the clear solution. The original, less soluble free acid should precipitate out of the solution as the pH becomes acidic.

Disclaimer: These protocols are intended as a starting point. Optimization will be required for each specific derivative based on its unique physicochemical properties.

References

Side reactions during the coupling of 2-oxoimidazolidine-4-carboxylic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 2-oxoimidazolidine-4-carboxylic acid in peptide synthesis. Researchers can use this resource to mitigate common side reactions and optimize their coupling protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a cyclic urea analog of glutamic acid. It is incorporated into peptides to introduce conformational constraints, enhance metabolic stability, and explore structure-activity relationships (SAR). Its rigid structure can help in designing peptidomimetics with specific secondary structures.

Q2: What are the primary side reactions to be aware of when coupling this compound?

A2: The primary concerns during the coupling of this compound are racemization at the alpha-carbon, diketopiperazine formation if it is the N-terminal residue of a dipeptide ester, and a theoretical risk of N-acylation of the urea nitrogen under harsh conditions.

Q3: Is the imidazolidinone ring stable throughout the peptide synthesis process?

A3: The 2-oxoimidazolidine ring is generally stable under standard peptide synthesis conditions, including repetitive cycles of Fmoc deprotection (piperidine in DMF) and coupling. However, prolonged exposure to strong acids or bases, or high temperatures, should be avoided to prevent potential ring-opening or other degradation pathways.

Q4: Which coupling reagents are recommended for this compound?

A4: For routine couplings, phosphonium-based reagents like PyBOP and PyAOP are recommended as they are less likely to cause guanidinylation-type side reactions.[1] Carbodiimides such as DIC, in the presence of an additive like OxymaPure or HOBt, are also effective and help to suppress racemization.[2][3] Uronium/aminium reagents like HBTU and HATU can be used, but care should be taken to avoid excess reagent and prolonged reaction times to minimize potential side reactions.[1]

Q5: How can I confirm the stereochemical integrity of my peptide containing this compound?

A5: The most reliable method is to use chiral HPLC or chiral GC analysis of the hydrolyzed peptide. Comparison of the retention time of the constituent amino acids with authentic L- and D- standards will allow for the quantification of any racemization that may have occurred.

Troubleshooting Guide

Problem 1: Low Coupling Efficiency or Incomplete Reaction
  • Possible Cause 1: Steric Hindrance. The cyclic nature of this compound can present steric challenges for the incoming nucleophile.

    • Solution:

      • Increase the coupling time (e.g., from 2 hours to 4 hours or overnight).

      • Increase the temperature moderately (e.g., from room temperature to 40°C), but be mindful of the increased risk of racemization.

      • Switch to a more potent coupling reagent system, such as HATU or COMU, which generate highly reactive OAt or Oxyma esters, respectively.[1]

  • Possible Cause 2: Poor Solubility. The amino acid derivative or the growing peptide chain may have poor solubility in the reaction solvent.

    • Solution:

      • Consider switching to a more solubilizing solvent like NMP instead of DMF.

      • For solid-phase synthesis, ensure the resin is adequately swelled.

Problem 2: Presence of a Diastereomeric Impurity (Racemization)
  • Possible Cause 1: Over-activation of the Carboxylic Acid. Strong activating agents or prolonged activation times can lead to the formation of an oxazolone intermediate, which is prone to racemization.[3]

    • Solution:

      • Avoid pre-activation protocols where possible. Add the coupling reagent directly to the mixture of the carboxylic acid and the amine.

      • Use a racemization-suppressing additive such as HOBt, HOAt, or OxymaPure.

      • Lower the reaction temperature. Perform the coupling at 0°C to room temperature.[4]

  • Possible Cause 2: Basic Reaction Conditions. The presence of excess tertiary amine base (e.g., DIPEA) can promote enolization and subsequent racemization.

    • Solution:

      • Use the minimum necessary amount of base. Typically, 2 equivalents of DIPEA are sufficient for in situ activations.

      • Consider using a weaker base like N-methylmorpholine (NMM) or collidine.

Problem 3: Formation of a Low Molecular Weight Byproduct (Diketopiperazine Formation)
  • Possible Cause: N-terminal Dipeptide Cleavage and Cyclization. When this compound is the second amino acid in the sequence on a solid support (H-AA2-AA1-Resin), the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide (diketopiperazine) and truncation of the peptide chain. This is more prevalent with sterically less hindered linkers.

    • Solution:

      • If possible, introduce the first two amino acids as a pre-formed dipeptide (Fmoc-AA2-AA1-OH).

      • When synthesizing on solid phase, use a sterically hindered resin, such as 2-chlorotrityl chloride resin, which is known to suppress diketopiperazine formation.[3]

      • For subsequent couplings, ensure rapid and efficient acylation of the newly deprotected N-terminus to minimize the time it is available for intramolecular cyclization.

Data Summary

Side ReactionCoupling ReagentBaseTemperatureAdditiveRisk LevelMitigation Strategy
Racemization HATU/HBTUDIPEA> 25°CNoneHighLower temperature, use weaker base (NMM), add OxymaPure/HOBt.
DICDIPEARoom TempNoneModerateAdd OxymaPure/HOBt.
PyBOPNMM0°C - RTN/ALowStandard conditions are generally safe.
Diketopiperazine AnyPiperidine (deprotection)Room TempN/AHigh (at dipeptide stage on resin)Use 2-Cl-Trt resin, couple a pre-formed dipeptide.
N-Acylation of Urea CarbodiimidesN/AHigh TempN/ALow (Theoretical)Avoid high temperatures and prolonged reaction times.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-2-oxoimidazolidine-4-carboxylic acid on Solid Phase
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.5 mmol/g) in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-2-oxoimidazolidine-4-carboxylic acid (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate at room temperature for 2-4 hours.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (5% Ac₂O, 5% DIPEA) for 15 minutes.

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: Low-Racemization Coupling Protocol in Solution Phase
  • Reactant Preparation: Dissolve the N-terminally protected peptide (1 equivalent) and the C-terminally protected amine component (1.1 equivalents) in anhydrous DMF.

  • Additive Addition: Add OxymaPure (1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Coupling Reagent Addition: Add DIC (1.2 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature overnight.

  • Work-up:

    • Filter the precipitated diisopropylurea.

    • Dilute the filtrate with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by flash chromatography or preparative HPLC.

Visualizations

Side_Reaction_Pathways cluster_racemization Racemization Pathway cluster_dkp Diketopiperazine Formation Activated_L_Acid Activated L-Amino Acid Oxazolone Oxazolone Intermediate Activated_L_Acid->Oxazolone Intramolecular cyclization Peptide_L L-Peptide Product Activated_L_Acid->Peptide_L Coupling with Amine Enolate Enolate Form Oxazolone->Enolate Base-catalyzed proton abstraction Activated_D_Acid Activated D-Amino Acid Oxazolone->Activated_D_Acid Ring opening Enolate->Oxazolone Reprotonation Peptide_D D-Peptide (Impurity) Activated_D_Acid->Peptide_D Coupling with Amine Dipeptide_Resin H-AA2(cyclic)-AA1-Resin DKP Diketopiperazine Product Dipeptide_Resin->DKP Intramolecular aminolysis Truncated_Resin HO-Resin

Caption: Potential side reaction pathways for this compound.

Troubleshooting_Flowchart decision decision issue issue solution solution start Start Coupling Reaction check_completion Check Reaction Completion (e.g., Kaiser Test, LC-MS) start->check_completion is_complete Reaction Complete? check_completion->is_complete check_purity Check Purity & Stereochemistry (HPLC, Chiral Analysis) is_complete->check_purity Yes incomplete Low Yield/ Incomplete Reaction is_complete->incomplete No is_pure Product Pure? check_purity->is_pure end Successful Synthesis is_pure->end Yes impure Impure Product is_pure->impure No solution_incomplete Increase coupling time/temp Use stronger coupling reagent (HATU) Change solvent (NMP) incomplete->solution_incomplete solution_incomplete->start Retry check_impurity_type Identify Impurity impure->check_impurity_type diastereomer Diastereomer (Racemization) check_impurity_type->diastereomer Mass +1 isomer low_mw Low MW Byproduct (Diketopiperazine) check_impurity_type->low_mw Truncation product solution_racemization Lower temperature Add HOBt/Oxyma Use weaker base (NMM) diastereomer->solution_racemization solution_racemization->start Retry solution_dkp Use 2-Cl-Trt resin Couple pre-formed dipeptide low_mw->solution_dkp solution_dkp->start Retry

Caption: Troubleshooting workflow for coupling this compound.

References

Optimization of reaction conditions for the synthesis of 2-oxoimidazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-oxoimidazolidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound and its derivatives typically starts from α,β-diaminopropionic acid or its corresponding salts. For instance, the synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid utilizes (S)-2-amino-3-(methylamino)propionic acid hydrochloride.[1] The choice of starting material is crucial and its purity should be high to ensure a successful reaction.

Q2: What are the key reagents used for the cyclization step?

Phosgene (COCl₂) or a phosgene equivalent is a common reagent for the cyclization step to form the 2-oxoimidazolidine ring. The reaction is typically carried out in the presence of a base, such as sodium bicarbonate, to neutralize the acidic byproducts.[1] Due to the high toxicity of phosgene, alternative and safer carbonylating agents like bis(trichloromethyl) carbonate (triphosgene) or carbonyldiimidazole can be considered, though reaction conditions may need to be optimized.

Q3: What are some of the critical parameters to control during the reaction?

Key parameters to control include reaction temperature, rate of reagent addition, and pH. For example, the reaction involving phosgene is often initiated at a low temperature (e.g., in an ice bath) and then allowed to warm to room temperature.[1] Maintaining the appropriate pH with a base is essential for the reaction to proceed and to minimize side reactions.

Q4: How is the product typically isolated and purified?

This compound is often water-soluble, which can make isolation challenging.[1] A common purification strategy involves using ion-exchange chromatography to separate the product from salts and other impurities.[1] The aqueous solution containing the product can be passed through a cation exchange resin (H⁺ form) to convert the carboxylate salt to the free carboxylic acid. Subsequent lyophilization and recrystallization from a suitable solvent like acetonitrile can yield the pure product.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or degraded starting material. 2. Inefficient cyclization agent. 3. Incorrect reaction temperature. 4. Improper pH control. 5. Product loss during workup.1. Verify the purity and integrity of the starting diamino acid. 2. Use a fresh, high-quality phosgene solution or an alternative carbonylating agent. 3. Carefully control the temperature, especially during the addition of the cyclizing agent. 4. Ensure sufficient base is present to maintain the optimal pH for the reaction. 5. For water-soluble products, avoid excessive extractions with organic solvents and use ion-exchange chromatography for isolation.[1]
Formation of Multiple Products/Impurities 1. Side reactions due to incorrect stoichiometry. 2. Polymerization of the starting material or product. 3. Epimerization at the chiral center.1. Carefully control the stoichiometry of the reactants, particularly the cyclizing agent. 2. Slow, controlled addition of reagents can minimize polymerization. 3. Maintain mild reaction conditions (temperature and pH) to minimize the risk of epimerization.
Difficulty in Product Isolation 1. High water solubility of the product.[1] 2. Formation of salts that are difficult to remove.1. Utilize ion-exchange chromatography to isolate the product from the aqueous reaction mixture.[1] 2. Passing the aqueous phase through a cation exchange resin in the H⁺ form will convert the salt to the free acid, facilitating isolation.[1]
Inconsistent Reaction Outcome 1. Variability in reagent quality. 2. Atmospheric moisture affecting the reaction.1. Use reagents from a reliable source and test their quality before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by moisture.

Experimental Protocols

Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid [1]

This protocol is for a methylated analog and can be adapted for the synthesis of the parent compound by starting with the appropriate non-methylated diamino acid.

Materials:

  • (S)-2-amino-3-(methylamino)propionic acid hydrochloride

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • 20% (w/w) Phosgene in toluene

  • Dowex 50WX2-100 ion exchange resin (H⁺ form)

  • Acetonitrile

Procedure:

  • A solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol) in water (10 mL) is prepared in a suitable reaction vessel.

  • The solution is cooled in an ice bath.

  • Sodium bicarbonate (10.0 mmol) is added to the stirred solution, followed by the slow addition of 20% (w/w) phosgene in toluene (3.5 mmol).

  • The ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is stirred for 22 hours.

  • After the reaction is complete, the aqueous phase is separated.

  • The aqueous phase is passed through a column of Dowex 50WX2-100 ion exchange resin (H⁺ form) and eluted with water.

  • The eluate containing the product is collected and lyophilized to remove water.

  • The resulting solid is recrystallized from hot acetonitrile to yield pure (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve Starting Material in Water cool Cool in Ice Bath start->cool add_base Add NaHCO₃ cool->add_base add_phosgene Add Phosgene Solution add_base->add_phosgene react Stir at Room Temperature for 22h add_phosgene->react separate Separate Aqueous Phase react->separate ion_exchange Ion-Exchange Chromatography separate->ion_exchange lyophilize Lyophilize ion_exchange->lyophilize recrystallize Recrystallize from Acetonitrile lyophilize->recrystallize product Pure Product recrystallize->product troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low/No Yield Impurities Present Isolation Issues cause1 Reagent Quality Reaction Conditions Workup Procedure problem->cause1 Analyze solution1 Verify Starting Materials cause1->solution1 If Reagent Issue solution2 Optimize T, pH, Stoichiometry cause1->solution2 If Condition Issue solution3 Refine Purification Method cause1->solution3 If Workup Issue

References

Technical Support Center: Purification of Synthetic 2-Oxoimidazolidine-4-Carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic 2-oxoimidazolidine-4-carboxylic acid via recrystallization. It is intended for researchers, scientists, and drug development professionals.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: Based on studies of structurally similar compounds, polar solvents are generally effective. Hot acetonitrile is a highly recommended starting point, as it has been shown to provide high purity (>99%) and good yield (around 70%) for the closely related (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.[1] Ethanol, water, or a mixture of the two are also viable options worth exploring, as they are commonly used for recrystallizing polar organic molecules and carboxylic acids.

Q2: What are the expected physical properties of purified this compound?

A2: Purified this compound should be a white to off-white solid. The melting point for the racemic compound is reported to be in the range of 184-186 °C (with decomposition).

Q3: What are the potential impurities in synthetic this compound?

A3: Potential impurities largely depend on the synthetic route. If synthesized from a serine derivative and a carbonate source, impurities could include unreacted starting materials (e.g., serine esters), and byproducts from side reactions.

Q4: How can I assess the purity of my recrystallized product?

A4: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying purity. Melting point analysis is a simpler method; a sharp melting point range close to the literature value suggests high purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical identity and the absence of impurities.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Crystal Formation - Too much solvent was used.- The solution was not sufficiently saturated.- The cooling process was too rapid.- Boil off some of the solvent to increase the concentration of the solute.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
"Oiling Out" of the Product - The boiling point of the solvent is higher than the melting point of the compound.- The presence of significant impurities is depressing the melting point.- Re-heat the solution and add more solvent to decrease the saturation level. Then, cool slowly.- Try a lower-boiling point solvent.- Purify the crude product by another method (e.g., column chromatography) before recrystallization.
Formation of Fine Powder Instead of Crystals - The solution was cooled too quickly.- The solution was agitated during cooling.- Ensure a slow, undisturbed cooling process. Insulate the flask to slow down heat loss.- Consider using a solvent system that promotes slower crystal growth.
Discolored Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Use sparingly as it can also adsorb the desired product.- A second recrystallization may be necessary.
Low Recovery Yield - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution thoroughly in an ice bath to minimize the solubility of the product.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.

Experimental Protocols

Recrystallization from Acetonitrile

This protocol is adapted from a procedure for a structurally similar compound and is a good starting point for optimization.[1]

  • Dissolution: In a fume hood, place the crude synthetic this compound in an Erlenmeyer flask. Add a minimal amount of acetonitrile and heat the mixture to boiling with stirring. Continue to add small portions of hot acetonitrile until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes any insoluble impurities (and activated charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetonitrile to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Purity Analysis by HPLC
  • Sample Preparation: Prepare a standard solution of a known concentration of a reference standard of this compound in a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like acetic acid). Prepare a solution of the recrystallized product at a similar concentration.

  • Chromatographic Conditions: Use a C18 reverse-phase column. A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% acetic acid) is a good starting point.

  • Detection: Use a UV detector, monitoring at a wavelength where the compound has significant absorbance.

  • Analysis: Compare the retention time of the main peak in the sample chromatogram to that of the standard. Purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Data

Parameter Solvent Value Reference
Melting Point N/A184-186 °C (decomposes)
Molecular Weight N/A130.10 g/mol [2]

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification Steps cluster_isolation Isolation & Analysis Crude_Product Crude Synthetic Product Solvent_Selection Select Solvent (e.g., Acetonitrile) Crude_Product->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Decolorization Decolorize with Charcoal (Optional) Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Cool Slowly to Induce Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying Analysis Purity Analysis (HPLC, MP) Drying->Analysis

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_no_xtals No Crystals cluster_oiling Oiling Out cluster_low_yield Low Yield Start Recrystallization Issue? No_Crystals No Crystals Form Start->No_Crystals Yes Oiling_Out Product Oils Out Start->Oiling_Out Yes Low_Yield Low Yield Start->Low_Yield Yes Too_Much_Solvent Too much solvent? No_Crystals->Too_Much_Solvent Boil_Off Boil off solvent Too_Much_Solvent->Boil_Off Yes Induce_Nucleation Induce Nucleation (Scratch/Seed) Too_Much_Solvent->Induce_Nucleation No High_Boiling_Solvent Solvent BP > MP? Oiling_Out->High_Boiling_Solvent Add_Solvent Add more solvent and cool slowly High_Boiling_Solvent->Add_Solvent No Change_Solvent Change solvent High_Boiling_Solvent->Change_Solvent Yes Check_Solubility High solubility when cold? Low_Yield->Check_Solubility Cool_Thoroughly Cool thoroughly in ice bath Check_Solubility->Cool_Thoroughly Yes Minimize_Solvent Use minimum hot solvent Check_Solubility->Minimize_Solvent No

Caption: Troubleshooting logic for common issues in recrystallization.

References

Technical Support Center: Stereoselective Synthesis and Coupling of 2-Oxoimidazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis and coupling of 2-oxoimidazolidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization when working with this compound?

A1: Racemization, the loss of stereochemical integrity at the chiral α-carbon, is a significant concern during both the synthesis and subsequent coupling reactions of this compound. The primary mechanisms are:

  • Oxazolone Formation: During carboxyl group activation for coupling, a planar oxazolone intermediate can form. The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of chirality. The incoming amine can then attack the achiral intermediate from either side, resulting in a mixture of enantiomers.[1][2]

  • Direct Enolization: A strong base can directly abstract the α-proton from the activated carboxylic acid, forming a planar enolate intermediate, which also leads to racemization.[1]

Q2: Which reaction conditions are most critical to control to prevent racemization?

A2: Several factors significantly influence the extent of racemization:

  • Base: The choice and concentration of the base are critical. Stronger bases and excess base increase the rate of racemization. Weaker or sterically hindered bases are preferred.[3]

  • Coupling Reagent: The type of coupling reagent used to activate the carboxylic acid plays a major role. While highly reactive reagents can speed up the desired reaction, they can also promote the formation of the problematic oxazolone intermediate.[4]

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[5][6]

  • Temperature: Higher reaction temperatures accelerate both the coupling reaction and the rate of racemization. Performing couplings at lower temperatures (e.g., 0°C) is often beneficial.[7]

  • Solvent: The polarity of the solvent can influence racemization. Less polar solvents may reduce racemization, but solubility of the reactants must be considered.[7]

Q3: Are there specific methods for the enantioselective synthesis of this compound?

A3: Yes, several stereoselective synthesis routes have been developed. One common approach involves the cyclization of a chiral precursor. For instance, (S)-2-amino-3-(methylamino)propionic acid hydrochloride can be reacted with phosgene or a phosgene equivalent in the presence of a base to yield (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid with high enantiopurity.[8] The key is to use a chiral starting material and ensure that the reaction conditions do not induce racemization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
High levels of racemization detected after coupling Inappropriate coupling reagent/additive combination. Use carbodiimides (DCC, DIC) only in combination with racemization-suppressing additives like HOAt or Oxyma Pure. Consider using phosphonium-based reagents (PyBOP, PyAOP) which are generally associated with lower racemization.[9][10]
Strong or excess base. Use a weaker base such as N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine instead of DIPEA. Use the minimum necessary equivalents of base.[11]
Elevated reaction temperature. Perform the coupling reaction at a lower temperature (e.g., 0°C), especially for prolonged reaction times.[7]
Prolonged pre-activation time. Reduce the pre-activation time of the carboxylic acid with the coupling reagent before adding the amine component.
Low yield during synthesis of this compound Incomplete cyclization. Ensure stoichiometric amounts of reagents and adequate reaction time. Monitor the reaction progress by TLC or LC-MS.
Side reactions. Use a phosgene equivalent that is less prone to side reactions. Maintain the recommended reaction temperature to avoid decomposition.
Difficulty purifying the final coupled product Presence of diastereomers due to racemization. Optimize the coupling reaction to minimize racemization (see above). Chiral HPLC may be required to separate diastereomers.[11]
Byproducts from the coupling reaction. Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) to simplify purification.

Quantitative Data on Racemization Control

While specific quantitative data for this compound is limited in the literature, the following table summarizes representative data for the coupling of other N-protected amino acids, which illustrates the effectiveness of different strategies in preventing racemization.

Coupling Strategy Amino Acid % Racemization (D-isomer) Reference
DIC/HOBtFmoc-Cys(Trt)-OHLow (not quantified)[3]
DIC/OxymaGeneral PeptidesSuperior to DIC/HOBt[9]
PyBOPGeneral PeptidesLow (suppresses racemization)[9]
HATUGeneral PeptidesLow levels[10]
HCTUGeneral PeptidesLow levels[10]
BOPGeneral PeptidesMinimal compared to early methods[6]

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Oxoimidazolidine-4-carboxylic Acid

This protocol is adapted from the synthesis of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid.[8]

Materials:

  • (S)-2,3-diaminopropionic acid hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • 20% (w/w) Phosgene in toluene

  • Deionized water

  • Dowex 50WX2-100 ion exchange resin (H⁺ form)

  • Acetonitrile

Procedure:

  • Dissolve (S)-2,3-diaminopropionic acid hydrochloride (1.00 mmol) in deionized water (10 mL) in a flask and cool in an ice bath.

  • With stirring, add NaHCO₃ (10.0 mmol) to the solution, followed by the slow addition of 20% (w/w) phosgene in toluene (3.5 mmol).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 22 hours.

  • Separate the aqueous phase and pass it through a column of Dowex 50WX2-100 ion exchange resin (H⁺ form), eluting with deionized water.

  • Combine the filtrate and washings and lyophilize to remove the water.

  • Recrystallize the resulting solid from hot acetonitrile to yield (S)-2-oxoimidazolidine-4-carboxylic acid.

Protocol 2: General Procedure for Low-Racemization Peptide Coupling

This protocol provides a general method for coupling this compound (or its N-protected derivative) while minimizing racemization.[7]

Materials:

  • N-protected (e.g., Fmoc or Boc) this compound

  • Amine component (e.g., amino acid ester or peptide-resin)

  • Coupling reagent (e.g., DIC)

  • Racemization-suppressing additive (e.g., Oxyma Pure)

  • Solvent (e.g., DMF)

  • Base (e.g., NMM), if required

Procedure:

  • In a separate reaction vessel, dissolve 1.0-1.5 equivalents of N-protected this compound in DMF.

  • Add 1.0-1.5 equivalents of a racemization-suppressing additive (e.g., Oxyma Pure).

  • Add 1.0-1.5 equivalents of the coupling reagent (e.g., DIC).

  • Allow the mixture to pre-activate for 1-5 minutes at 0°C.

  • Add the activated acid mixture to the vessel containing the amine component (1.0 equivalent).

  • If the amine component is a salt, add 1.0 equivalent of a weak base (e.g., NMM).

  • Allow the coupling reaction to proceed for 1-2 hours, maintaining the temperature at 0°C or allowing it to slowly warm to room temperature.

  • Monitor the reaction to completion using an appropriate method (e.g., TLC or a Kaiser test for solid-phase synthesis).

  • Upon completion, proceed with the appropriate workup and purification steps.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents & Conditions cluster_purification Purification cluster_product Final Product start (S)-2,3-diaminopropionic acid hydrochloride react Cyclization start->react purify 1. Ion Exchange 2. Lyophilization 3. Recrystallization react->purify reagents 1. Phosgene (or equivalent) 2. NaHCO₃, Water 3. Room Temperature reagents->react product (S)-2-oxoimidazolidine- 4-carboxylic acid purify->product

Caption: Experimental workflow for the synthesis of (S)-2-oxoimidazolidine-4-carboxylic acid.

Coupling_Workflow cluster_inputs Inputs cluster_activation Activation Step cluster_coupling Coupling Step cluster_output Output acid N-Protected 2-oxoimidazolidine- 4-carboxylic acid activate Pre-activation acid->activate amine Amine Component (e.g., peptide-resin) couple Peptide Bond Formation amine->couple activate->couple reagents Coupling Reagent (e.g., DIC) + Additive (e.g., Oxyma) in DMF at 0°C reagents->activate product Coupled Peptide (Low Racemization) couple->product

Caption: Workflow for low-racemization peptide coupling.

Racemization_Mechanism cluster_main_path Desired Coupling Pathway cluster_racemization_path Racemization Pathway L_acid L-Amino Acid (N-Protected) activated Activated Intermediate (e.g., O-Acylisourea) L_acid->activated + Coupling Reagent L_peptide Desired L-Peptide activated->L_peptide + Amine (Fast) oxazolone 5(4H)-Oxazolone (Planar Intermediate) activated->oxazolone + Base - H⁺ (Slow) D_peptide Diastereomeric D-Peptide Impurity oxazolone->D_peptide + Amine

Caption: General mechanism of racemization via the oxazolone pathway during peptide coupling.

References

Technical Support Center: Synthesis of 2-Oxoimidazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 2-oxoimidazolidine-4-carboxylic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its derivatives.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Cyclization: The core ring-forming reaction may not be going to completion.

    • Solution: Ensure your reaction conditions are optimal. This includes temperature, reaction time, and the choice of cyclizing agent. For thermal condensation with urea, ensure the temperature is high enough to drive the reaction without decomposing the product. For methods using reagents like carbonyldiimidazole (CDI), ensure stoichiometric amounts are used and that the solvent is appropriate.

  • Side Reactions: The formation of by-products can significantly reduce the yield of the desired product.

    • Solution: Common side reactions include polymerization of the starting diamino acid or intermolecular reactions. Running the reaction at a higher dilution can favor intramolecular cyclization over intermolecular polymerization.

  • Suboptimal pH: The pH of the reaction mixture can be critical, especially when using starting materials in salt forms (e.g., hydrochloride salts).

    • Solution: Ensure the reaction medium is sufficiently basic to neutralize any acid and liberate the free amine for reaction. The use of an appropriate base in the correct stoichiometry is crucial.

  • Moisture Contamination: Some cyclizing agents, like phosgene or its derivatives and CDI, are sensitive to moisture.

    • Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The presence of multiple spots on a TLC plate indicates a mixture of products. Besides the starting material and the desired product, common side products can include:

  • Linear Polymers: Intermolecular reactions between molecules of the starting 2,3-diaminopropionic acid can lead to the formation of linear polyamides.

  • Incompletely Cyclized Intermediates: Depending on the reaction mechanism, intermediates such as N-carbamoyl derivatives of the diamino acid might be present if the cyclization is not complete.

  • Products of Over-reaction or Decomposition: At elevated temperatures, the starting materials or the product might decompose, leading to various impurities.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: this compound is a polar, water-soluble compound, which can make purification challenging.

  • Crystallization: This is often the most effective method for purifying the final product.

    • Recommended Solvents: Recrystallization from hot acetonitrile has been shown to be effective for similar compounds.[1] Other potential solvent systems include ethanol/water mixtures.

  • Ion-Exchange Chromatography: This technique is particularly useful for separating the carboxylic acid product from non-ionic impurities and for desalting.

    • Procedure: The crude product can be passed through a column of a strongly acidic ion-exchange resin (H+ form) and eluted with water.[1]

  • Reverse-Phase Chromatography: For highly polar compounds that are difficult to retain on normal-phase silica gel, reverse-phase chromatography can be a good alternative.

Q4: Are there safer alternatives to using phosgene for the cyclization step?

A4: Yes, several less hazardous reagents can be used as alternatives to phosgene for the synthesis of this compound.

  • Carbonyldiimidazole (CDI): CDI is a solid, relatively safe, and easy-to-handle reagent that is widely used for the synthesis of ureas, carbonates, and other carbonyl derivatives. It reacts with amines to form a cyclic urea under mild conditions.

  • Urea: Thermal condensation of a diamine with urea is a common and environmentally benign method for synthesizing cyclic ureas. This method avoids the use of hazardous reagents and solvents.

  • Other Phosgene Surrogates: Triphosgene (bis(trichloromethyl) carbonate) is a solid and therefore safer to handle than gaseous phosgene, although it still requires careful handling as it decomposes to phosgene.

Data Presentation: Impact of Reaction Conditions on Yield

While specific data for the synthesis of this compound is limited in the literature, the following tables summarize the impact of reaction conditions on the yield of analogous cyclic urea and oxazolidinone syntheses. These trends can be indicative of the factors that will influence the yield of your reaction.

Table 1: Effect of Solvent on the Yield of a Generic Imidazolidin-2-one Synthesis

SolventTemperature (°C)Reaction Time (h)Yield (%)
Toluene11024~10
Tetrahydrofuran (THF)6624~21
Dichloromethane (DCM)4017~98

Data adapted from a study on a similar imidazolidin-2-one synthesis and may not be directly representative for this compound.

Table 2: Comparison of Cyclizing Agents for a Generic Cyclic Urea Synthesis

Cyclizing AgentReaction ConditionsTypical Yield Range (%)Safety Considerations
Phosgene0 °C to RT, aqueous base60-80Highly toxic gas, requires specialized handling
Triphosgene0 °C to RT, organic base60-80Solid, but decomposes to phosgene
Carbonyldiimidazole (CDI)RT to reflux, anhydrous solvent70-95Moisture sensitive, relatively safe solid
Urea>100 °C, neat or high-boiling solvent50-90Safe, but requires high temperatures

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid (Phosgene-based Method)

This protocol is for a methylated analog but illustrates the general procedure using phosgene.[1]

Materials:

  • (S)-2-amino-3-(methylamino)propionic acid hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • 20% (w/w) Phosgene in toluene

  • Water

  • Dowex 50WX2-100 ion exchange resin (H⁺ form)

  • Acetonitrile

Procedure:

  • A solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol) in water (10 mL) is cooled in an ice bath.

  • Sodium bicarbonate (10.0 mmol) is added, followed by the slow addition of 20% (w/w) phosgene in toluene (3.5 mmol).

  • The reaction mixture is allowed to warm to room temperature and stirred for 22 hours.

  • The aqueous phase is separated and passed through a column of Dowex 50WX2-100 ion exchange resin (H⁺ form), eluting with water.

  • The collected aqueous solution is lyophilized to remove water.

  • The resulting solid is recrystallized from hot acetonitrile to yield (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

  • A reported yield for this procedure is 70%.[1]

Protocol 2: General Procedure for Cyclization using Carbonyldiimidazole (CDI) (Non-Phosgene Alternative)

This is a general protocol that can be adapted for the synthesis of this compound from 2,3-diaminopropionic acid.

Materials:

  • 2,3-Diaminopropionic acid

  • Carbonyldiimidazole (CDI)

  • Anhydrous solvent (e.g., THF, DCM, or DMF)

Procedure:

  • Dissolve 2,3-diaminopropionic acid (1 equivalent) in an anhydrous solvent under an inert atmosphere.

  • Add a solution of CDI (1.1 equivalents) in the same anhydrous solvent dropwise to the solution of the diamino acid at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by crystallization or chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Starting Materials (e.g., 2,3-Diaminopropionic Acid, Cyclizing Agent) B Cyclization Reaction A->B Add Reagents C Quenching / Solvent Removal B->C Reaction Complete D Purification (Crystallization / Chromatography) C->D E Characterization (NMR, MS, etc.) D->E F Final Product: This compound E->F troubleshooting_workflow Start Low Yield Observed Q1 Is the starting material fully consumed? (Check TLC/NMR) Start->Q1 Action1 Incomplete Reaction: - Increase reaction time - Increase temperature - Check reagent stoichiometry Q1->Action1 No Q2 Are there multiple spots on TLC? Q1->Q2 Yes A1_Yes Yes A1_No No End Yield Improved Action1->End Action2 Side Reactions: - Use higher dilution - Optimize temperature - Consider alternative cyclizing agent Q2->Action2 Yes Q3 Difficulty with product isolation? Q2->Q3 No A2_Yes Yes A2_No No Action2->End Action3 Purification Issue: - Try alternative crystallization solvents - Use ion-exchange chromatography Q3->Action3 Yes Q3->End No A3_Yes Yes A3_No No Action3->End

References

Technical Support Center: Troubleshooting the Cleavage of Peptides Containing 2-oxoimidazolidine-4-carboxylic Acid (Oic)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the cleavage of synthetic peptides containing the acid-labile amino acid analogue, 2-oxoimidazolidine-4-carboxylic acid (Oic). The information is presented in a question-and-answer format to directly address common issues encountered during the final cleavage and deprotection step of solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Q1: I have synthesized a peptide containing an Oic residue and after standard TFA cleavage, I am observing a low yield of my target peptide. What are the potential causes and how can I improve the yield?

A1: Low peptide yield after cleavage can be attributed to several factors. When working with peptides containing non-standard residues like Oic, it is important to consider both general and residue-specific issues.

  • Incomplete Cleavage: While the this compound ring is generally stable to strong acids like TFA, the efficiency of cleavage from the resin is dependent on the linker, the peptide sequence, and the cleavage conditions. Standard cleavage times are typically 2-4 hours.[1] For sterically hindered sequences or particularly stable linkers, this may be insufficient.

    • Recommendation: Perform a small-scale trial cleavage and analyze the resin for remaining peptide. If significant peptide remains, increase the cleavage time in increments of 1-2 hours.

  • Peptide Precipitation: The polarity of the Oic residue may alter the solubility of the peptide. It is possible that the peptide is precipitating in the cleavage cocktail.

    • Recommendation: If precipitation is observed, try altering the solvent composition. For highly hydrophobic peptides, the addition of a small amount of a solvent like trifluoroethanol (TFE) might be beneficial, though this is less common for cleavage and more for purification.

  • Inefficient Precipitation with Ether: The choice and volume of ether for precipitation are crucial.

    • Recommendation: Use cold methyl tert-butyl ether (MTBE) at a volume of 8-10 times that of the TFA filtrate. If the peptide is very polar, it may not precipitate well. In such cases, reducing the volume of TFA by rotary evaporation before adding ether can improve precipitation.[2]

  • Adsorption to the Resin: The cleaved peptide might be adsorbing to the resin beads.

    • Recommendation: Ensure the resin is thoroughly washed with fresh cleavage cocktail or TFA after the initial filtration to recover any adsorbed peptide.

Q2: My HPLC analysis of the crude peptide shows multiple unexpected peaks. What are the possible side reactions related to the Oic residue or the overall cleavage process?

A2: The presence of unexpected peaks in the HPLC chromatogram indicates the formation of byproducts. While there is limited specific literature on side reactions involving the Oic residue during TFA cleavage, we can infer potential issues based on its structure and general knowledge of peptide chemistry.

  • Standard Cleavage Side Reactions: Many side reactions are not specific to Oic and are commonly observed during TFA cleavage of any peptide. These include:

    • Alkylation of Tryptophan: The indole side chain of tryptophan is susceptible to modification by carbocations generated from protecting groups. The use of scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) is crucial to prevent this.[1]

    • Oxidation of Methionine: Methionine can be oxidized to its sulfoxide. Using a cleavage cocktail that contains scavengers can minimize this.[1]

    • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide, which can lead to a mixture of products. This is sequence-dependent and can be minimized by using protective groups on the backbone during synthesis.

  • Potential Oic-Related Side Reactions (Hypothesized):

    • Ring Opening: Although the imidazolidinone ring is expected to be stable, extreme conditions (prolonged cleavage times at elevated temperatures) could potentially lead to hydrolysis of the cyclic urea. This would result in a mass increase corresponding to the addition of a water molecule.

    • Racemization: The chiral center at the alpha-carbon of the Oic residue could be susceptible to racemization under harsh acidic conditions, leading to diastereomeric impurities.

Recommendation: To diagnose the issue, it is highly recommended to analyze the unexpected peaks by mass spectrometry (MS) to determine their molecular weights. This information will be critical in identifying the nature of the side products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended standard cleavage cocktail for a peptide containing Oic?

A1: For most peptides synthesized using Fmoc chemistry on standard acid-labile resins (e.g., Wang, Rink Amide), a trifluoroacetic acid (TFA)-based cocktail is recommended. A good starting point is Reagent K or a simplified version.

  • General Purpose Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% TIS.[3]

  • For Peptides with Sensitive Residues (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT).[4]

Given that the Oic residue's specific scavenger requirements are not well-documented, starting with a standard cocktail like 95% TFA, 2.5% water, and 2.5% TIS is a reasonable approach for peptides without other sensitive residues.

Q2: How long should I perform the cleavage reaction for an Oic-containing peptide?

A2: A standard cleavage time of 2-4 hours at room temperature is sufficient for most peptides.[1] However, the optimal time can depend on the length and sequence of the peptide, as well as the type of resin used. It is always advisable to perform a small-scale trial cleavage to optimize the reaction time for your specific peptide.

Q3: Is the this compound (Oic) ring stable to trifluoroacetic acid (TFA)?

A3: Based on available literature regarding the synthesis of Oic and its analogs, the imidazolidinone ring structure is formed under conditions that suggest it is stable to strong acids. For instance, the synthesis of a methylated Oic analog involves purification using a strongly acidic ion-exchange resin, indicating the stability of the ring under these conditions. Therefore, it is unlikely that standard TFA cleavage conditions (e.g., 95% TFA for 2-4 hours at room temperature) will cleave the Oic ring itself.

Q4: Do I need to take any special precautions during the work-up of an Oic-containing peptide?

A4: The work-up for an Oic-containing peptide follows standard procedures. After cleavage, the peptide is typically precipitated from the TFA solution using cold ether. The polarity of the Oic residue might influence the solubility of your peptide. If you experience difficulty with precipitation, refer to the recommendations in the Troubleshooting Guide (Q1). After precipitation, the peptide pellet should be washed with cold ether to remove scavengers and residual TFA.

Data Presentation

Table 1: Common TFA Cleavage Cocktails

Reagent NameCompositionPrimary Application
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISGeneral purpose, "odorless" alternative to cocktails with thiols.[3]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides containing sensitive residues like Cys, Met, Trp, and Tyr.[4]
95:2.5:2.5 95% TFA, 2.5% Water, 2.5% TISGeneral purpose for peptides without highly sensitive residues.
TFA/DCM 1-5% TFA in Dichloromethane (DCM)Cleavage from very acid-sensitive resins (e.g., 2-chlorotrityl).

Table 2: Common Side Reactions in TFA Cleavage and Their Prevention

Side ReactionAffected Residue(s)Prevention Strategy
Alkylation TrpAddition of scavengers such as TIS, EDT, or thioanisole to the cleavage cocktail. Use of Trp(Boc) during synthesis.[1]
Oxidation Met, CysUse of scavenger-containing cleavage cocktails. Perform cleavage under an inert atmosphere (e.g., nitrogen or argon).
Aspartimide Formation AspUse of backbone protecting groups (e.g., Hmb, Dmb) on the preceding residue during synthesis.
Deletion/Truncation Entire PeptideEnsure complete coupling and deprotection at each step of the SPPS.

Experimental Protocols

Protocol 1: General Procedure for TFA Cleavage of Peptides from Resin

  • Resin Preparation: After completion of the peptide synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.[5]

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare the desired cleavage cocktail. For a general starting point, use a mixture of 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage Reaction: Place the dry resin in a reaction vessel and add the cleavage cocktail (approximately 10 mL per gram of resin). Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.

  • Peptide Isolation: Filter the resin through a sintered glass funnel and collect the filtrate into a clean centrifuge tube.

  • Resin Washing: Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: To the combined filtrate, add 8-10 volumes of cold methyl tert-butyl ether (MTBE) while gently vortexing. A white precipitate of the peptide should form.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dry_Resin Dry Peptide-Resin Cleavage Cleavage Reaction (2-4 hours) Dry_Resin->Cleavage Prep_Cocktail Prepare Cleavage Cocktail Prep_Cocktail->Cleavage Filter Filter Resin Cleavage->Filter Precipitate Precipitate with Ether Filter->Precipitate Centrifuge Centrifuge & Decant Precipitate->Centrifuge Wash Wash Pellet Centrifuge->Wash Dry_Peptide Dry Crude Peptide Wash->Dry_Peptide

Caption: A general experimental workflow for the cleavage of a synthetic peptide from the solid support.

Troubleshooting_Tree cluster_yield Low Yield cluster_purity Low Purity Start Low Peptide Yield or Purity Issue Incomplete_Cleavage Check for incomplete cleavage (Analyze resin) Start->Incomplete_Cleavage Precipitation_Problem Peptide precipitation issues? Start->Precipitation_Problem Side_Reactions Identify side products (LC-MS analysis) Start->Side_Reactions Increase_Time Increase cleavage time Incomplete_Cleavage->Increase_Time Yes Optimize_Precip Optimize precipitation (e.g., concentrate TFA) Precipitation_Problem->Optimize_Precip Yes Optimize_Cocktail Optimize cleavage cocktail (Add/change scavengers) Side_Reactions->Optimize_Cocktail Identified

Caption: A troubleshooting decision tree for addressing common issues during peptide cleavage.

References

Stability of 2-oxoimidazolidine-4-carboxylic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-oxoimidazolidine-4-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a heterocyclic compound containing a cyclic urea (imidazolidinone) and a carboxylic acid functional group. Its stability is a critical parameter in pharmaceutical development, as changes in its chemical structure due to degradation can impact purity, potency, and safety. Understanding its stability profile under different pH conditions is essential for developing stable formulations, defining appropriate storage conditions, and ensuring reliable experimental outcomes.

Q2: What are the primary degradation pathways for this compound?

While specific degradation kinetics for this compound are not extensively documented in publicly available literature, based on its chemical structure, the primary anticipated degradation pathway is hydrolysis of the cyclic urea ring. This hydrolysis can be catalyzed by both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the urea can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This can lead to ring opening.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion can directly attack the carbonyl carbon, initiating ring cleavage.

Q3: How does pH influence the stability of this compound?

The stability of this compound is expected to be significantly influenced by pH. Generally, compounds with amide or urea functionalities exhibit pH-dependent hydrolysis. The rate of degradation is typically lowest at a specific pH (often near neutral) and increases under both acidic and alkaline conditions. To determine the precise stability profile, it is necessary to conduct experimental studies across a range of pH values.

Troubleshooting Guide

Issue: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

Possible Cause 1: pH of the Solution The pH of your solvent system could be promoting the hydrolysis of the compound.

  • Troubleshooting Steps:

    • Measure the pH of your stock solution.

    • If the pH is acidic or alkaline, consider adjusting it to a near-neutral pH (6-8) using a suitable buffer system, provided it does not interfere with your experiment.

    • If your experimental conditions require an acidic or alkaline pH, prepare fresh solutions before use and minimize storage time.

Possible Cause 2: Storage Temperature Elevated temperatures can accelerate degradation reactions.

  • Troubleshooting Steps:

    • Store stock solutions at a lower temperature (e.g., 2-8°C or -20°C).

    • Perform a short-term stability study by storing aliquots of the solution at different temperatures to determine the optimal storage condition.

Issue: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC) when analyzing this compound.

Possible Cause: Degradation Products The additional peaks are likely degradation products resulting from the hydrolysis of the parent compound.

  • Troubleshooting Steps:

    • Conduct a forced degradation study to intentionally generate degradation products. This will help in confirming the identity of the unknown peaks.

    • Develop and validate a stability-indicating analytical method that can resolve the parent compound from its degradation products. This is crucial for accurate quantification.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2][3]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a polar organic solvent like methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Incubate at room temperature for a defined period, collecting samples at various time points.

  • Thermal Degradation:

    • Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Analyze samples at regular intervals.

  • Photolytic Degradation:

    • Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze samples at appropriate time points. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples using a suitable analytical method (e.g., HPLC) to determine the extent of degradation and to observe the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase components (e.g., phosphate buffer, acetonitrile, methanol)

  • Forced degradation samples from Protocol 1

Methodology:

  • Initial Method Development:

    • Column: Start with a standard C18 column.

    • Mobile Phase: Begin with a simple mobile phase, such as a gradient of a phosphate buffer (pH ~3) and acetonitrile.

    • Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer.

  • Method Optimization:

    • Inject a mixture of the stressed samples (acidic, basic, oxidative, etc.) into the HPLC system.

    • Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation between the parent peak and all degradation product peaks.

    • The goal is to obtain a chromatogram where all peaks are well-resolved (resolution > 1.5).

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The results from the stability studies should be summarized in a clear and concise format to allow for easy comparison.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradation Products
0.1 M HCl2460
1 M HCl2460
0.1 M NaOH2460
1 M NaOH2460
3% H₂O₂24Room Temp
Thermal4860
Photolytic2425

Note: The data in this table is hypothetical and should be replaced with experimental results.

Visualizations

Diagram 1: Hypothetical Degradation Pathway

The following diagram illustrates the potential hydrolysis of this compound under acidic and basic conditions.

G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Alkaline Conditions (OH⁻) A This compound B Protonated Intermediate A->B + H⁺ C Ring-Opened Product (N-(2-amino-1-carboxyethyl)carbamic acid) B->C + H₂O - H⁺ D This compound E Tetrahedral Intermediate D->E + OH⁻ F Ring-Opened Product (N-(2-amino-1-carboxyethyl)carbamic acid anion) E->F Ring Opening G A Prepare Stock Solution of This compound B Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop Stability-Indicating HPLC Method B->C D Analyze Stressed Samples C->D E Identify and Quantify Degradation Products D->E F Determine Stability Profile and Degradation Pathways E->F G rect_node rect_node start Unexpected Peak(s) Observed in Chromatogram check_blank Is the peak present in the blank injection? start->check_blank impurity Peak is likely an impurity from solvent or system. check_blank->impurity Yes forced_degradation Perform Forced Degradation Study check_blank->forced_degradation No compare_peaks Do retention times match peaks in stressed samples? forced_degradation->compare_peaks degradation_product Peak is likely a degradation product. compare_peaks->degradation_product Yes further_investigation Further investigation needed (e.g., mass spectrometry). compare_peaks->further_investigation No

References

Technical Support Center: Characterization of 2-Oxoimidazolidine-4-carboxylic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxoimidazolidine-4-carboxylic acid (Oic)-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these unique peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Oic) and why is it used in peptides?

A1: this compound, often abbreviated as Oic, is a cyclic, non-proteinogenic amino acid. Its rigid, five-membered ring structure is used in peptide design to introduce conformational constraints. This can lead to peptides with increased metabolic stability, enhanced receptor affinity and selectivity, and improved pharmacokinetic properties compared to their linear counterparts.

Q2: What are the main challenges in characterizing Oic-containing peptides?

A2: The primary challenges stem from the unique cyclic urea structure of the Oic residue. These challenges include:

  • Synthesis and Purification: Potential for side reactions involving the imidazolidinone ring and difficulties in chromatographic purification due to altered polarity.

  • Mass Spectrometry (MS): Complex fragmentation patterns in MS/MS analysis, making sequence determination non-trivial.

  • Edman Degradation: Potential blockage of the N-terminal sequencing process when Oic is at the N-terminus.

  • NMR Spectroscopy: Difficulties in assigning signals and determining the conformation of the Oic ring and its influence on the overall peptide structure.

Troubleshooting Guides

Synthesis and Purification

Problem: Low yield or unexpected byproducts during solid-phase peptide synthesis (SPPS).

Possible Cause: Side reactions involving the this compound (Oic) residue can occur during peptide synthesis.[1][2][3][4] The imidazolidinone ring may not be completely stable under all standard SPPS conditions.

Troubleshooting:

  • Coupling Reactions: Use milder coupling reagents to prevent unwanted reactions. Consider pre-activation of the incoming amino acid to minimize reaction times.[5]

  • Deprotection: For Fmoc-based synthesis, closely monitor deprotection times with piperidine to avoid prolonged exposure of the Oic residue to basic conditions.[6][7]

  • Cleavage: Use a carefully selected cleavage cocktail with scavengers to protect the Oic residue and other sensitive amino acids. The stability of the imidazolidinone ring to strong acids like trifluoroacetic acid (TFA) should be considered, although it is generally stable.[8][9][10]

Problem: Difficulty in purifying the Oic-containing peptide by reverse-phase HPLC (RP-HPLC).

Possible Cause: The incorporation of the polar Oic residue can significantly alter the overall hydrophilicity of the peptide, leading to poor retention on standard C18 columns or co-elution with impurities.[11][12][13][14]

Troubleshooting:

  • Column Selection: If the peptide is too hydrophilic and elutes in the void volume, consider using a column with a more polar stationary phase (e.g., C8, C4, or a dedicated hydrophilic interaction liquid chromatography (HILIC) column).[11][12][13]

  • Mobile Phase Modifiers: The use of ion-pairing agents like trifluoroacetic acid (TFA) is standard. For very hydrophilic peptides, optimizing the concentration of the organic solvent and the ion-pairing agent in the mobile phase is crucial.[8]

  • Gradient Optimization: Employ a shallower gradient during elution to improve the separation of closely eluting species.

Experimental Protocol: Standard Cleavage of a Protected Oic-Containing Peptide from Resin

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM).

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is "Reagent B": 88% TFA, 5% phenol, 5% water, and 2% triisopropylsilane (TIS).[9]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum.

Quantitative Data Summary: Common Side Reactions in Fmoc SPPS

Side ReactionAmino Acid(s) InvolvedConditions Favoring ReactionPotential Consequence
Aspartimide FormationAspBasic conditions (piperidine)Formation of piperidide adducts, α- and β-aspartyl peptides[5][6]
Diketopiperazine FormationDipeptide at N-terminusBasic conditions (piperidine)Chain termination[4]
RacemizationCys, His, and othersActivation stepLoss of stereochemical integrity[5]
GuanidinylationN-terminal amino groupUse of uronium/aminium coupling reagentsChain termination[5]
Mass Spectrometry (MS) Characterization

Problem: Ambiguous or difficult-to-interpret MS/MS spectra for an Oic-containing peptide.

Possible Cause: The cyclic nature of the Oic residue can lead to complex fragmentation patterns that do not follow the typical b- and y-ion series observed for linear peptides.[3][4][15][16] The initial fragmentation may involve a random opening of the imidazolidinone ring or the peptide backbone, leading to multiple fragment ion series.

Troubleshooting:

  • Multiple Fragmentation Techniques: If available, utilize different fragmentation methods such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) to generate complementary fragment ions.

  • Software Analysis: Use advanced peptide sequencing software that can account for non-standard amino acids and complex fragmentation patterns. It may be necessary to manually interpret the spectra, considering potential ring-opening events.

  • High-Resolution MS: Employ high-resolution mass spectrometry to obtain accurate mass measurements of precursor and fragment ions, which is crucial for assigning correct elemental compositions and differentiating between isobaric fragments.

Logical Relationship of MS/MS Fragmentation of Oic-Containing Peptides

MS1 Precursor Ion Selection (Oic-Peptide) Fragmentation MS/MS Fragmentation (e.g., CID, HCD) MS1->Fragmentation Pathway1 Backbone Amide Bond Cleavage (Standard b/y ions) Fragmentation->Pathway1 Pathway2 Imidazolidinone Ring Opening Fragmentation->Pathway2 Complex_Fragments Generation of Multiple Fragment Ion Series Pathway1->Complex_Fragments Pathway2->Complex_Fragments Interpretation Complex Spectrum Interpretation Complex_Fragments->Interpretation

Caption: MS/MS fragmentation of Oic-peptides can proceed via multiple pathways.

Edman Degradation

Problem: No sequence data is obtained, or the sequencing stops abruptly, when analyzing an Oic-containing peptide.

Possible Cause: If the this compound (Oic) residue is at the N-terminus of the peptide, it will likely block the Edman degradation chemistry.[1][2] The Edman reagent, phenylisothiocyanate (PITC), reacts with the primary N-terminal amine. The cyclic nature of N-terminal Oic means it lacks a free primary amine for this reaction to occur, similar to the blockage caused by pyroglutamic acid.[1][2]

Troubleshooting:

  • Confirmation of N-terminus: Use mass spectrometry to confirm if the peptide is N-terminally blocked. An acetyl cap or the presence of Oic at the N-terminus will result in a corresponding mass shift.

  • Enzymatic Deblocking: For pyroglutamic acid, specific enzymes (pyroglutamate aminopeptidases) can remove the blocking group.[1] While specific enzymes for Oic are not commercially available, this approach highlights a potential, though currently unavailable, solution.

  • Alternative Sequencing: Rely on mass spectrometry-based sequencing methods (de novo sequencing) to determine the amino acid sequence.[3][4]

Experimental Workflow: Investigating N-terminal Blockage

Start Oic-Peptide Sample Edman Edman Degradation Start->Edman MS Mass Spectrometry Start->MS No_Sequence Result: No Sequence Edman->No_Sequence if Oic is N-terminal Sequence Result: Sequence Obtained Edman->Sequence if Oic is internal Blocked Conclusion: N-terminus Blocked MS->Blocked confirm mass No_Sequence->Blocked Not_Blocked Conclusion: N-terminus Free Sequence->Not_Blocked

Caption: Workflow to determine if an Oic-peptide has a blocked N-terminus.

NMR Spectroscopy

Problem: Difficulty in assigning NMR signals for the Oic residue and determining its conformation.

Possible Cause: The protons within the rigid ring structure of Oic can have overlapping chemical shifts and complex coupling patterns. Furthermore, the conformation of the Oic ring can influence the chemical shifts of neighboring residues, complicating the overall spectral analysis.[17][18][19]

Troubleshooting:

  • 2D NMR Experiments: A suite of 2D NMR experiments is essential for unambiguous assignments.

    • TOCSY: To identify all protons within a single amino acid spin system.

    • NOESY/ROESY: To identify through-space correlations between protons, which are crucial for determining the conformation of the Oic ring and its spatial relationship to other residues.

    • HSQC/HMBC: To correlate proton signals with their directly attached and long-range coupled carbons, respectively. This is particularly useful for assigning the carbonyl and alpha-carbons of the Oic residue.

  • Solvent Titration: Performing NMR experiments in different solvents can help to resolve overlapping signals as chemical shifts can be solvent-dependent.[18][20]

  • Molecular Modeling: Combine NMR-derived distance and dihedral angle restraints with molecular modeling to generate a family of structures consistent with the experimental data.

NMR Data: Typical Chemical Shifts for the Free Oic Amino Acid

The following table provides approximate proton (¹H) and carbon (¹³C) NMR chemical shifts for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid in D₂O. Note that these values can shift when Oic is incorporated into a peptide.[17]

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-Me2.63 (s)29.5
H-44.27 (dd)51.2
H-5α3.50 (dd)49.9
H-5β3.72 (t)49.9
C-2 (C=O)-163.5
COOH-175.6

This technical support center provides a starting point for addressing the challenges associated with the characterization of this compound-containing peptides. As research in this area progresses, more specific methodologies and troubleshooting strategies will undoubtedly emerge.

References

Technical Support Center: Optimizing Protecting Group Removal for 2-Oxoimidazolidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the removal of common nitrogen protecting groups from 2-oxoimidazolidine-4-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Which are the most common protecting groups for the nitrogen atoms of this compound?

A1: The most common protecting groups for the amino functionalities in the 2-oxoimidazolidine ring are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn) groups. The choice of protecting group typically depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.

Q2: What are the standard conditions for the removal of a Boc group from the 2-oxoimidazolidine ring?

A2: The Boc group is typically removed under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.[1][2][3]

Q3: How can I remove a Cbz group from this compound?

A3: The Cbz group is most commonly removed by catalytic hydrogenolysis.[4] This involves using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate or cyclohexene.[5][6] Acidic conditions, such as HBr in acetic acid, can also be used, particularly if the molecule contains other functional groups sensitive to reduction.[7][8]

Q4: What is the recommended method for the deprotection of an N-benzyl group?

A4: Similar to the Cbz group, the N-benzyl group is typically cleaved via catalytic hydrogenolysis using a palladium catalyst and a hydrogen source.[5][9]

Q5: Are there any known side reactions to be aware of during the deprotection of N-protected this compound?

A5: Yes, potential side reactions include:

  • Ring Opening: Under certain basic conditions, the 2-oxoimidazolidine ring can be susceptible to cleavage.[10]

  • Epimerization: For chiral centers, harsh acidic or basic conditions might lead to epimerization.

  • Alkylation: During Boc deprotection with strong acids, the liberated tert-butyl cation can alkylate electron-rich aromatic residues if present in the molecule. The use of scavengers can mitigate this.

Troubleshooting Guides

Boc Group Removal
Problem Possible Cause Troubleshooting Steps
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of TFA or use a stronger acid like 4M HCl in dioxane. Extend the reaction time and monitor by TLC or LC-MS.[1]
Steric hindrance around the Boc group.Increase the reaction temperature moderately (e.g., to 40 °C).
Poor solubility of the starting material.Use a co-solvent to improve solubility.
Degradation of the Product Substrate is sensitive to strong acid.Use milder deprotection conditions, such as a lower concentration of TFA at 0 °C, or consider alternative reagents like oxalyl chloride in methanol.[11]
Presence of other acid-labile functional groups.Employ orthogonal protecting groups in your synthetic strategy.
Formation of Side Products (e.g., t-butylation) Alkylation of sensitive functional groups by the t-butyl cation.Add a scavenger such as anisole or thioanisole to the reaction mixture.
Cbz and Benzyl Group Removal (Hydrogenolysis)
Problem Possible Cause Troubleshooting Steps
Incomplete Deprotection Catalyst poisoning.Ensure the substrate and solvent are free of catalyst poisons like sulfur compounds or heavy metals. The amine product itself can sometimes inhibit the catalyst; adding a small amount of acid (e.g., HCl in ethanol) can prevent this.
Inactive catalyst.Use fresh, high-quality catalyst. Increase the catalyst loading (e.g., from 10% w/w to 20% w/w).
Insufficient hydrogen pressure or transfer.For H₂ gas, ensure the system is properly purged and maintained under a positive pressure of hydrogen. For transfer hydrogenation, ensure the hydrogen donor is used in sufficient excess.
Reduction of Other Functional Groups Presence of other reducible groups (e.g., alkenes, alkynes, nitro groups).Consider alternative deprotection methods such as acidic cleavage (for Cbz) if compatible with the substrate.
Reaction Stalls Catalyst deactivation over time.Filter the reaction mixture and add a fresh portion of the catalyst.

Data Presentation

The following tables summarize typical conditions and reported yields for the deprotection of N-protected amines, with a focus on substrates structurally related to this compound where available.

Table 1: Conditions for N-Boc Deprotection

Reagent/SolventSubstrateTemperature (°C)Time (h)Yield (%)Reference
4M HCl in DioxaneN-Boc amino acidsRoom Temp.0.5>95[3]
TFA/DCM (1:1)N-Boc peptidesRoom Temp.1-2High[12]
Oxalyl chloride/MeOHN-Boc heterocyclesRoom Temp.1-470-90[11]
p-TsOH (ball milling)N-Boc aminesRoom Temp.0.17Quantitative[13]

Table 2: Conditions for N-Cbz and N-Benzyl Deprotection

Reagent/SolventSubstrateTemperature (°C)Time (h)Yield (%)Reference
10% Pd/C, H₂ (1 atm)N-Cbz amino acidsRoom Temp.2-16High[4]
Pd/C, CyclohexeneN-Cbz peptidesReflux1.5-385-95[6]
HBr/Acetic Acid (33%)N-Cbz-amineRoom Temp.1-4Variable[7]
Pd black, H₂N-Benzyl imidazolidine derivativeRoom Temp.3Not specified[14]

Experimental Protocols

Protocol 1: N-Boc Deprotection using TFA in DCM
  • Dissolve the N-Boc protected this compound derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 20-50% (v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene or DCM several times to ensure complete removal of TFA.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) during aqueous workup.

Protocol 2: N-Cbz Deprotection by Catalytic Hydrogenolysis
  • Dissolve the N-Cbz protected this compound derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight relative to the substrate).

  • Purge the reaction vessel with nitrogen or argon, then introduce hydrogen gas (H₂) via a balloon or by connecting to a hydrogenator.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.

  • Rinse the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the deprotected product.

Mandatory Visualizations

Deprotection_Workflow cluster_boc Boc Deprotection cluster_cbz Cbz/Bn Deprotection (Hydrogenolysis) Boc_Start N-Boc Protected Substrate Boc_Dissolve Dissolve in DCM Boc_Start->Boc_Dissolve Boc_Cool Cool to 0 °C Boc_Dissolve->Boc_Cool Boc_Add_TFA Add TFA (20-50%) Boc_Cool->Boc_Add_TFA Boc_React Stir at RT for 1-4h Boc_Add_TFA->Boc_React Boc_Monitor Monitor by TLC/LC-MS Boc_React->Boc_Monitor Boc_Workup Evaporate and Workup Boc_Monitor->Boc_Workup Boc_Product Deprotected Amine Salt Boc_Workup->Boc_Product Cbz_Start N-Cbz/Bn Protected Substrate Cbz_Dissolve Dissolve in MeOH/EtOH Cbz_Start->Cbz_Dissolve Cbz_Add_Catalyst Add Pd/C Catalyst Cbz_Dissolve->Cbz_Add_Catalyst Cbz_Hydrogenate Stir under H2 atmosphere Cbz_Add_Catalyst->Cbz_Hydrogenate Cbz_Monitor Monitor by TLC/LC-MS Cbz_Hydrogenate->Cbz_Monitor Cbz_Filter Filter through Celite Cbz_Monitor->Cbz_Filter Cbz_Evaporate Evaporate Solvent Cbz_Filter->Cbz_Evaporate Cbz_Product Deprotected Amine Cbz_Evaporate->Cbz_Product

Caption: General experimental workflows for Boc and Cbz/Bn deprotection.

Troubleshooting_Tree cluster_incomplete Troubleshooting Incomplete Reaction cluster_degradation Troubleshooting Degradation Start Deprotection Issue Incomplete Incomplete Reaction? Start->Incomplete Check TLC/LC-MS Degradation Product Degradation? Start->Degradation Check for side products Incomplete_Acid Acidic Deprotection (Boc) Incomplete->Incomplete_Acid Yes Incomplete_Hydro Hydrogenolysis (Cbz/Bn) Incomplete->Incomplete_Hydro Yes Degradation_Acid Acidic Deprotection (Boc) Degradation->Degradation_Acid Yes Degradation_Hydro Hydrogenolysis (Cbz/Bn) Degradation->Degradation_Hydro Yes Sol_A1 Sol_A1 Incomplete_Acid->Sol_A1 Increase acid concentration/time Sol_A2 Sol_A2 Incomplete_Acid->Sol_A2 Increase temperature Sol_A3 Sol_A3 Incomplete_Acid->Sol_A3 Check substrate solubility Sol_H1 Sol_H1 Incomplete_Hydro->Sol_H1 Check for catalyst poisons Sol_H2 Sol_H2 Incomplete_Hydro->Sol_H2 Use fresh/more catalyst Sol_H3 Sol_H3 Incomplete_Hydro->Sol_H3 Ensure adequate H2 supply Sol_D1 Sol_D1 Degradation_Acid->Sol_D1 Use milder acid conditions Sol_D2 Sol_D2 Degradation_Acid->Sol_D2 Add scavengers Sol_D3 Sol_D3 Degradation_Acid->Sol_D3 Consider alternative reagent Sol_D4 Sol_D4 Degradation_Hydro->Sol_D4 Use alternative deprotection (e.g., acid) Sol_D5 Sol_D5 Degradation_Hydro->Sol_D5 Screen different catalysts/solvents

Caption: Decision tree for troubleshooting common deprotection issues.

References

Validation & Comparative

Analytical methods for the characterization of 2-oxoimidazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for the Characterization of 2-Oxoimidazolidine-4-carboxylic Acid

For researchers, scientists, and professionals in drug development, the accurate characterization and quantification of this compound (OICA) is crucial. This guide provides a detailed comparison of analytical methods, complete with experimental protocols and performance data to aid in method selection and implementation.

Introduction to this compound

This compound, also known as 2-imidazolidone-4-carboxylic acid, is a heterocyclic non-proteinogenic amino acid.[1] Its derivatives are significant in pharmaceutical research. For instance, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid serves as a precursor and metabolite of the ACE inhibitor imidapril.[2] Given its relevance, robust analytical methods are essential for its identification, characterization, and quantification in various matrices.

Comparison of Analytical Methods

A variety of analytical techniques can be employed for the characterization of OICA. The choice of method depends on the specific requirements of the analysis, such as the need for qualitative identification, structural elucidation, or quantitative determination. The following table summarizes the key performance characteristics of commonly used analytical methods. The quantitative data presented are typical expected values based on the analysis of similar carboxylic acid-containing compounds, as direct comparative studies on OICA are not extensively documented in the literature.

Analytical MethodAnalyte InformationTypical Linearity (R²)Typical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Quantification> 0.9990.01 - 0.1 mg/L0.03 - 0.3 mg/LRobust, widely available, good for purity assessment.Lower sensitivity, requires chromophore for best detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification, Identification> 0.990.01 - 1 µg/L0.05 - 5 µg/LHigh sensitivity and selectivity, suitable for complex matrices.Higher cost of instrumentation and maintenance.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) Structural ElucidationN/AN/AN/AProvides detailed structural information, non-destructive.Lower sensitivity, requires higher analyte concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group IdentificationN/AN/AN/AFast, provides information on chemical bonds and functional groups.Not suitable for quantification, limited specificity for complex molecules.
High-Resolution Mass Spectrometry (HRMS) Accurate Mass, Elemental CompositionN/AN/AN/AProvides highly accurate mass for formula determination.Primarily for qualitative analysis.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the initial identification and structural confirmation of OICA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Based on data from the closely related (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, the following spectral characteristics can be expected for OICA.[2]

  • ¹H NMR: The proton spectrum would show signals for the protons on the imidazolidinone ring. The proton at the C4 position (adjacent to the carboxylic acid) would likely appear as a doublet of doublets. The two protons at the C5 position would be diastereotopic and appear as distinct signals, likely multiplets. The N-H protons may appear as broad signals or exchange with a deuterated solvent.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon of the urea (C2), the carboxylic acid carbon, and the two carbons of the imidazolidinone ring (C4 and C5). The carbonyl carbon of the carboxylic acid is expected to be in the range of 170-180 ppm, while the urea carbonyl carbon would be around 160-165 ppm.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of OICA will exhibit characteristic absorption bands corresponding to its functional groups.

  • O-H Stretch: A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the carboxylic acid O-H group, which is often involved in hydrogen bonding.[3][5][6]

  • N-H Stretch: A moderate band around 3300-3400 cm⁻¹ corresponding to the N-H stretching of the urea moiety.

  • C=O Stretch: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1730 cm⁻¹, while the urea C=O stretch is expected at a lower wavenumber, around 1650-1680 cm⁻¹.[2][5][6]

  • C-N Stretch: Bands in the region of 1200-1400 cm⁻¹ can be attributed to C-N stretching vibrations.

Chromatographic Methods for Quantification

For the quantitative analysis of OICA, chromatographic techniques, particularly HPLC and LC-MS/MS, are the methods of choice due to their sensitivity and ability to separate the analyte from potential impurities.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method with UV detection can be developed for the quantification of OICA in bulk drug substances and simple formulations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of OICA in complex biological matrices due to its high sensitivity and selectivity. Derivatization may be employed to enhance chromatographic retention and ionization efficiency.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis from Biological Matrices

This protocol is a general guideline and may require optimization for specific matrices.

  • Protein Precipitation: To 100 µL of plasma or urine sample, add 400 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

General HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm), as OICA lacks a strong chromophore.

  • Injection Volume: 10 µL.

General LC-MS/MS Method
  • Column: HILIC or mixed-mode column for better retention of the polar OICA.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of organic phase, ramping down to a lower percentage to elute the polar analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized).

  • MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to OICA.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical characterization of this compound.

cluster_0 Qualitative Analysis Workflow Sample OICA Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR HRMS High-Resolution MS Sample->HRMS Structure Structural Confirmation NMR->Structure FunctionalGroups Functional Group ID FTIR->FunctionalGroups ElementalComp Elemental Composition HRMS->ElementalComp cluster_1 Quantitative Analysis Workflow (LC-MS/MS) BiologicalSample Biological Sample ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

References

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Oxoimidazolidine-4-Carboxylic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-oxoimidazolidine-4-carboxylic acid and its esters. Due to the limited availability of direct experimental data for the parent compound, this guide leverages data from the closely related analog, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, and other relevant heterocyclic compounds such as hydantoins, oxazolidinones, and piperidones. This comparative approach allows for the prediction and interpretation of the NMR spectra of the target compounds, which are valuable scaffolds in medicinal chemistry and drug development.

Data Presentation: Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid and a selection of comparable heterocyclic compounds. This data provides a basis for understanding the influence of the cyclic urea core, the carboxylic acid/ester functionality, and N-substitution on the NMR spectra.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in D₂O

CompoundH-4H-5aH-5bN-CH₃Other Protons
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid[1][2]4.27 (dd)3.50 (dd)3.72 (t)2.63 (s)-

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in D₂O

CompoundC-2 (C=O)C-4C-5COOH/COORN-CH₃Other Carbons
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid[1][2]163.551.249.9175.629.5-

Table 3: Comparative ¹H and ¹³C NMR Data of Related Heterocycles

CompoundNucleusKey Chemical Shifts (δ, ppm)Solvent
Hydantoin¹H~3.9 (s, CH₂)DMSO-d₆
¹³C~173 (C=O, C4), ~157 (C=O, C2), ~47 (CH₂)DMSO-d₆
2-Oxazolidinone¹H~4.3 (t, O-CH₂), ~3.6 (t, N-CH₂)CDCl₃
¹³C~159 (C=O), ~61 (O-CH₂), ~43 (N-CH₂)CDCl₃
2-Piperidone¹H~3.2 (t, N-CH₂), ~2.2 (t, C=O-CH₂), ~1.8 (m, CH₂CH₂)CDCl₃
¹³C~172 (C=O), ~42 (N-CH₂), ~31 (C=O-CH₂), ~23, ~21 (CH₂CH₂)CDCl₃
Ethyl Nipecotate (Ethyl piperidine-3-carboxylate)¹H~1.2 (t, CH₃), ~4.1 (q, O-CH₂), ~2.3-3.0 (m, ring CH₂)CDCl₃
¹³C~174 (C=O), ~60 (O-CH₂), ~46, ~44, ~28, ~25 (ring CH), ~14 (CH₃)CDCl₃

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules, adaptable for this compound and its derivatives, is provided below.

Instrumentation:

  • A high-field NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

  • Ensure complete dissolution; gentle warming or sonication can be applied if necessary.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: D₂O (for the acid) or CDCl₃ (for esters).

  • Temperature: 298 K.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: D₂O (for the acid) or CDCl₃ (for esters).

  • Temperature: 298 K.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on the sample concentration and solubility.

  • Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

Mandatory Visualization

The following diagrams illustrate the molecular structure of the target compounds and a conceptual workflow for NMR analysis.

G cluster_acid This compound img_acid img_acid G cluster_ester Methyl 2-oxoimidazolidine-4-carboxylate img_ester img_ester experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer nmr_spectrometer NMR Spectrometer transfer->nmr_spectrometer acquire_1H Acquire 1H Spectrum nmr_spectrometer->acquire_1H acquire_13C Acquire 13C Spectrum nmr_spectrometer->acquire_13C process_spectra Process Spectra (FT, Phasing, Baseline Correction) acquire_13C->process_spectra peak_picking Peak Picking & Integration process_spectra->peak_picking structure_elucidation Structure Elucidation & Comparison peak_picking->structure_elucidation

References

Comparative Guide to High-Resolution Mass Spectrometry Analysis of 2-Oxoimidazolidine-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) methods for the analysis of 2-oxoimidazolidine-4-carboxylic acid and its derivatives. These compounds are significant as structural analogues of pyroglutamic acid and are known precursors and metabolites of pharmaceuticals like the ACE inhibitor imidapril.[1] Accurate and sensitive analytical methods are crucial for their characterization, quantification in biological matrices, and in drug development.

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry is a cornerstone technique for the structural elucidation of novel compounds, offering high mass accuracy to confirm elemental compositions. When coupled with liquid chromatography (LC), it provides a powerful platform for separating and identifying derivatives in complex mixtures.

Analysis of a key derivative, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, by electrospray ionization (ESI) HRMS demonstrates the precision of this technique. The data, typically acquired in negative ion mode, shows excellent agreement between the theoretical and observed mass of the deprotonated molecule ([M-H]⁻).

Table 1: High-Resolution Mass Spectrometry Data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

ParameterValueReference
Molecular FormulaC₅H₈N₂O₃[1]
Ionization ModeESI-[1][2]
Adduct[M-H]⁻[1][2]
Theoretical m/z143.0462[1][2]
Observed m/z143.0458[1][2]
Mass Error (ppm)-2.8Calculated

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. Below are representative protocols for sample preparation and LC-HRMS analysis tailored for this compound derivatives.

Sample Preparation

For pure compounds or synthetic reaction mixtures, the protocol is straightforward:

  • Accurately weigh approximately 1 mg of the this compound derivative.

  • Dissolve the sample in 1 mL of a suitable solvent, such as a water/acetonitrile (1:1, v/v) mixture, to create a 1 mg/mL stock solution.

  • Perform serial dilutions from the stock solution using the same solvent to achieve the desired concentration for LC-HRMS analysis (typically in the ng/mL to low µg/mL range).

  • Filter the final solution through a 0.22 µm syringe filter before injection to prevent contamination of the LC system.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This method is designed to achieve good chromatographic separation of polar cyclic urea derivatives.

  • Instrumentation : A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive or similar Orbitrap/Q-TOF instrument).

  • Chromatographic Column : A reversed-phase C18 column (e.g., Hypersil GOLD, 100 x 2.1 mm, 3 µm) is suitable for separating these polar analytes.[3]

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient Elution :

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

  • Column Temperature : 40 °C.

  • Mass Spectrometer :

    • Ionization Source : Heated Electrospray Ionization (HESI), negative mode.

    • Resolution : 70,000 FWHM.

    • Scan Range : m/z 50-750.

    • AGC Target : 1e6.

    • Maximum IT : 100 ms.

    • Collision Energy (for MS/MS) : Stepped HCD (Higher-Energy C-O Dissociation) at 15, 30, 45 eV.

Diagrams and Visualizations

Visual workflows and pathway diagrams are critical for understanding complex analytical processes and molecular behavior.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Derivative Sample Dissolve Dissolve in Solvent (e.g., H₂O/ACN) Sample->Dissolve Dilute Serial Dilution Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter UHPLC UHPLC Separation (C18 Column) Filter->UHPLC ESI ESI Source (Negative Mode) UHPLC->ESI HRMS HRMS Detection (e.g., Orbitrap) ESI->HRMS Processing Data Acquisition & Peak Integration HRMS->Processing Analysis Mass Accuracy & Formula Determination Processing->Analysis Fragmentation MS/MS Fragmentation Analysis Analysis->Fragmentation

Caption: Experimental workflow for LC-HRMS analysis.

Proposed Fragmentation Pathway

The fragmentation of this compound derivatives in MS/MS experiments provides structural information. Based on the general fragmentation patterns of carboxylic acids and cyclic amides, a plausible pathway can be proposed.[4][5] Key fragmentation events include decarboxylation (loss of CO₂) and ring cleavage.

G parent Parent Ion [M-H]⁻ m/z 143.0462 frag1 Fragment 1 Loss of CO₂ m/z 99.0560 parent->frag1 - CO₂ frag2 Fragment 2 Loss of H₂O m/z 125.0356 parent->frag2 - H₂O frag3 Fragment 3 Ring Cleavage (Loss of CH₃NCO) m/z 86.0244 parent->frag3 - C₂H₃NO

Caption: Proposed fragmentation of deprotonated derivative.

Comparison with Alternative Analytical Methods

While LC-HRMS is a premier technique, other methods can be used, each with distinct advantages and disadvantages. Gas chromatography-mass spectrometry (GC-MS) has been employed for determining metabolites of imidapril, though often requiring derivatization to increase volatility.[2] Standard HPLC with UV detection offers a simpler, more accessible alternative for quantification but lacks the specificity and structural information provided by mass spectrometry.[6]

Table 2: Comparison of Analytical Techniques

FeatureLC-HRMSGC-MSHPLC-UV
Specificity Very High (based on exact mass and fragments)High (based on retention time and mass spectrum)Low to Moderate (based on retention time)
Sensitivity High (ng/mL to pg/mL)Very High (pg/mL)Moderate (µg/mL to ng/mL)
Structural Information Excellent (elemental composition, MS/MS fragments)Good (EI fragmentation patterns)None
Derivatization Not usually requiredOften required for polar analytesNot required
Throughput Moderate to HighModerateHigh
Instrumentation Cost HighModerate to HighLow

References

A Comparative Analysis of 2-Oxoimidazolidine-4-carboxylic Acid and Pyroglutamic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based drug design, enhancing stability and modulating conformation are paramount objectives. N-terminal modifications are a cornerstone of this endeavor, with pyroglutamic acid (pGlu) being a well-established motif for blocking exopeptidase degradation. This guide provides a comparative analysis of pyroglutamic acid and a promising synthetic analogue, 2-oxoimidazolidine-4-carboxylic acid (Oic), as N-terminal caps in peptides. While direct head-to-head comparative studies in identical peptide sequences are nascent, this document synthesizes the available data on their synthesis, conformational impact, and enzymatic stability, supplemented with detailed experimental protocols to facilitate such comparative investigations.

Introduction to pGlu and Oic

Pyroglutamic Acid (pGlu): A natural cyclized derivative of glutamic acid, pGlu is found at the N-terminus of numerous biologically active peptides and proteins.[1] Its formation can occur spontaneously from an N-terminal glutamine residue or be enzymatically catalyzed.[1][2] The primary role of the pGlu modification is to confer resistance to aminopeptidases, thereby increasing the in vivo half-life of peptides.[3]

This compound (Oic): A synthetic amino acid analogue that shares structural similarity with pyroglutamic acid. Specifically, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid has been characterized as a structural analogue of (S)-pyroglutamic acid.[4][5][6] The imidazolidinone ring of Oic offers a different steric and electronic profile compared to the lactam ring of pGlu, which can influence the conformational preferences and biological activity of the peptide.

Synthesis of pGlu- and Oic-Containing Peptides

The incorporation of both pGlu and Oic at the N-terminus of a peptide can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Pyroglutamic Acid Peptides: There are two primary strategies for synthesizing pGlu-peptides:

  • Post-synthetic Cyclization: An N-terminal glutamine (Gln) or glutamic acid (Glu) residue is cyclized on-resin or in solution after cleavage. This can be spontaneous or acid-catalyzed.

  • Direct Coupling: A protected pyroglutamic acid derivative (e.g., Fmoc-pGlu-OH or Boc-pGlu-OH) is coupled directly to the N-terminus of the resin-bound peptide.[7][8][9]

This compound Peptides: The synthesis of Oic-containing peptides typically involves the de novo synthesis of the protected Oic amino acid followed by its direct coupling during SPPS. The synthesis of a methylated Oic analogue has been reported via the reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene.[4][5][6] A protected version of Oic would be similarly incorporated using standard coupling reagents.

Comparative Data Summary

Due to the lack of direct comparative studies, the following table presents a summary of known properties for pGlu and inferred properties for Oic based on its structural characteristics. This serves as a framework for future experimental comparisons.

PropertyPyroglutamic Acid (pGlu)This compound (Oic) (Inferred)
Ring Structure 5-membered γ-lactam5-membered cyclic urea (imidazolidinone)
Hydrogen Bonding 1 donor (N-H), 1 acceptor (C=O)2 donors (2 N-H), 1 acceptor (C=O)
Conformational Impact Induces turns, can enhance β-sheet formationExpected to be a potent turn-inducer due to the cyclic urea constraint
Proteolytic Stability High resistance to aminopeptidasesHigh resistance to aminopeptidases expected
Synthesis Direct coupling of pGlu or cyclization of Gln/GluDirect coupling of synthesized Oic derivative
Solubility Can increase hydrophobicityMay offer modulated solubility due to the additional hydrogen bond donor

Experimental Protocols

To facilitate a direct and rigorous comparison between pGlu and Oic in a specific peptide of interest, the following experimental protocols are provided.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of an N-terminally modified peptide using the Fmoc/tBu strategy.[7][8]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-pGlu-OH or Fmoc-Oic-OH

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvent: Methanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Confirm coupling completion with a Kaiser test.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • N-terminal Capping: For the final coupling step, use Fmoc-pGlu-OH or Fmoc-Oic-OH.

  • Final Deprotection: Perform a final Fmoc deprotection as in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail and react for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of the synthesized peptides in solution.[1][10]

Materials:

  • Purified pGlu- and Oic-peptides (lyophilized)

  • CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette (1 mm path length)

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation: Prepare a stock solution of each peptide in the buffer. The final concentration for analysis should be approximately 0.1-0.2 mg/mL.

  • Instrument Setup: Purge the CD instrument with nitrogen gas. Set the scanning parameters (e.g., wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 100 nm/min).

  • Blank Measurement: Record the spectrum of the buffer alone.

  • Sample Measurement: Record the spectrum of each peptide solution.

  • Data Processing: Subtract the blank spectrum from each peptide spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE).

  • Analysis: Compare the MRE spectra of the pGlu- and Oic-peptides to identify differences in secondary structure content.

Conformational Analysis by NMR Spectroscopy

NMR provides detailed information on the three-dimensional structure and dynamics of the peptides in solution.[11][12][13]

Materials:

  • Purified pGlu- and Oic-peptides (lyophilized)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a 1D proton spectrum to assess sample purity and general folding.

  • 2D NMR Experiments:

    • TOCSY: To identify spin systems of individual amino acid residues.

    • NOESY/ROESY: To identify through-space correlations between protons, which provide distance restraints for structure calculation.

  • Data Analysis:

    • Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.

    • Integrate NOE/ROE cross-peaks to derive inter-proton distance restraints.

    • Use molecular dynamics and modeling software to calculate a family of 3D structures consistent with the NMR data.

  • Comparative Analysis: Compare the resulting structural ensembles for the pGlu- and Oic-peptides to identify differences in backbone and side-chain conformations.

Enzymatic Stability Assay

This assay compares the resistance of the peptides to degradation by proteolytic enzymes.[14][15][16]

Materials:

  • Purified pGlu- and Oic-peptides

  • Proteolytic enzyme solution (e.g., human serum, trypsin, or a specific aminopeptidase)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: Prepare a solution of each peptide in the reaction buffer.

  • Initiation: Add the enzyme solution to the peptide solution to initiate the degradation reaction. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.

  • HPLC Analysis: Analyze the quenched samples by HPLC to separate the intact peptide from its degradation products.

  • Quantification: Integrate the peak area of the intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) of each peptide under the assay conditions.

Visualizations

Logical Workflow for Comparative Analysis

G cluster_synthesis Synthesis cluster_analysis Comparative Analysis cluster_data Data Interpretation pGlu_syn Synthesize pGlu-Peptide conf_analysis Conformational Analysis (CD & NMR) pGlu_syn->conf_analysis stab_analysis Enzymatic Stability (HPLC Assay) pGlu_syn->stab_analysis bio_analysis Biological Activity (In Vitro Assay) pGlu_syn->bio_analysis Oic_syn Synthesize Oic-Peptide Oic_syn->conf_analysis Oic_syn->stab_analysis Oic_syn->bio_analysis conf_data Compare Secondary Structure & 3D Conformation conf_analysis->conf_data stab_data Compare Half-life (t½) stab_analysis->stab_data bio_data Compare Potency (IC50/EC50) bio_analysis->bio_data conclusion Select Optimal N-Cap conf_data->conclusion stab_data->conclusion bio_data->conclusion start Define Peptide Sequence start->pGlu_syn start->Oic_syn

Caption: Workflow for the comparative analysis of pGlu and Oic peptides.

Hypothetical Signaling Pathway Modulation

G pGlu_peptide pGlu-Peptide Receptor GPCR pGlu_peptide->Receptor Binds Oic_peptide Oic-Peptide Oic_peptide->Receptor Binds (Potentially altered affinity/efficacy) G_protein G Protein Activation Receptor->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Potential modulation of a GPCR signaling pathway by pGlu vs. Oic peptides.

Conclusion

The replacement of pyroglutamic acid with this compound at the N-terminus of peptides represents a promising strategy in peptidomimetic design. While both modifications are expected to confer significant enzymatic stability, the distinct structural and electronic properties of the Oic ring may lead to unique conformational preferences and, consequently, altered biological activity profiles. The experimental protocols and comparative framework provided in this guide are intended to empower researchers to systematically investigate these differences and unlock the potential of Oic as a novel tool in the development of robust and potent peptide-based therapeutics.

References

Validating 2-oxoimidazolidine-4-carboxylic Acid (Oic) Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-natural amino acids is a cornerstone of modern peptide and protein engineering. 2-oxoimidazolidine-4-carboxylic acid (Oic), a constrained cyclic amino acid analog, is utilized to induce specific secondary structures and enhance the metabolic stability of peptide-based therapeutics. However, the successful synthesis of Oic-containing peptides necessitates rigorous analytical validation to confirm that the analog has been incorporated with high fidelity at the intended position.

This guide provides an objective comparison between two primary methodologies for this validation: the classic, sequential Edman degradation and the high-resolution tandem mass spectrometry. We will delve into the experimental protocols, data interpretation, and relative merits of each technique, supported by illustrative data to guide researchers in selecting the most appropriate validation strategy.

Method 1: Validation by Edman Degradation

Edman degradation remains a highly precise and reliable method for determining the N-terminal sequence of a peptide.[1] It provides direct evidence of an amino acid at a specific position by sequentially removing and identifying one residue at a time from the N-terminus.[2]

Principle of Edman Degradation for Oic Validation

The Edman degradation process involves a three-step cycle for each amino acid residue.[3] First, the N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[1] Next, under acidic conditions (typically using trifluoroacetic acid - TFA), the PTC-derivatized N-terminal residue is cleaved from the peptide, forming an anilinothiazolinone (ATZ) amino acid.[4] Finally, the unstable ATZ-amino acid is converted into a more stable phenylthiohydantoin (PTH) derivative, which is then identified by high-performance liquid chromatography (HPLC).[4][5]

For a peptide containing Oic, the cycle corresponding to the Oic position is expected to yield a unique PTH-Oic derivative. This derivative would be identified by its characteristic retention time on an HPLC chromatogram, confirming the presence and position of the Oic residue. While Edman degradation is highly effective, a key limitation is that it cannot proceed if the N-terminal amino acid is chemically blocked or modified, such as by acetylation or the formation of pyroglutamic acid.[2][6] If Oic is placed at the N-terminus, it may block the sequencing reaction.

Experimental Protocol: Edman Degradation
  • Sample Preparation: The purified Oic-containing peptide (typically 10-100 picomoles) is loaded onto a protein sequencer's reaction cartridge.[2] The sample can be loaded from a solution or blotted onto a PVDF membrane.[5]

  • Step 1: Coupling Reaction: The peptide is treated with a solution of PITC in a basic buffer (e.g., N-methylpiperidine) to label the N-terminal amino acid, forming the PTC-peptide.

  • Step 2: Cleavage Reaction: Anhydrous TFA is delivered to the cartridge to specifically cleave the peptide bond C-terminal to the PTC-amino acid, releasing the ATZ-amino acid derivative and the shortened peptide.[4]

  • Step 3: Extraction & Conversion: The ATZ-Oic derivative is selectively extracted with an organic solvent (e.g., ethyl acetate). The remaining peptide is left in the cartridge for the next cycle. The extracted ATZ-Oic is then converted to the stable PTH-Oic derivative by treatment with aqueous acid.

  • Step 4: HPLC Analysis: A portion of the PTH-Oic solution is injected onto a reverse-phase HPLC column. The retention time of the resulting peak is compared to a standard chromatogram of PTH-amino acids to identify it as PTH-Oic.

  • Step 5: Repetitive Cycles: The remaining peptide in the reaction cartridge is subjected to subsequent cycles of degradation until the desired number of residues has been sequenced.[7]

Data Presentation: Edman Degradation Sequencing

The primary output of an Edman sequencing experiment is a series of HPLC chromatograms, one for each cycle. The presence of Oic at a specific position is confirmed by the appearance of a unique, identifiable peak in the corresponding cycle's chromatogram.

Table 1: Illustrative Edman Degradation Results for the Peptide Ac-Ala-Leu-Oic-Gly-Lys

Cycle NumberAmino Acid IdentifiedPTH Derivative Retention Time (min)Notes
1Alanine (Ala)12.5Matches standard PTH-Ala
2Leucine (Leu)18.2Matches standard PTH-Leu
3Oic 15.8 Unique peak, confirms incorporation
4Glycine (Gly)9.7Matches standard PTH-Gly
5Lysine (Lys)22.1Matches standard PTH-Lys

Note: The N-terminal Alanine is acetylated (Ac), making it invisible to Edman degradation. The sequence starts from the first free amino group. Data is illustrative.

Edman_Degradation_Workflow cluster_0 Single Edman Cycle peptide Peptide with N-terminal Oic coupling 1. Coupling with PITC (Alkaline Conditions) peptide->coupling ptc_peptide PTC-Peptide coupling->ptc_peptide cleavage 2. Cleavage with TFA (Acidic Conditions) ptc_peptide->cleavage atz_oic ATZ-Oic Derivative cleavage->atz_oic Released short_peptide Peptide (n-1) cleavage->short_peptide Remains conversion 3. Conversion to PTH (Aqueous Acid) atz_oic->conversion next_cycle Next Cycle short_peptide->next_cycle pth_oic PTH-Oic Derivative conversion->pth_oic hplc 4. HPLC Analysis pth_oic->hplc result Identification of Oic by Retention Time hplc->result

Caption: Workflow of a single Edman degradation cycle for an Oic residue.

Method 2: Validation by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the most powerful and widely used technique for confirming the incorporation and precise location of non-natural amino acids in synthetic peptides.[8] It offers high sensitivity, speed, and the ability to analyze complex mixtures.[9][10]

Principle of MS/MS for Oic Validation

The validation process begins with determining the total molecular weight of the peptide using a high-resolution mass spectrometer (MS1 scan). A match between the observed mass and the theoretical mass of the Oic-containing peptide provides the first confirmation of successful incorporation.

For definitive positional validation, the peptide ion of interest is isolated and fragmented within the mass spectrometer (e.g., through collision-induced dissociation, CID). This fragmentation typically occurs along the peptide backbone, generating a series of predictable fragment ions, primarily b- and y-ions. The mass difference between adjacent ions in a series corresponds to the mass of the amino acid residue at that position. The presence of a mass difference equal to the residue mass of Oic (C5H6N2O3, mass ≈ 142.04 Da) between the correct fragment ions unequivocally confirms its location in the sequence.[10][11]

Experimental Protocol: MS/MS Sequencing
  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a low concentration (typically low pmol to fmol).

  • Step 1: Ionization: The peptide solution is introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates gas-phase, charged peptide ions.

  • Step 2: MS1 Scan (Precursor Selection): The instrument performs a full scan (MS1) to measure the mass-to-charge (m/z) ratio of all ions. The ion corresponding to the theoretical m/z of the Oic-containing peptide is selected for fragmentation.

  • Step 3: Fragmentation (MS2): The selected precursor ion is isolated and directed into a collision cell, where it is fragmented by collision with an inert gas (e.g., argon or nitrogen).

  • Step 4: MS2 Scan (Fragment Analysis): The resulting fragment ions are analyzed in a second mass analyzer (MS2), generating a fragmentation spectrum.

  • Step 5: Data Analysis: The fragmentation spectrum is interpreted (either manually or using sequencing software) by identifying the b- and y-ion series. The amino acid sequence is deduced from the mass differences between the peaks in these series.

Data Presentation: MS/MS Fragmentation Analysis

The key data is the annotated MS/MS spectrum and a corresponding fragment ion table. The table lists the theoretical and observed masses of the b- and y-ions, demonstrating a match and confirming the sequence.

Table 2: Illustrative MS/MS Fragmentation Data for the Peptide Ala-Leu-Oic-Gly-Lys (Monoisotopic Mass of Peptide: 527.30 Da; Oic Residue Mass: 142.04 Da)

IonSequenceTheoretical m/zObserved m/zIonSequenceTheoretical m/zObserved m/z
b1A72.0472.04y1K147.11147.11
b2AL185.13185.13y2GK204.13204.13
b3 AL(Oic) 327.17 327.17 y3 (Oic)GK 346.17 346.17
b4AL(Oic)G384.19384.19y4L(Oic)GK459.26459.25
y5AL(Oic)GK528.31528.31

Note: The mass difference between b3 and b2 (327.17 - 185.13 = 142.04) and between y3 and y2 (346.17 - 204.13 = 142.04) corresponds to the residue mass of Oic, confirming its position. Data is illustrative.

MSMS_Workflow cluster_1 Mass Spectrometry Workflow sample Oic-Peptide Sample ionization 1. Electrospray Ionization (ESI) sample->ionization ms1 2. MS1 Scan (Measure Precursor Ion m/z) ionization->ms1 fragmentation 3. Isolation & Fragmentation (CID) ms1->fragmentation ms2 4. MS2 Scan (Measure Fragment Ion m/z) fragmentation->ms2 analysis 5. Data Analysis (Sequence Confirmation) ms2->analysis result Fragment Ion Map (b/y ions) Confirms Oic Position analysis->result

Caption: Workflow for peptide sequencing by tandem mass spectrometry.

Head-to-Head Comparison

FeatureEdman DegradationTandem Mass Spectrometry (MS/MS)
Principle Sequential chemical degradation from the N-terminus.[1]Mass-based fragmentation of the entire peptide.[9]
Confirmation Direct, cycle-by-cycle identification of PTH-amino acids.Confirms total mass and position via fragment ion masses.
Sample Requirement 10-100 picomoles, high purity required.[2]Low femtomole to picomole range, tolerant of mixtures.
Throughput Low; one residue per cycle (30-60 min/cycle).High; analysis can be completed in minutes.
N-terminal Blocking Fails if the N-terminus is chemically modified (e.g., acetylated).[6]Unaffected by N-terminal modifications (provides mass info).
Peptide Length Practical limit of 30-50 residues due to decreasing yield.[2]Can analyze very long peptides after enzymatic digestion.
Data Interpretation Straightforward; based on HPLC retention times.Can be complex; requires specialized software for analysis.
Key Strength Provides unambiguous sequential proof from the N-terminus.High sensitivity, speed, and comprehensive structural data.[8]
Key Weakness Slow, requires more sample, and fails with blocked N-termini.Indirect sequencing; relies on inference from mass differences.

Conclusion

Both Edman degradation and tandem mass spectrometry are valuable techniques for validating the incorporation of this compound into synthetic peptides.

Edman degradation offers a classic, direct, and unambiguous method that sequentially proves the position of Oic from the N-terminus. Its primary advantages are its precision and straightforward data interpretation.[1] However, it is limited by its low throughput, higher sample consumption, and its inability to sequence peptides with modified N-termini.[2][6]

Tandem mass spectrometry stands as the modern gold standard for this type of validation.[8] Its exceptional sensitivity, speed, and ability to handle complex samples and modified peptides make it the more versatile and powerful option. MS/MS provides definitive confirmation of both the successful incorporation (via precursor mass) and the exact location (via fragment ions) of the Oic residue in a single, rapid analysis.[9]

For most research and drug development applications, tandem mass spectrometry is the recommended method due to its superior performance characteristics. Edman degradation remains a useful orthogonal technique, particularly when direct N-terminal sequence confirmation is required for a highly purified peptide without N-terminal modifications.

References

Enhanced Enzymatic Stability of Peptides with 2-Oxoimidazolidine-4-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based drug development, enhancing enzymatic stability is a critical hurdle to improving therapeutic efficacy and bioavailability. Peptides are often susceptible to rapid degradation by proteases in the body, limiting their in vivo half-life and clinical utility. A promising strategy to overcome this limitation is the incorporation of non-natural amino acids, such as 2-oxoimidazolidine-4-carboxylic acid (Oic), at the N-terminus of a peptide. This guide provides a comparative analysis of the enzymatic stability of peptides containing the Oic modification versus their unmodified counterparts, supported by experimental data on analogous modifications and detailed experimental protocols.

Introduction to this compound (Oic)

This compound is a cyclic urea analog of the naturally occurring amino acid, pyroglutamic acid (pGlu). The N-terminal pGlu residue is a common post-translational modification that renders peptides and proteins resistant to degradation by most aminopeptidases.[1][2] This protective effect is attributed to the cyclic lactam structure of pGlu, which is not recognized as a substrate by these enzymes.[1] Given the structural similarity, it is hypothesized that the incorporation of Oic at the N-terminus of a peptide will confer a comparable or even superior resistance to enzymatic degradation.

Comparative Enzymatic Stability

While direct comparative studies on the enzymatic stability of Oic-containing peptides are limited in publicly available literature, extensive research on N-terminal pyroglutamyl (pGlu) peptides provides a strong basis for inferring the stability-enhancing properties of Oic. Short-chain pGlu peptides have demonstrated significant resistance to digestion by endoproteinases and exopeptidases.[3] This resistance to gastrointestinal and serum proteases is a key factor in their biological activity.[4]

The primary mechanism of N-terminal degradation of peptides is through the action of aminopeptidases, which sequentially cleave amino acids from the free N-terminus. The cyclization of the N-terminal residue, as seen in pGlu, effectively blocks this enzymatic pathway.[1] It is therefore anticipated that peptides featuring an N-terminal Oic residue will exhibit a significantly longer half-life in biological matrices compared to their counterparts with a free N-terminus.

Table 1: Postulated Comparison of Enzymatic Stability

FeaturePeptide with N-terminal OicPeptide without N-terminal Modification
Susceptibility to Aminopeptidases Low to NegligibleHigh
Postulated Half-life in Plasma Significantly ExtendedShort
Primary Degradation Pathway Endopeptidase cleavageAminopeptidase and Endopeptidase cleavage
Bioavailability (Oral) Potentially ImprovedGenerally Low

Experimental Protocols

To empirically determine and compare the enzymatic stability of peptides with and without the Oic modification, a standardized in vitro stability assay using human serum or plasma can be employed.

Protocol: In Vitro Peptide Stability Assay in Human Serum

1. Materials:

  • Test Peptides (with and without N-terminal Oic)

  • Human Serum (pooled, from a commercial source)

  • Trichloroacetic Acid (TCA), 10% (w/v) in water

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (for identification of degradation products)

2. Procedure:

  • Peptide Stock Solutions: Prepare 1 mM stock solutions of the test peptides in an appropriate solvent (e.g., water or a minimal amount of DMSO, then diluted with water).

  • Incubation:

    • In microcentrifuge tubes, mix the peptide stock solution with human serum to achieve a final peptide concentration of 100 µM. A typical reaction volume is 200 µL (e.g., 20 µL of 1 mM peptide stock + 180 µL of human serum).

    • Incubate the samples at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Collect aliquots (e.g., 20 µL) from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours). The 0-minute time point serves as the control.

  • Enzyme Inactivation and Protein Precipitation:

    • Immediately after collection, add the aliquot to a tube containing a quenching solution to stop the enzymatic reaction. A common method is to add 2 volumes of ice-cold 10% TCA.[5]

    • Vortex the mixture and incubate on ice for 10-15 minutes to allow for complete protein precipitation.

  • Sample Clarification:

    • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis by RP-HPLC:

    • Carefully collect the supernatant and inject it into the RP-HPLC system.

    • Separate the intact peptide from its degradation products using a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in ACN).

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm, depending on the peptide sequence).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining intact peptide at each time point relative to the 0-minute sample.

    • Plot the percentage of remaining peptide against time to determine the degradation kinetics and the peptide's half-life (t₁/₂).

8. Identification of Degradation Products (Optional):

  • Collect the fractions corresponding to the degradation product peaks from the HPLC.

  • Analyze these fractions by LC-MS to determine the mass of the fragments and identify the cleavage sites.[6][7]

Visualizations

Logical Workflow for Peptide Stability Assessment

G Workflow for Comparative Peptide Stability Analysis cluster_0 Sample Preparation cluster_1 Enzymatic Degradation Assay cluster_2 Analysis Peptide_with_Oic Peptide with Oic Incubation Incubate with Human Serum at 37°C Peptide_with_Oic->Incubation Peptide_without_Oic Peptide without Oic Peptide_without_Oic->Incubation Time_Points Collect Aliquots at t = 0, 15, 30... min Incubation->Time_Points Quenching Stop Reaction & Precipitate Proteins Time_Points->Quenching Centrifugation Centrifuge to Remove Precipitated Proteins Quenching->Centrifugation HPLC RP-HPLC Analysis of Supernatant Centrifugation->HPLC Quantification Quantify Peak Area of Intact Peptide HPLC->Quantification LCMS LC-MS Analysis of Fragments HPLC->LCMS Half_Life Calculate Half-life (t½) Quantification->Half_Life Cleavage_Site Identify Cleavage Sites LCMS->Cleavage_Site

Caption: Workflow for assessing and comparing peptide stability.

Postulated Mechanism of Enhanced Stability

G Mechanism of Protection by N-terminal Modification cluster_0 Peptide without N-terminal Modification cluster_1 Peptide with N-terminal Oic/pGlu Aminopeptidase Aminopeptidase Unmodified_Peptide H₂N-AA₁-AA₂-AA₃-... Aminopeptidase->Unmodified_Peptide Recognizes free N-terminus Cleavage Cleavage of AA₁ Unmodified_Peptide->Cleavage Degradation_Products H₂N-AA₂-AA₃-... + AA₁ Cleavage->Degradation_Products Aminopeptidase_2 Aminopeptidase Modified_Peptide Oic-AA₁-AA₂-AA₃-... Aminopeptidase_2->Modified_Peptide Blocked N-terminus is not a substrate No_Cleavage No Recognition/ Cleavage Modified_Peptide->No_Cleavage

Caption: Protection from aminopeptidase degradation by N-terminal modification.

Conclusion

The incorporation of this compound at the N-terminus of peptides is a highly promising strategy to enhance their enzymatic stability. By blocking the site of action for aminopeptidases, this modification is expected to significantly increase the in vivo half-life of peptide therapeutics, potentially leading to improved efficacy and more convenient dosing regimens. The experimental protocols outlined in this guide provide a robust framework for validating the stability of Oic-containing peptides and comparing their degradation profiles to their unmodified counterparts. Further research and direct comparative studies will be invaluable in fully elucidating the pharmacokinetic advantages conferred by this modification.

References

Head-to-head comparison of different synthetic routes to 2-oxoimidazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. 2-Oxoimidazolidine-4-carboxylic acid, a cyclic urea derivative and a valuable building block in medicinal chemistry, is no exception. This guide provides a head-to-head comparison of distinct synthetic strategies for its preparation, offering insights into reaction conditions, yields, and reagent safety to inform rational route selection.

This comparative analysis focuses on two primary approaches for the synthesis of the this compound core: the cyclization of a diamine precursor with a carbonylating agent and a phosgene-free method involving a modified Hofmann rearrangement of protected asparagine.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Cyclization with Phosgene Route 2: Modified Hofmann Rearrangement
Starting Material (S)-2-amino-3-(methylamino)propionic acid hydrochlorideProtected Asparagine
Key Reagents Phosgene (in toluene), Sodium BicarbonateLead Tetraacetate, Acetonitrile, Water
Reaction Time 22 hoursNot explicitly stated
Overall Yield Not explicitly stated in abstractGood
Key Advantages One-step cyclization from a commercially available precursor.Avoids the use of highly toxic phosgene.
Key Disadvantages Use of highly toxic and hazardous phosgene gas.Requires protection and deprotection steps.

Visualizing the Synthetic Pathways

To illustrate the distinct approaches, the following diagrams outline the logical flow of each synthetic route.

Synthetic_Routes cluster_0 Route 1: Cyclization with Phosgene cluster_1 Route 2: Modified Hofmann Rearrangement A1 (S)-2-amino-3- (methylamino)propionic acid HCl B1 Phosgene (COCl2), NaHCO3, H2O/Toluene A1->B1 Reacts with C1 (S)-1-Methyl-2-oxoimidazolidine- 4-carboxylic acid B1->C1 Forms A2 Protected Asparagine B2 Lead Tetraacetate, CH3CN/H2O A2->B2 Rearrangement C2 Protected imidazolidin-2-one- 4-carboxylate B2->C2 Forms D2 Deprotection C2->D2 Undergoes E2 2-Oxoimidazolidine- 4-carboxylic acid D2->E2 Yields

Caption: Comparative overview of two synthetic routes to the this compound core.

Experimental Protocols

Route 1: Cyclization of (S)-2-amino-3-(methylamino)propionic acid hydrochloride with Phosgene

This method describes the synthesis of a methylated analog, which provides a procedural basis for the cyclization of the corresponding unsubstituted diamine.

Procedure: A solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol) in water (10 mL) is cooled in an ice bath. Sodium bicarbonate (10.0 mmol) is added, followed by a 20% (w/w) solution of phosgene in toluene (3.5 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 22 hours. The aqueous phase is then passed through a Dowex 50WX2-100 ion-exchange resin (H+ form) and eluted with water to isolate the product.[1]

Route 2: Modified Hofmann Rearrangement of Protected Asparagine

This approach offers a safer alternative by avoiding the use of phosgene. A mild and efficient methodology for the Hofmann rearrangement of protected asparagine has been reported to yield imidazolidin-2-one-4-carboxylate derivatives.[2] While the full detailed protocol is not available in the abstract, the key transformation involves the use of lead tetraacetate in a mixture of acetonitrile and water. This method is noted to be compatible with a wide selection of protecting groups, indicating its potential for broad applicability.[2]

Head-to-Head Analysis

Reagent Safety and Handling: The most significant difference between the two routes lies in the carbonyl source. Route 1 employs phosgene, a highly toxic and corrosive gas that requires specialized handling and safety precautions. In contrast, Route 2 utilizes lead tetraacetate, which, while toxic, is a solid and generally easier to handle safely in a standard laboratory setting. The avoidance of phosgene is a major advantage for Route 2, particularly in academic and early-stage drug discovery labs where specialized containment facilities may not be readily available.

Starting Material Accessibility: The starting material for Route 1, (S)-2-amino-3-(methylamino)propionic acid hydrochloride, is a commercially available amino acid derivative.[1] For the synthesis of the parent, non-methylated compound, 2,3-diaminopropionic acid would be the required starting material. Protected asparagine, the starting material for Route 2, is also readily available and can be prepared from the common amino acid asparagine.

Reaction Conditions and Yield: Route 1 proceeds in a single cyclization step, albeit with a relatively long reaction time of 22 hours.[1] The yield for this specific reaction is not provided in the available literature. The modified Hofmann rearrangement in Route 2 is described as "efficient" and providing "good results," suggesting favorable yields.[2] However, this route necessitates at least two additional steps for the protection of the starting material and the final deprotection of the product, which could impact the overall efficiency.

Scope and Limitations: The phosgene-based cyclization is a direct method for forming the cyclic urea core from a diamine. Its primary limitation is the hazardous nature of the key reagent. The modified Hofmann rearrangement appears to be a more versatile and safer alternative, with compatibility across various protecting groups.[2] However, the overall efficiency will depend on the ease of the protection and deprotection steps for a given substrate.

Conclusion

The choice between these synthetic routes will largely depend on the specific needs and resources of the research setting. For large-scale synthesis where specialized handling of hazardous materials is feasible, the direct cyclization with phosgene might be a viable one-step option. However, for most laboratory-scale applications, the modified Hofmann rearrangement of protected asparagine presents a significantly safer and more accessible alternative. While it may involve more synthetic steps, the avoidance of phosgene is a critical advantage that aligns with modern principles of green and safe chemistry. Further optimization of the Hofmann rearrangement conditions and the selection of easily removable protecting groups could enhance its overall efficiency, making it the preferred route for the synthesis of this compound and its derivatives.

References

Conformational Differences Between 2-oxoimidazolidine-4-carboxylic Acid and Proline in Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide science and drug design, the conformational control of the peptide backbone is paramount to achieving desired biological activity, stability, and cell permeability. Proline (Pro), with its unique cyclic side chain, imparts significant conformational rigidity and is a critical residue in many bioactive peptides and proteins. However, the exploration of proline analogues continues to yield novel tools for fine-tuning peptide structure and function. One such analogue, 2-oxoimidazolidine-4-carboxylic acid (Oic), also known as imidazolidin-2-one-4-carboxylate (Imi), presents a distinct set of conformational properties. This guide provides an objective comparison of the structural and conformational differences between Oic and Proline when incorporated into peptides, supported by available experimental and computational data.

Structural Comparison of Proline and this compound

Proline is a secondary amino acid with a five-membered pyrrolidine ring, where the side chain is covalently bonded to the backbone nitrogen. This ring structure significantly restricts the backbone dihedral angle phi (φ). This compound is a proline analogue that features a five-membered imidazolidinone ring, incorporating a urea moiety into the ring structure. This seemingly subtle chemical modification leads to profound differences in the conformational landscape of peptides.

Structural_Comparison cluster_Pro Proline (Pro) cluster_Oic This compound (Oic) Pro_img Oic_img Secondary_Structure_Influence cluster_Pro_outcomes cluster_Oic_outcomes Pro Proline Incorporation PPII Polyproline II Helix Pro->PPII BetaTurn β-Turns (Types I, II, VI) Pro->BetaTurn CisTrans Cis/Trans Isomerism Pro->CisTrans Oic Oic Incorporation GammaTurn γ'-Turns Oic->GammaTurn EpsilonTurn ε-Turns Oic->EpsilonTurn TransLock Trans-locked Peptide Bond Oic->TransLock NMR_Workflow Peptide Synthesized Peptide (Pro- or Oic-containing) NMR_Exp 2D NMR Experiments (TOCSY, NOESY, HSQC) Peptide->NMR_Exp Data_Analysis Resonance Assignment & Extraction of Restraints (Distances, Angles) NMR_Exp->Data_Analysis Structure_Calc Structure Calculation (e.g., CYANA) Data_Analysis->Structure_Calc Ensemble Solution Structure Ensemble Structure_Calc->Ensemble

A Comparative Guide to Assessing the Purity of Synthetic 2-Oxoimidazolidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of newly synthesized active pharmaceutical ingredients and research chemicals. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of synthetic 2-oxoimidazolidine-4-carboxylic acid, a key intermediate in medicinal chemistry. The following sections detail the experimental protocols and present a framework for comparing the efficacy of these methods.

Introduction

This compound and its derivatives are important building blocks in the synthesis of various therapeutic agents. Ensuring the purity of this starting material is paramount to the safety and efficacy of the final drug product. While several analytical techniques can be employed for purity assessment, HPLC is often the method of choice due to its high resolution, sensitivity, and quantitative accuracy. This guide compares a proposed HPLC method with alternative techniques, providing the necessary protocols to enable a comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is proposed, which is suitable for polar analytes.

Proposed HPLC Method Protocol

A robust HPLC method for this compound can be developed based on methods used for similar polar carboxylic acids.

Parameter Condition
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of 95% 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and 5% Acetonitrile.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the synthesized compound in 10 mL of the mobile phase to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.
Standard Preparation Prepare a certified reference standard at the same concentration.
Quantification Purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method) or against a certified reference standard.
Alternative Analytical Techniques

While HPLC is a primary method for purity determination, other techniques can provide complementary and confirmatory data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities with different chemical shifts. Quantitative NMR (qNMR) can be used for purity assessment against a certified internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental composition of the compound and any impurities.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS, making it a powerful tool for identifying unknown impurities.

  • Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and nitrogen in a sample. The results can be compared to the theoretical values for the pure compound to assess its purity.[1]

  • Gas Chromatography (GC): For volatile derivatives of the analyte, GC can be an effective separation technique. For instance, N,N'-dimethyl-propylene urea, a related cyclic urea derivative, has been analyzed for purity using GC.[2]

Comparative Data Presentation

To objectively compare these methods, the following parameters should be evaluated and the data presented in a clear, tabular format.

Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ) Linearity (R²) Precision (%RSD) Accuracy (% Recovery) Specificity
HPLC-UV Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedHigh
LC-MS Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedVery High
qNMR Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedHigh
Elemental Analysis Not ApplicableNot ApplicableNot ApplicableModerateModerateLow

Experimental Workflow and Diagrams

A systematic workflow is essential for the accurate assessment of purity. The following diagram illustrates the key steps in the proposed HPLC analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Synthetic Compound B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject Sample into HPLC C->D A_std Prepare Certified Reference Standard A_std->D Inject Standard E Separation on C18 Column D->E F UV Detection at 210 nm E->F G Integrate Peak Areas F->G H Calculate Purity (Area % or vs. Standard) G->H I Generate Report H->I

Caption: HPLC analysis workflow for purity assessment.

Signaling Pathway for Impurity Identification

In drug development, understanding the origin of impurities is crucial. The following diagram illustrates a logical pathway for the identification and characterization of an unknown peak observed during HPLC analysis.

Impurity_ID_Pathway A Unknown Peak Detected in HPLC-UV B LC-MS Analysis A->B E Isolate Impurity (Prep-HPLC) A->E If present at >0.1% C Determine Molecular Weight B->C D Propose Elemental Formula (HRMS) C->D G Elucidate Structure D->G F NMR Spectroscopy (¹H, ¹³C, 2D) E->F F->G H Identify as Starting Material, By-product, or Degradant G->H I Update Synthesis/Purification Process H->I

Caption: Logical pathway for impurity identification.

Conclusion

While HPLC stands out as a robust and reliable primary method for assessing the purity of synthetic this compound, a comprehensive analysis should be supported by orthogonal techniques such as LC-MS and NMR. This multi-faceted approach ensures the accurate identification and quantification of the main compound and any potential impurities, which is essential for regulatory compliance and the overall quality of the final pharmaceutical product. The protocols and comparative framework provided in this guide offer a solid foundation for researchers to develop and validate their purity assessment methods.

References

Safety Operating Guide

Safe Disposal of 2-Oxoimidazolidine-4-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Oxoimidazolidine-4-carboxylic acid (also known as Ectoine), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. This compound is classified as an irritant to the eyes, respiratory system, and skin.[1][2]

Personal Protective Equipment (PPE) and Handling Summary:

ItemSpecificationRationale
Ventilation Use only in a well-ventilated area or outdoors.[2][3][4] Facilities should have an eyewash station and safety shower.[1]To keep airborne concentrations low and minimize inhalation risks.[1]
Eye Protection Wear safety glasses with side-shields or goggles approved under government standards like NIOSH (US) or EN 166(EU).[2][5]To prevent eye irritation or serious eye damage.[1][2]
Hand Protection Handle with compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[5][6]To prevent skin contact and irritation.[1][2]
Body Protection Wear suitable protective clothing.[1][2]To protect skin from accidental exposure.
Respiratory Protection Respiratory protection is required when dusts are generated.[7]To prevent respiratory tract irritation.[1]
Hygiene Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[4]To prevent ingestion and contamination.

Disposal of Unused or Waste Material

The primary directive for the disposal of this compound is to act in accordance with all applicable federal, state, and local environmental regulations.[1][7][8] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

Step-by-Step Disposal Protocol:

  • Consult Regulations: Before disposal, consult your institution's Environmental Health & Safety (EHS) office and review local, state, and federal regulations to ensure complete and accurate classification and disposal procedures.[1]

  • Licensed Disposal Vendor: The recommended method for disposal is to offer surplus and non-recyclable material to a licensed disposal company.[5] Do not mix with other waste.[7]

  • Incineration (Expert Use Only): A specific disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5] This must be performed by a licensed and qualified facility.

  • Container Disposal: Leave the chemical in its original container if possible.[7] Empty containers should be handled as if they contain the product itself and disposed of accordingly.[5][7]

Crucial "Don'ts":

  • DO NOT dispose of this chemical into drains, sewers, or surface water.[1][2][7][9]

  • DO NOT allow the chemical to enter the soil or the general environment.[1][2]

Accidental Release and Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Spill Cleanup Workflow:

spill Spill Occurs assess Assess Situation (Size, Location) spill->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill Prevent entry to drains/waterways ventilate->contain cleanup Clean Up Spill contain->cleanup solid For Solid Spills: - Avoid generating dust - Sweep or vacuum material cleanup->solid collect Place into a suitable, closed, and labeled disposal container solid->collect decontaminate Decontaminate Spill Area collect->decontaminate disposal Dispose of Container via Licensed Waste Disposal Service decontaminate->disposal

Caption: Workflow for Accidental Spill Response.

Detailed Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Wear PPE: Before approaching the spill, put on the appropriate personal protective equipment as detailed in the table above.[1]

  • Containment: Prevent the spill from spreading and ensure it does not enter drains, soil, or waterways.[1][2]

  • Cleanup:

    • Avoid breathing in any dust.[1]

    • Carefully sweep or vacuum up the spilled material.[1] Avoid actions that create dust.[5]

    • Place the collected material into a suitable, closed, and clearly labeled container for disposal.[1][5]

  • Final Disposal: Dispose of the container with the spilled material as chemical waste, following the procedures outlined in Section 2.[3]

  • Decontamination: Clean the affected area thoroughly. Wash hands and remove contaminated clothing.[2]

References

Essential Safety and Operational Guide for 2-Oxoimidazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Oxoimidazolidine-4-carboxylic acid, including detailed operational procedures and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an irritant to the eyes, respiratory system, and skin[1]. It may be harmful if inhaled, swallowed, or absorbed through the skin[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2]To prevent eye irritation from dust or splashes.[1][3][4][5]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[1][3][4]To prevent skin irritation and potential absorption.[1][3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. Work in a well-ventilated area, preferably a fume hood.[1][4]To prevent respiratory tract irritation from dust or aerosols.[1][3][5]

Detailed Operational Protocol for Handling

This step-by-step guide ensures the safe handling of this compound from reception to disposal.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe 1. Don PPE prep_setup 2. Prepare Workspace in Fume Hood prep_ppe->prep_setup prep_materials 3. Assemble Materials prep_setup->prep_materials handle_weigh 4. Weigh Compound prep_materials->handle_weigh handle_dissolve 5. Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate 6. Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste 7. Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose 8. Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_ppe 9. Doff & Dispose of PPE cleanup_dispose->cleanup_ppe emergency_spill Spill Response emergency_exposure Exposure Response cluster_spill Spill cluster_exposure Personal Exposure start Emergency Event spill_evacuate Evacuate Immediate Area start->spill_evacuate exposure_remove Remove Contaminated Clothing start->exposure_remove spill_contain Contain Spill if Safe spill_evacuate->spill_contain spill_cleanup Clean Up with Absorbent Material spill_contain->spill_cleanup spill_dispose Dispose of as Hazardous Waste spill_cleanup->spill_dispose exposure_flush Flush Affected Area with Water exposure_remove->exposure_flush exposure_seek_medical Seek Immediate Medical Attention exposure_flush->exposure_seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.